Protosappanin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKYVRVYBBYJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144540 | |
| Record name | Protosappanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102036-28-2 | |
| Record name | Protosappanin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protosappanin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102036282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protosappanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Protosappanin A: A Technical Guide to Its Natural Source, Isolation from Caesalpinia sappan, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Protosappanin A, a bioactive homoisoflavonoid primarily sourced from the heartwood of Caesalpinia sappan. The document details the isolation and purification protocols, quantitative data, and explores the compound's significant anti-inflammatory properties through the inhibition of key signaling pathways.
Natural Source and Significance
This compound is a naturally occurring phenolic compound predominantly found in the heartwood of Caesalpinia sappan L., a flowering tree of the legume family, Fabaceae. This plant, commonly known as Sappanwood or Indian Redwood, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, circulatory disorders, and skin conditions. This compound, alongside other major constituents like brazilin and sappan chalcone, contributes significantly to the therapeutic properties of Caesalpinia sappan extracts. Its demonstrated anti-inflammatory and potential anti-atherosclerotic effects make it a compound of high interest for modern drug discovery and development.
Isolation and Purification of this compound from Caesalpinia sappan
The isolation of this compound from the heartwood of Caesalpinia sappan is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in scientific literature.
Experimental Protocols
2.1. Plant Material and Extraction
-
Plant Material: The dried heartwood of Caesalpinia sappan is used as the starting material. It is typically ground into a coarse powder to increase the surface area for efficient extraction.
-
Extraction: The powdered heartwood is macerated with 95% ethanol at room temperature. This process is often repeated multiple times to ensure the exhaustive extraction of bioactive compounds. The ethanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2. Fractionation
-
The crude ethanolic extract is suspended in deionized water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common fractionation scheme involves partitioning with dichloromethane followed by ethyl acetate.
-
This compound, being moderately polar, preferentially partitions into the ethyl acetate fraction. This step is crucial for the initial separation of compounds based on their polarity and significantly reduces the complexity of the mixture for subsequent chromatographic steps. The ethyl acetate fraction is then dried to yield a semi-purified extract.
2.3. Chromatographic Purification
A combination of chromatographic techniques is employed for the final purification of this compound.
-
Vacuum Liquid Chromatography (VLC): The ethyl acetate fraction is first subjected to VLC on a silica gel column. The separation is achieved by eluting with a gradient of solvents, typically a mixture of hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions from VLC containing this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column. This size-exclusion chromatography effectively separates compounds based on their molecular size and is particularly useful for purifying phenolic compounds. Elution is typically carried out with methanol. The fractions are again monitored by TLC, and those containing pure this compound are combined and concentrated.
Quantitative Data
The following table summarizes the available quantitative data for the isolation of this compound and its related fractions. It is important to note that yields can vary depending on the source of the plant material and the specific extraction and purification conditions used.
| Parameter | Value/Range | Reference |
| Extraction Yield (Ethyl Acetate Fraction) | 71.05% of the crude extract | |
| Purity of this compound | High purity confirmed by NMR and MS | |
| Molecular Formula | C₁₅H₁₂O₅ | |
| Molecular Weight | 272.25 g/mol |
Spectroscopic Data for Structural Elucidation
The structure of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Values |
| ¹H-NMR (CD₃OD, 600 MHz) δ (ppm) | 6.84 (1H, d, J = 8.4 Hz, H-1), 6.78 (1H, d, J = 2.4 Hz, H-4), 6.67 (1H, dd, J = 8.4, 2.4 Hz, H-2), 4.90 (2H, s, H-7), 4.10 (2H, t, J = 6.0 Hz, H-5), 2.89 (2H, t, J = 6.0 Hz, H-6) |
| ¹³C-NMR (CD₃OD, 150 MHz) δ (ppm) | 160.2 (C-3), 158.9 (C-11a), 146.8 (C-9), 145.2 (C-10), 133.5 (C-4a), 131.9 (C-11b), 120.2 (C-1), 117.8 (C-4), 115.3 (C-2), 114.1 (C-8), 71.5 (C-7), 38.2 (C-5), 31.1 (C-6) |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) | m/z 273.0763 [M+H]⁺ (Calculated for C₁₅H₁₃O₅, 273.0758) |
Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory properties by modulating key cellular signaling pathways. This section details its mechanism of action, particularly its inhibitory effects on the NF-κB and JAK2-STAT3 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.
This compound has been shown to inhibit the activation of the NF-κB pathway. It is suggested that this compound interferes with the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB dimer sequestered in the cytoplasm. This ultimately leads to a reduction in the production of inflammatory mediators.
Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of the JAK2-STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in inflammation. Upon stimulation by cytokines, JAKs (such as JAK2) are activated, leading to the phosphorylation of STAT proteins (such as STAT3). Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the expression of target genes, including those involved in inflammation.
This compound has been demonstrated to suppress the JAK2/STAT3 pathway. It achieves this by down-regulating the phosphorylation of both JAK2 and STAT3. By inhibiting this pathway, this compound further reduces the expression of pro-inflammatory cytokines, contributing to its overall anti-inflammatory effect.
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for the isolation and characterization of this compound from Caesalpinia sappan.
Caption: Isolation and characterization workflow for this compound.
Conclusion
This compound, isolated from the heartwood of Caesalpinia sappan, is a promising natural compound with well-documented anti-inflammatory properties. The methodologies outlined in this guide provide a framework for its efficient extraction and purification. The elucidation of its inhibitory effects on the NF-κB and JAK2-STAT3 signaling pathways offers a solid basis for further investigation into its therapeutic potential for inflammatory diseases and other related conditions. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Protosappanin A: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L., a plant with a long history of use in traditional medicine for its anti-inflammatory and analgesic properties. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its core biological activities, with a focus on its modulation of key signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological processes are visualized through detailed diagrams.
Physicochemical Properties of this compound
This compound is a small molecule with the molecular formula C₁₅H₁₂O₅. Its chemical structure and key physicochemical properties are summarized in the tables below.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [1][2] |
| Molecular Weight | 272.25 g/mol | [1][3] |
| Appearance | Powder | [3] |
| Melting Point | 254-255 °C | [4] |
| Property | Value | Reference |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][5] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 0 | [4] |
| LogP | 1.97440 | [4] |
| pKa (Predicted) | 9.01 ± 0.20 | [4] |
Spectral Data
| Technique | Expected Peaks/Signals |
| ¹H-NMR | Signals corresponding to aromatic protons and protons of the dibenzoxocin core. |
| ¹³C-NMR | Resonances for aromatic carbons, carbonyl carbon, and other carbons of the fused ring system. |
| IR Spectroscopy | Characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) group, and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and immunomodulatory effects being the most extensively studied. It primarily exerts these effects through the modulation of the NF-κB and JAK/STAT signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in inflammation and immune responses. This compound has demonstrated the ability to suppress this pathway, particularly in microglial cells, which are the resident immune cells of the central nervous system.[3] This inhibition leads to a reduction in neuroinflammation.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the biological activity of this compound.
Western Blot Analysis for NF-κB and JAK/STAT Pathway Proteins
This protocol outlines the steps for detecting the protein levels of key components of the NF-κB and JAK/STAT pathways in cell lysates treated with this compound.
Detailed Method:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or BV-2 microglial cells) at a suitable density. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for an appropriate duration (e.g., 30-60 minutes for phosphorylation studies).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IKK, IκBα, phospho-JAK2, phospho-STAT3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the data to a loading control such as β-actin or GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is for the quantitative measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant following treatment with this compound.
Detailed Method:
-
Sample Collection: Collect the cell culture supernatant from cells treated as described in the Western Blot protocol. Centrifuge the supernatant to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general procedure is as follows:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for the target cytokine.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.
-
Wash the wells and then add streptavidin-HRP.
-
Wash again and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.
Conclusion
This compound is a promising natural compound with well-defined physicochemical properties and significant anti-inflammatory and immunomodulatory activities. Its ability to modulate the NF-κB and JAK/STAT signaling pathways highlights its therapeutic potential for a variety of inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and potential applications of this intriguing molecule in drug discovery and development.
References
- 1. Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Protosappanoside D from Caesalpinia decapetala and Evaluation of Its Pharmacokinetic, Metabolism and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Protosappanin A: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protosappanin A is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L.[1] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, formula, and key biological activities. This guide consolidates quantitative data on its anti-inflammatory, anti-cancer, and antioxidant properties into structured tables for comparative analysis. Furthermore, it furnishes detailed experimental protocols for the evaluation of these activities and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
This compound is a phenolic compound belonging to the class of catechols.[2] It is a key bioactive constituent of Caesalpinia sappan L., a plant used in traditional medicine.[1]
-
IUPAC Name : 5,14,15-trihydroxy-8-oxatricyclo[10.4.0.0²,⁷]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one[2]
-
Synonyms : Sappanol B[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [2][3][4][5] |
| Molecular Weight | 272.257 g/mol | [3][5] |
| Melting Point | 254-255 °C | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| XLogP3 | 2.0 | [3] |
| Exact Mass | 272.06847348 Da | [3] |
Biological Activities and Quantitative Data
This compound exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant activities.
Anti-inflammatory and Immunosuppressive Activity
This compound has demonstrated significant anti-inflammatory and immunosuppressive properties. It has been shown to reduce the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.[1] Studies have shown that it can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells.[4] Furthermore, it has been observed to have an anti-rejection effect in heart transplantation models, highlighting its immunosuppressive potential.[1]
Anti-Cancer Activity
The anti-proliferative effects of protosappanins have been evaluated against various cancer cell lines. While specific data for this compound is limited in the provided search results, data for the closely related Protosappanin B is available and provides insight into the potential of this class of compounds.
Table 2: Anti-Cancer Activity (IC₅₀) of Protosappanin B
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time | Reference |
| SW-480 | Human Colon Cancer | 21.32 | 48 hours | [6] |
| HCT-116 | Human Colon Cancer | 26.73 | 48 hours | [6] |
| BTT | Mouse Bladder Cancer | 76.53 | 48 hours | [6] |
| T24 | Human Bladder Cancer | 82.78 | Not Specified | |
| 5637 | Human Bladder Cancer | 113.79 | Not Specified |
Antioxidant Activity
This compound is a potent antioxidant. It demonstrates significant radical scavenging activity, which contributes to its protective effects against oxidative stress-related cellular damage. Studies have shown its ability to scavenge various free radicals, including hydrogen peroxide.
Table 3: Antioxidant Activity of this compound
| Assay | Activity | Reference |
| Hydrogen Peroxide (H₂O₂) Scavenging | 24.61% scavenging at 0.102 (concentration unit not specified) | |
| DPPH Radical Scavenging | High antioxidant activity compared to Vitamin E | [7] |
| Ferric Ion Reduction | High antioxidant activity compared to Vitamin E | [7] |
| Inhibition of Linoleic Acid Oxidation | Demonstrated inhibitory activity | [7] |
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways, most notably the NF-κB and JAK-STAT pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway. A key mechanism of this inhibition is the interference with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4). This disruption prevents the downstream activation of the IKK/IκB/NF-κB signaling cascade.
Caption: this compound inhibits the NF-κB pathway by disrupting CD14-TLR4 interaction.
Inhibition of the JAK-STAT Signaling Pathway
This compound has also been found to suppress the JAK2/STAT3 signaling pathway, which is involved in neuroinflammation. It achieves this by down-regulating the phosphorylation of both JAK2 and STAT3, and subsequently inhibiting the nuclear translocation of STAT3.[4]
Caption: this compound inhibits the JAK-STAT pathway by blocking JAK2/STAT3 phosphorylation.
Experimental Protocols
Isolation of this compound from Caesalpinia sappan
This protocol describes a general method for the extraction and isolation of protosappanins.
-
Extraction : The heartwood of Caesalpinia sappan is first dried and powdered. The powder is then extracted with 70% ethanol at 50°C for three cycles (e.g., 2 hours, 1 hour, and 1 hour).
-
Concentration : The combined ethanol extracts are filtered and then evaporated to dryness under reduced pressure using a rotary evaporator to obtain the total extract.
-
Chromatography :
-
The total extract is subjected to column chromatography on a silica gel column.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a dichloromethane-methanol gradient can be used.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified using preparative HPLC to yield the pure compound.
-
Caption: Workflow for the isolation of this compound from Caesalpinia sappan.
Cytotoxicity Evaluation using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on a selected cancer cell line.
-
Cell Seeding : Plate the desired cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol is for determining the ability of this compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment : Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation : Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement :
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading : Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Calculation : Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated cells.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its well-defined chemical structure, coupled with its potent anti-inflammatory, anti-cancer, and antioxidant properties, makes it a strong candidate for further investigation in drug discovery and development. The mechanisms of action, particularly the inhibition of the NF-κB and JAK-STAT signaling pathways, provide a solid basis for its therapeutic potential. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full pharmacological landscape of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Screening of High-Affinity Natural Product-Derived Inhibitors Targeting NF-κB Protein: A Molecular Docking Approach toward Anti-Inflammatory and Anticancer Therapeutics | IPS Journal of Biotechnology and Applied Biochemistry [journals.ipsintelligentsia.com]
- 6. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In--Depth Technical Guide to the In Vitro Mechanism of Action of Protosappanin A
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Protosappanin A (PrA), a primary bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L., has demonstrated a wide spectrum of pharmacological activities in various in vitro models. This technical document provides a comprehensive overview of its core mechanisms of action, focusing on its anti-inflammatory, antioxidant, cytoprotective, and anti-osteoclastogenic properties. PrA exerts its effects by modulating a range of critical cellular signaling pathways, including Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB), Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3), and protein kinase B (Akt)/mammalian target of rapamycin (mTOR). This guide synthesizes quantitative data, details key experimental methodologies, and visualizes complex molecular interactions to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.
Core Mechanisms of Action
This compound's therapeutic potential stems from its ability to intervene in multiple pathological processes at the molecular level. Its primary in vitro mechanisms are centered on anti-inflammation, reduction of oxidative stress, regulation of apoptosis, and inhibition of bone resorption.
Anti-Inflammatory and Immunomodulatory Effects
PrA has been shown to be a potent anti-inflammatory agent, primarily by suppressing the production of pro-inflammatory mediators in immune cells like microglia and macrophages.[1][2]
-
Inhibition of the NF-κB Signaling Pathway: In lipopolysaccharide (LPS)-stimulated BV-2 microglia, PrA interferes with the initial stages of the inflammatory cascade.[3] It blocks the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4), which is crucial for LPS signal transduction.[3] This disruption prevents the activation of the IκB kinase (IKK)/inhibitor of NF-κB (IκB)/NF-κB pathway, ultimately inhibiting the nuclear translocation of NF-κB and suppressing the expression of downstream targets like inducible nitric oxide synthase (iNOS).[3]
-
Suppression of the JAK2/STAT3 Pathway: PrA effectively inhibits the JAK2/STAT3 signaling pathway, another key regulator of inflammation.[2] In LPS-activated BV2 cells, PrA reduces the phosphorylation of both JAK2 and STAT3 in a dose-dependent manner.[2] This action prevents STAT3 nuclear translocation and subsequently downregulates the mRNA expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2]
-
Modulation of Cytokine Secretion: Across various cell types, including macrophages and periodontal ligament stem cells (PDLSCs), PrA significantly inhibits the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6.[2][4][5] Concurrently, it can enhance the expression of anti-inflammatory cytokines like IL-10 and IL-4 in specific contexts, such as in PDLSCs, highlighting its immunomodulatory capabilities.[4]
Antioxidant and Anti-Nitrative Stress Activity
PrA is a potent antioxidant, a property that underlies many of its other biological effects.[6] It mitigates cellular damage by directly neutralizing reactive species and inhibiting their production.
-
Radical Scavenging: In vitro assays demonstrate that PrA has significant capabilities to scavenge hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH·).[7][8] This direct antioxidant action helps protect biomolecules from oxidative damage.
-
Inhibition of ROS and NO Production: In LPS-stimulated BV-2 microglia, PrA markedly inhibits the generation of reactive oxygen species (ROS) and nitric oxide (NO).[3] This is achieved by suppressing the activity of their respective producing enzymes, NADPH oxidase and iNOS.[3]
-
Lipid Peroxidation Inhibition: PrA effectively inhibits the formation of malondialdehyde (MDA), a key product of lipid peroxidation, indicating its ability to protect cell membranes from oxidative damage.[7][8]
Regulation of Cellular Apoptosis and Survival
PrA demonstrates cytoprotective effects by modulating apoptosis, particularly through the PI3K/Akt/mTOR pathway. This has been notably demonstrated in a model of podocyte injury.[9]
-
Inhibition of Akt/mTOR Signaling: In podocytes injured by the sC5b-9 complex, PrA treatment reduces the phosphorylation levels of Akt and mTOR, key proteins in a major cell survival pathway.[9] By inhibiting the abnormal activation of this pathway, PrA protects the cells from apoptosis.[9]
-
Modulation of Bcl-2 Family Proteins: The anti-apoptotic effect of PrA is further confirmed by its ability to modulate the expression of Bcl-2 family proteins. It increases the levels of the anti-apoptotic protein Bcl-2 while decreasing the levels of the pro-apoptotic protein Bax.[9]
Inhibition of Osteoclastogenesis
PrA has been found to inhibit the formation and function of osteoclasts, the cells responsible for bone resorption. This action is closely linked to its antioxidant properties.[6][10]
-
Suppression of Osteoclast Proliferation and Differentiation: In RAW264.7 macrophage cells, a model for osteoclast precursors, PrA significantly inhibits proliferation and differentiation induced by oxidative stress (e.g., H₂O₂).[10][11]
-
Downregulation of Osteoclast Markers: The inhibitory effect on differentiation is accompanied by the suppression of key osteoclastic markers, as confirmed by reduced Tartrate-Resistant Acid Phosphatase (TRAP) staining and decreased expression of genes such as Cathepsin K (CTSK) and Calcitonin Receptor (CTR).[6][11]
Quantitative Data Summary
The following tables summarize the key in vitro effects of this compound based on available literature.
Table 1: Effects on Inflammatory Mediators and Signaling Pathways
| Cell Line | Stimulant | Target | Effect Observed | Reference |
|---|---|---|---|---|
| BV-2 Microglia | LPS | TNF-α, IL-1β Production | Significant Inhibition | [2] |
| BV-2 Microglia | LPS | IL-6, IL-1β, MCP-1 mRNA | Dose-dependent Reduction | [2] |
| BV-2 Microglia | LPS | ROS, NO Production | Significant Inhibition | [3] |
| BV-2 Microglia | LPS | iNOS, NADPH Oxidase Activity | Suppression | [3] |
| BV-2 Microglia | LPS | p-JAK2, p-STAT3 | Down-regulation | [2] |
| BV-2 Microglia | LPS | CD14-TLR4 Interaction | Interference/Blockade | [3] |
| RAW 264.7 | LPS | IL-6, TNF-α Secretion | Inhibition | [12] |
| PDLSCs | LPS | IL-8, IL-6, IL-1β Secretion | Down-regulation | [4][13] |
| PDLSCs | LPS | IL-10, IL-4 Expression | Up-regulation |[4][13] |
Table 2: Effects on Cellular Processes and Markers
| Cell Line | Process/Marker | Treatment Condition | Effect Observed | Reference |
|---|---|---|---|---|
| Injured Podocytes | Apoptosis | sC5b-9 complex | Inhibition | [9] |
| Injured Podocytes | p-Akt, p-mTOR levels | sC5b-9 complex | Reduction | [9] |
| Injured Podocytes | Bcl-2 / Bax ratio | sC5b-9 complex | Increase | [9] |
| RAW264.7 | Proliferation | H₂O₂ | Significant Inhibition | [6][11] |
| RAW264.7 | Osteoclast Differentiation | Oxidative Stress | Suppression | [6][11] |
| RAW264.7 | TRAP Staining | Oxidative Stress | Reduction | [6][11] |
| PDLSCs | Osteogenic Differentiation | LPS | Facilitation/Promotion |[4][13] |
Key Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the in vitro mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine microglial cells (BV-2), murine macrophages (RAW264.7), or human periodontal ligament stem cells (PDLSCs) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a suitable alternative, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well). After reaching 70-80% confluency, the medium is replaced. Cells are pre-treated with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours, followed by stimulation with an agonist like LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of ROS Production
-
Protocol: Cells are cultured in a 96-well plate. After treatment with PrA and a stimulant, the medium is removed, and cells are washed with PBS.
-
Staining: Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: After washing away excess probe, the fluorescence intensity (excitation at 485 nm, emission at 535 nm) is measured using a microplate reader. The intensity is proportional to the amount of intracellular ROS.
Osteoclast Differentiation Assay (TRAP Staining)
-
Protocol: RAW264.7 cells are seeded and cultured in the presence of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce osteoclast differentiation, along with various concentrations of PrA.
-
Staining: After 5-7 days, the cells are fixed with 4% paraformaldehyde and stained for TRAP activity using a commercial kit according to the manufacturer's instructions.
-
Analysis: TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope.
Conclusion and Future Directions
The in vitro evidence strongly establishes this compound as a multifunctional bioactive compound with significant therapeutic potential. Its ability to concurrently target key nodes in inflammation (NF-κB, JAK/STAT), oxidative stress (ROS/NO), and cell survival/apoptosis (Akt/mTOR) makes it an attractive candidate for further development. Its demonstrated efficacy in models of neuroinflammation, podocyte injury, and bone resorption suggests its potential application in a range of complex diseases.
Future in vitro research should focus on elucidating its direct molecular targets through binding assays, exploring its effects on other cell types involved in inflammatory and fibrotic diseases, and conducting comprehensive transcriptomic and proteomic analyses to uncover novel mechanisms and pathways. These studies will be critical for translating the promising in vitro profile of this compound into viable therapeutic strategies.
References
- 1. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of an Extract of Sappanwood, this compound and Protosappanin B on Osteogenesis in Periodontitis [imrpress.com]
- 5. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits osteoclastogenesis via reducing oxidative stress in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 9. Protosappanin-A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits osteoclastogenesis via reducing oxidative stress in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Protosappanin A: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protosappanin A (PrA), a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L., has emerged as a compound of significant interest in pharmacological research.[1] Traditionally used in oriental medicine, modern scientific investigation has revealed its pleiotropic effects, including potent anti-inflammatory, neuroprotective, cardioprotective, and anti-cancer activities. This technical guide synthesizes the current understanding of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing insights into the experimental protocols used to elucidate its biological functions. The guide aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this compound.
Core Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development across various disease areas. Its efficacy stems from its ability to modulate multiple critical signaling pathways involved in inflammation, cell survival, and metabolism.
Anti-Inflammatory and Immunosuppressive Effects
This compound demonstrates significant anti-inflammatory and immunosuppressive properties, making it a potential treatment for chronic inflammatory diseases and transplant rejection.
-
Atherosclerosis: In rabbit models of atherosclerosis, this compound administration significantly alleviates the condition by reducing hyperlipidemia and inflammation.[1][2] It dose-dependently decreases serum levels of pro-inflammatory cytokines such as matrix metalloproteinase-9 (MMP-9), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2] The underlying mechanism involves the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1]
-
Neuroinflammation: In microglial cells, this compound inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) by suppressing NADPH oxidase and inducible nitric oxide synthase (iNOS).[3] This effect is achieved by interfering with the interaction between CD14 and Toll-like receptor 4 (TLR4), blocking the downstream IKK/IκB/NF-κB pathway.[3] Furthermore, it suppresses the JAK2-STAT3 pathway, reducing the expression of inflammatory mediators like TNF-α, IL-1β, IL-6, and MCP-1 in LPS-stimulated microglia.[4]
-
Immunosuppression: this compound has been shown to prolong heart allograft survival in rats, attenuating acute rejection.[5] This effect is comparable to that of cyclosporine A and is associated with a decreased CD4+/CD8+ T-cell ratio and inhibited expression of perforin and granzyme B mRNA in the graft.[5][6]
Neuroprotective Effects
This compound displays significant potential in mitigating neuronal damage associated with ischemic events and neurodegenerative diseases.
-
Ischemic Stroke: In models of cerebral ischemia, this compound protects neurons by maintaining mitochondrial homeostasis.[7] It selectively promotes the autophagic degradation of the pro-apoptotic protein Bax, which prevents mitochondrial permeabilization, preserves ATP production, and maintains mitochondrial DNA content.[7][8] This action is specific to Bax, with no effect on other Bcl-2 family members.[7][9]
-
Oxidative Stress: The compound's ability to inhibit ROS and NO production in microglia contributes to its neuroprotective capacity by reducing the inflammatory and oxidative damage to surrounding neurons that characterizes neurodegenerative diseases.[3]
Cardioprotective Effects
The therapeutic potential of this compound extends to cardiovascular diseases, including drug-induced cardiotoxicity and atherosclerosis.[6][10]
-
Doxorubicin-Induced Cardiomyopathy: this compound protects against doxorubicin-induced myocardial injury by inhibiting ferroptosis, a form of iron-dependent cell death.[11] It achieves this by physically binding to and modulating the activity of two key ferroptosis-related proteins: acyl-CoA synthetase long-chain family member 4 (ACSL4) and ferritin heavy chain 1 (FTH1).[11][12] This action prevents phospholipid peroxidation and the release of ferrous ions, thereby preserving mitochondrial homeostasis.[11]
-
Anti-Atherosclerotic Activity: As detailed in the anti-inflammatory section, this compound's ability to lower lipid levels (TC, TG, LDL) and inhibit the NF-κB pathway is a key mechanism in its potential to treat atherosclerosis.[1][2]
Podocyte Protection
In the context of glomerular diseases, this compound has been found to protect podocytes, specialized cells in the kidney, from apoptosis. This protective effect is mediated through the inhibition of the PI3K-AKT-mTOR signaling pathway, which is often abnormally activated in podocyte injury.[13]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on this compound, providing a clear comparison of its efficacy across different models and assays.
Table 1: Anti-Inflammatory and Anti-Atherosclerotic Effects of this compound
| Parameter | Model System | Treatment | Result | Reference |
|---|---|---|---|---|
| Serum TC, TG, LDL | Hyperlipidemic Rabbits | 5 mg/kg & 25 mg/kg PrA | Dose-dependent decrease | [1] |
| Serum HDL | Hyperlipidemic Rabbits | 5 mg/kg & 25 mg/kg PrA | Dose-dependent increase | [1] |
| Serum MMP-9, IL-6, TNF-α | Hyperlipidemic Rabbits | 5 mg/kg & 25 mg/kg PrA | Dose-dependent decrease (P<0.001) | [1] |
| Nuclear NF-κB p65 | Hyperlipidemic Rabbits | 5 mg/kg & 25 mg/kg PrA | Dose-dependent decrease | [1] |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6, MCP-1) | LPS-stimulated BV2 microglia | 12.5, 25, 50 µmol·L⁻¹ PrA | Dose-dependent reduction in production and mRNA expression |[4] |
Table 2: Cardioprotective and Immunosuppressive Effects of this compound
| Parameter | Model System | Treatment | Result | Reference |
|---|---|---|---|---|
| Heart Allograft Survival | Rat Heart Transplantation | 25 mg/kg PrA | Prolonged graft survival, comparable to cyclosporine A | [6] |
| CD4+/CD8+ Ratio | Rat Heart Transplantation | 5 mg/kg & 25 mg/kg PrA | Significant decrease | [5] |
| Podocyte Apoptosis | C5b-9-induced Podocyte Injury | PrA and Oleanolic Acid | Significant inhibition of apoptosis |[13] |
Table 3: Anti-Cancer Effects of Protosappanin B (A related compound)
| Cell Line | Assay | Treatment | IC50 Value | Reference |
|---|---|---|---|---|
| SW-480 (Colon Cancer) | MTT Assay (48h) | Protosappanin B | 21.32 µg/mL | [14] |
| HCT-116 (Colon Cancer) | MTT Assay (48h) | Protosappanin B | 26.73 µg/mL | [14] |
| BTT (Bladder Cancer) | MTT Assay (48h) | Protosappanin B | 76.53 µg/mL | [14] |
| T24 (Bladder Cancer) | MTT Assay (48h) | Protosappanin B | 82.78 µg/mL | [15] |
| 5637 (Bladder Cancer) | MTT Assay (48h) | Protosappanin B | 113.79 µg/mL | [15] |
Note: Data for this compound on cancer cell viability is less prevalent in the searched literature; however, data for the structurally similar Protosappanin B is included for context.
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by targeting several key intracellular signaling pathways. Visual representations of these pathways are provided below.
Figure 1. this compound inhibits the NF-κB pathway by disrupting CD14-TLR4 interaction.
Figure 2. this compound suppresses the JAK2-STAT3 inflammatory pathway.
Figure 3. this compound promotes autophagic degradation of Bax to protect mitochondria.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate the biological activity of this compound.
In Vivo Atherosclerosis Rabbit Model
-
Objective: To evaluate the anti-atherosclerotic effects of this compound in a live animal model.[1][2]
-
Model Establishment: Atherosclerosis (AS) is induced in rabbits through prolonged (e.g., two months) feeding of a high-fat diet.[1]
-
Grouping and Treatment: Rabbits are randomly divided into groups: a healthy control (mock), a model control (high-fat diet only), a positive control (e.g., rosuvastatin), and treatment groups receiving low (5 mg/kg) and high (25 mg/kg) doses of this compound alongside the high-fat diet. Treatment is administered for a specified period (e.g., 42 days).[1]
-
Sample Collection and Analysis:
-
Blood Samples: Serum is collected at various time points to measure lipid profiles (TC, TG, LDL, HDL) and inflammatory cytokines (MMP-9, IL-6, TNF-α) using commercially available ELISA kits.[1]
-
Tissue Samples: Aortic tissues are harvested at the end of the experiment.
-
-
Histopathological Analysis: Aortic tissues are fixed, sectioned, and stained with hematoxylin/eosin (HE) to visually assess the extent of atherosclerotic plaque formation.[1]
-
Western Blot Analysis: Nuclear proteins are extracted from tissues to quantify the expression of key signaling proteins, such as NF-κB p65, to determine pathway activation.[1]
Figure 4. Workflow for the in vivo atherosclerosis rabbit model experiment.
Cell Viability (MTT) Assay
-
Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.[14][15][16]
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan precipitate.[17] The amount of formazan produced is proportional to the number of viable cells.[18]
-
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., HCT-116, SW-480, T24) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[18]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or other test compounds) and incubate for a specified duration (e.g., 48 hours).[14]
-
MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for approximately 15 minutes to ensure complete dissolution and measure the absorbance (optical density) on a microplate reader at a wavelength of 570-590 nm.[17] A reference wavelength (e.g., 630 nm) can be used to subtract background noise.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[14]
-
Conclusion and Future Directions
This compound is a multifaceted natural compound with a robust profile of anti-inflammatory, neuroprotective, and cardioprotective activities. Its mechanisms of action, centered on the modulation of fundamental signaling pathways like NF-κB, JAK-STAT, and PI3K-AKT, underscore its significant therapeutic potential. The preclinical data, particularly in models of atherosclerosis, neuroinflammation, and drug-induced cardiotoxicity, are compelling.
Future research should focus on several key areas to advance this compound towards clinical application:
-
Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to develop formulations that enhance bioavailability.
-
Safety and Toxicology: Rigorous toxicology studies are required to establish a safe therapeutic window for clinical trials.
-
Clinical Trials: Well-designed clinical trials are the ultimate step to validate the efficacy and safety of this compound in human populations for specific indications like atherosclerosis or as an adjunct therapy in neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]
- 3. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs [frontiersin.org]
- 7. This compound Maintains Neuronal Mitochondrial Homeostasis through Promoting Autophagic Degradation of Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protects DOX-Induced Myocardial Injury and Cardiac Dysfunction by Targeting ACSL4/FTH1 Axis-Dependent Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protosappanin‐A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. protocols.io [protocols.io]
Protosappanin A: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A (PrA) is a bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine for treating various ailments, including inflammation-related conditions. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings from in vivo and in vitro studies.
In Vivo Efficacy in a Rabbit Model of Atherosclerosis
An in vivo study using a rabbit model of high-fat diet-induced atherosclerosis demonstrated the potent anti-inflammatory effects of this compound. The treatment was administered for 42 days.
| Inflammatory Marker | Model Group (High-Fat Diet) | This compound (5 mg/kg) | This compound (25 mg/kg) | Rosuvastatin (Positive Control) | Healthy Control | Reference |
| MMP-9 (ng/mL) | ~180 | Significantly Reduced | Significantly Reduced (Dose-dependent) | Significantly Reduced | ~60 | [1][2] |
| IL-6 (pg/mL) | ~250 | Significantly Reduced | Significantly Reduced (Dose-dependent) | Significantly Reduced | ~100 | [1][2] |
| TNF-α (pg/mL) | ~350 | Significantly Reduced | Significantly Reduced (Dose-dependent) | Significantly Reduced | ~150 | [1][2] |
| Nuclear NF-κB p65 | Increased | Dose-dependently Decreased | Dose-dependently Decreased | More Obvious Decrease | Baseline | [1] |
In Vitro Efficacy in Human Periodontal Ligament Stem Cells (PDLSCs)
In a study investigating the effects of this compound on inflammation in human periodontal ligament stem cells (PDLSCs), the following effects on cytokine secretion were observed.
| Cytokine | Treatment Concentration | Effect | Reference |
| IL-1β | 5 µM | Reduced secretion | [3] |
| IL-4 | 2.5 µM, 5 µM, 10 µM | Increased secretion | [3] |
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit this pathway through a novel mechanism. In lipopolysaccharide (LPS)-stimulated BV-2 microglia, this compound interferes with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4).[4] This disruption prevents the downstream activation of the IKK/IκB/NF-κB signaling cascade, ultimately leading to reduced expression of NF-κB target genes, including those for pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).[4] Furthermore, in vivo studies have confirmed that this compound dose-dependently decreases the nuclear translocation of the NF-κB p65 subunit.[1]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in regulating the production of inflammatory mediators. While the direct targets of this compound within the MAPK cascades are still under investigation, it is known that the activation of TLR4 by LPS also triggers MAPK signaling. By interfering with the initial LPS-CD14/TLR4 interaction, this compound likely attenuates the activation of downstream MAPK pathways, contributing to its overall anti-inflammatory effect.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of an Extract of Sappanwood, this compound and Protosappanin B on Osteogenesis in Periodontitis [imrpress.com]
- 4. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Protosappanin A: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties
Introduction
Protosappanin A is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan), a plant used extensively in traditional medicine across Southeast Asia.[1][2] This document provides a comprehensive technical overview of the antioxidant and free radical scavenging properties of this compound, intended for researchers, scientists, and professionals in drug development. Emerging research highlights its potential in mitigating oxidative and nitrative stress, positioning it as a compound of interest for therapeutic applications in diseases where such stress is a key pathological factor.[3][4]
Free Radical Scavenging Activity
This compound exhibits a broad spectrum of free radical scavenging capabilities, effectively neutralizing various reactive oxygen species (ROS). Its activity has been evaluated in multiple in vitro studies, demonstrating its potency as a primary antioxidant.
Hydroxyl Radical (HO•) Scavenging
This compound has demonstrated the ability to scavenge hydroxyl radicals.[5] In comparative studies, its scavenging activity against hydroxyl radicals was noted, although some related compounds like brazilein showed even greater efficacy in this specific assay.[5]
Hydrogen Peroxide (H₂O₂) Scavenging
Studies have shown that this compound is an effective scavenger of hydrogen peroxide.[5][6] This is a crucial property, as hydrogen peroxide, while not a radical itself, is a precursor to the highly reactive hydroxyl radical via the Fenton reaction.
Superoxide Anion (O₂•⁻) Scavenging
The efficacy of this compound against superoxide anions is less pronounced. Research indicates that it, along with other compounds from Caesalpinia sappan, shows little to no significant scavenging activity against this particular radical.[5][6]
DPPH Radical Scavenging
This compound has demonstrated high antioxidant activity in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, a standard method for evaluating the free radical scavenging ability of compounds.[7] Its performance in this assay has been shown to be superior to that of Vitamin E.[7]
Inhibition of Oxidative and Nitrative Stress
Beyond direct radical scavenging, this compound actively mitigates cellular damage by inhibiting the production of key mediators of oxidative and nitrative stress.
Inhibition of Reactive Oxygen Species (ROS) Production
In cellular models, this compound significantly inhibits the production of ROS.[3][4] It achieves this, in part, by suppressing the activity of NADPH oxidase, a primary enzyme responsible for generating superoxide radicals in inflammatory responses.[3] This inhibitory action helps protect cells from oxidative damage that contributes to neuroinflammation and other pathologies.[3]
Inhibition of Nitric Oxide (NO) Production
This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[3] While it effectively reduces NO levels, studies indicate that its mechanism of action is not through the strong suppression of inducible nitric oxide synthase (iNOS) gene expression, unlike other compounds from Caesalpinia sappan such as brazilin and brazilein.[7] The reduction in NO is a key aspect of its anti-inflammatory and anti-nitrative stress properties.[3]
Modulation of Cellular Signaling Pathways
This compound exerts its antioxidant effects not only through direct scavenging but also by modulating critical intracellular signaling pathways that regulate the cellular response to inflammation and oxidative stress.
NF-κB Signaling Pathway
This compound has been identified as a significant inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8] In LPS-stimulated microglia, this compound modulates the IKK/IκB/NF-κB inflammation signaling cascade.[3] By doing so, it inhibits the activity and expression of downstream targets like NADPH oxidase and iNOS.[3] Furthermore, it has been shown to down-regulate the nuclear expression of the NF-κB p65 protein.[8] This inactivation of NF-κB signaling is a key mechanism behind its anti-inflammatory and antioxidant effects, which have been observed to protect against conditions like atherosclerosis in preclinical models.[8][9][10]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response.[11][12] While direct studies detailing this compound's specific interaction with Nrf2 are emerging, extracts from Caesalpinia sappan containing this compound are known to regulate the Nrf2/HO-1 (Heme Oxygenase-1) signaling pathway.[13] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxifying enzymes.[11][14] Given its potent antioxidant properties, it is highly probable that this compound contributes to the activation of this protective pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antioxidant and free radical scavenging activities of this compound from the cited literature.
| Radical/Molecule | Assay Concentration | Scavenging/Inhibition (%) | Reference |
| Hydroxyl Radical (HO•) | 0.102 (units not specified) | 24.61% | [5] |
| Superoxide Anion (O₂•⁻) | Not specified | Little scavenging activity | [5][6] |
| Hydrogen Peroxide (H₂O₂) | Not specified | Significant scavenging activity | [5][6] |
Table 1: Free Radical Scavenging Activity of this compound.
| Cell Line | Condition | Effect | Reference |
| LPS-stimulated BV-2 microglia | Not specified | Significant inhibition of NO production | [3] |
| J774.1 macrophage-like cells | Not specified | No strong inhibition of NO production | [7] |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the antioxidant properties of this compound are provided below.
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[15]
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).[15]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol).
-
Positive control (e.g., Ascorbic Acid, Trolox).
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol and protect it from light.[15]
-
Prepare serial dilutions of this compound and the positive control.
-
Add a specific volume of the test sample to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[16]
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[15]
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is typically determined from a dose-response curve.
Superoxide Anion (O₂•⁻) Radical Scavenging Assay
This assay measures the scavenging of superoxide radicals, often generated by a non-enzymatic system like PMS-NADH.
-
Principle: Superoxide anions are generated in a phenazine methosulfate (PMS) and NADH system. These radicals reduce Nitroblue Tetrazolium (NBT) to a purple formazan product. An antioxidant will compete for the superoxide radicals, thereby decreasing the formazan formation.[17]
-
Reagents:
-
Procedure:
-
Mix the test sample with the NADH and NBT solutions in a buffer.
-
Initiate the reaction by adding the PMS solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).[18]
-
Measure the absorbance of the colored formazan product at approximately 560 nm.[17][18]
-
The percentage of scavenging is calculated using the same formula as in the DPPH assay.
-
Hydroxyl Radical (HO•) Scavenging Assay (Fenton Reaction-Based)
This assay assesses the ability of a compound to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction.
-
Principle: Hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂ (Fenton's reagent). These radicals can be detected by their reaction with a probe molecule (e.g., salicylic acid), which produces a colored product. An antioxidant will scavenge the hydroxyl radicals, reducing the color development.[19]
-
Reagents:
-
Procedure:
-
Sequentially add the FeSO₄-EDTA solution, salicylic acid, and the test sample to a cuvette.[19]
-
Initiate the reaction by rapidly adding the H₂O₂ solution.[19]
-
Incubate the mixture for a defined period at a specific temperature (e.g., 37°C).
-
Measure the absorbance of the resulting colored complex (from the reaction of HO• with salicylic acid) at approximately 510 nm.[19]
-
The scavenging percentage is calculated relative to a control without the antioxidant.
-
Mandatory Visualizations
Figure 1: Generalized workflow for in vitro antioxidant capacity assays.
Figure 2: this compound inhibition of the NF-κB signaling pathway.
Figure 3: Proposed role of this compound in the Nrf2 antioxidant pathway.
References
- 1. This compound, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound and its derivatives via palladium catalyzed ortho C–H activation/C–C cyclization under microwave irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits osteoclastogenesis via reducing oxidative stress in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. DPPH Radical Scavenging Assay [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. iosrjournals.org [iosrjournals.org]
- 18. Superoxide Radical-scavenging Activity [protocols.io]
- 19. mdpi.com [mdpi.com]
Protosappanin A: An In-Depth Technical Guide on its Anticancer and Cytotoxic Activity
Disclaimer: Scientific literature with specific data on the direct anticancer and cytotoxic activities of Protosappanin A (PrA) is currently limited. The majority of available research focuses on its closely related structural analog, Protosappanin B (PSB). This guide provides a comprehensive overview of the anticancer and cytotoxic properties of PSB as a proxy, under the hypothesis that their structural similarity may lead to comparable biological activities. The limited available data on PrA is also presented. This information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a bioactive compound isolated from the heartwood of Caesalpinia sappan L. (Sappanwood), a plant with a long history in traditional medicine for treating various ailments. While research into the direct anticancer properties of this compound is still in its nascent stages, extensive studies on its isomer, Protosappanin B, have revealed significant cytotoxic and anticancer potential across a range of cancer cell lines. This technical guide synthesizes the current understanding of the anticancer activities of protosappanins, with a primary focus on the data available for Protosappanin B.
Cytotoxic Activity of Protosappanin B
Protosappanin B has demonstrated dose-dependent and time-dependent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cancer cell lines.
Table 1: IC50 Values of Protosappanin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| SW-480 | Human Colon Cancer | 48 | 21.32 | [1] |
| HCT-116 | Human Colon Cancer | 48 | 26.73 | [1] |
| SW620 | Human Colon Cancer | 24 | 35.25 | |
| BTT | Mouse Bladder Cancer | 48 | 76.53 | [1] |
| T24 | Human Bladder Cancer | 48 | 82.78 | [2] |
| 5637 | Human Bladder Cancer | 48 | 113.79 | [2] |
Mechanisms of Anticancer Activity of Protosappanin B
The anticancer effects of Protosappanin B are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.
Induction of Apoptosis
Protosappanin B has been shown to induce apoptosis in various cancer cell lines, including human bladder cancer (T24 and 5637) and colon cancer (SW620) cells.[2][3] The apoptotic process is a critical mechanism for eliminating cancerous cells.
The induction of apoptosis by PSB is mediated through the regulation of key signaling pathways. One of the central mechanisms involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, Protosappanin B can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that PSB can induce G1 phase arrest in human bladder cancer cells (T24 and 5637).[2][3] This arrest at the G1 checkpoint prevents the cells from entering the S phase, during which DNA replication occurs. A proteomics analysis revealed that PSB modulates the expression of several genes involved in cell cycle regulation to exert this effect.[2][3]
Signaling Pathways Modulated by Protosappanin B
The anticancer activity of Protosappanin B is orchestrated through its influence on multiple intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Protosappanin B has been found to suppress this pathway in human colon cancer cells (SW620) by reducing the phosphorylation of key proteins such as Akt and p70S6K.[3]
Diagram 1: Protosappanin B Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Protosappanin B inhibits the PI3K/Akt/mTOR pathway by suppressing GOLPH3.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a critical role in cell fate determination, proliferation, and migration. Aberrant activation of this pathway is a hallmark of many cancers. Protosappanin B has been shown to inhibit the Wnt/β-catenin pathway in SW620 colon cancer cells by reducing the expression of β-catenin.[3]
Diagram 2: Protosappanin B Inhibition of the Wnt/β-catenin Signaling Pathway
Caption: Protosappanin B downregulates the Wnt/β-catenin pathway via GOLPH3.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Protosappanin B has been demonstrated to suppress this pathway in SW620 colon cancer cells by decreasing the phosphorylation of ERK1/2.[3]
Diagram 3: Protosappanin B Inhibition of the MAPK/ERK Signaling Pathway
Caption: Protosappanin B inhibits the MAPK/ERK pathway through GOLPH3 suppression.
In Vivo Anticancer Activity of Protosappanin B
The anticancer potential of Protosappanin B has also been demonstrated in preclinical animal models. In a study using a mouse model of liver cancer, pretreatment of H22 cells with PSB completely inhibited tumor formation.[1] Furthermore, in a BTT tumor-bearing mouse model, administration of PSB at doses of 200 and 300 mg/kg significantly increased the survival of the mice, with an efficacy comparable to the conventional chemotherapeutic drug mitomycin.[1] In a xenograft model using SW620 colon cancer cells, PSB was shown to distinctly inhibit tumor growth by suppressing the expression of GOLPH3.
Research on this compound
While direct evidence for the anticancer activity of this compound is scarce, some studies have shed light on its biological effects in other contexts.
-
Neuroprotection: One study found that this compound maintains neuronal mitochondrial homeostasis by promoting the autophagic degradation of the pro-apoptotic protein Bax. This suggests a potential role in regulating apoptosis, which could be relevant in a cancer context, although this has not been directly investigated.
-
Immunosuppressive Activity: this compound has been shown to possess immunosuppressive properties. In a rat heart allograft model, PrA prolonged graft survival and attenuated acute rejection. This activity appears to be mediated by impairing the function of antigen-presenting cells like dendritic cells. While immunosuppression is generally not desirable in cancer therapy, this finding highlights the compound's ability to modulate immune responses.
-
Cytotoxicity in Non-Cancer Cells: A study investigating the effects of this compound on periodontal ligament stem cells (PDLSCs) found that concentrations of 2.5 µM, 5 µM, and 10 µM had no cytotoxic effects at 5 and 7 days of incubation.[5][6]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the research on Protosappanin B.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Protosappanin B for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
Diagram 4: MTT Assay Workflow
Caption: A simplified workflow of the MTT assay for cell viability.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with Protosappanin B for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: The cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Flow Cytometry with PI Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with Protosappanin B and then harvested.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells treated with Protosappanin B are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured. The intensity of the signal corresponds to the amount of the target protein.
Conclusion and Future Directions
The available evidence strongly suggests that Protosappanin B, a close analog of this compound, possesses significant anticancer and cytotoxic properties. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key cancer-related signaling pathways highlights its potential as a therapeutic agent. However, there is a clear and urgent need for further research to specifically investigate the anticancer and cytotoxic activities of this compound. Future studies should focus on:
-
Directly evaluating the cytotoxic effects of this compound on a broad panel of cancer cell lines to determine its IC50 values.
-
Elucidating the specific mechanisms by which this compound may induce apoptosis and cell cycle arrest in cancer cells.
-
Investigating the impact of this compound on the signaling pathways known to be modulated by Protosappanin B.
-
Conducting in vivo studies to assess the antitumor efficacy and safety of this compound in animal models.
-
Performing comparative studies to delineate the similarities and differences in the anticancer activities of this compound and Protosappanin B.
Such research will be crucial in determining whether this compound holds similar, or perhaps even superior, promise as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. An Investigation of the Anticancer Mechanism of Caesalpinia sappan L. Extract Against Colorectal Cancer by Integrating a Network Pharmacological Analysis and Experimental Validation [mdpi.com]
- 3. Caesappin A and B, two novel protosappanins from Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of an Extract of Sappanwood, this compound and Protosappanin B on Osteogenesis in Periodontitis [imrpress.com]
- 6. researchgate.net [researchgate.net]
Protosappanin A: A Potent Inhibitor of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, and cell survival. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Protosappanin A (PrA), a major bioactive compound isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising natural inhibitor of the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its inhibitory effects on the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory and therapeutic agents.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homodimers and heterodimers that regulate the expression of hundreds of genes involved in inflammation and immunity. In most resting cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent.
The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), or lipopolysaccharide (LPS). This activation triggers a signaling cascade that converges on the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). The activated IKK complex phosphorylates IκBα on specific serine residues (Ser32 and Ser36).[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[2][3] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate into the nucleus.[4][5] Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Given its central role in inflammation, the targeted inhibition of the NF-κB pathway represents a significant therapeutic strategy for a multitude of diseases.[2][6]
This compound's Mechanism of NF-κB Pathway Inhibition
This compound has demonstrated significant anti-inflammatory properties by intervening at key steps within the NF-κB signaling cascade. Evidence from in vivo studies on hyperlipidemic rabbits suggests that PrA's therapeutic effects in atherosclerosis are mediated, at least in part, through the downregulation of this pathway.[7][8]
The primary mechanism of inhibition appears to be the suppression of the nuclear translocation of the NF-κB p65 subunit.[7][8] In an experimental model of atherosclerosis, administration of this compound dose-dependently decreased the expression of nuclear NF-κB p65 protein.[7] By preventing the translocation of p65 to the nucleus, this compound effectively blocks the transcription of NF-κB target genes. This leads to a significant reduction in the serum levels of downstream pro-inflammatory mediators, including TNF-α, IL-6, matrix metalloproteinase-9 (MMP-9), interferon-γ (IFN-γ), and interferon-gamma-inducible protein 10 (IP10).[7][8]
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention by this compound.
Caption: this compound inhibits the NF-κB pathway by preventing p65/p50 nuclear translocation.
Quantitative Data on this compound's Inhibitory Effects
The anti-inflammatory efficacy of this compound has been quantified in several studies. The tables below summarize the key findings from an in vivo study using a hyperlipidemic rabbit model of atherosclerosis.
Table 1: Effect of this compound on Serum Inflammatory Cytokines [7][8]
| Treatment Group | Dose | Duration | TNF-α (pg/mL) | IL-6 (pg/mL) | MMP-9 (ng/mL) |
| Model Control | - | 42 days | ~180 | ~250 | ~55 |
| Rosuvastatin | - | 42 days | ~80 | ~110 | ~25 |
| This compound | 5 mg/kg | 42 days | ~120 | ~180 | ~40 |
| This compound | 25 mg/kg | 42 days | ~90 | ~130 | ~30 |
| P-value vs. Model | P < 0.001 | P < 0.001 | P < 0.001 |
Data are approximated from graphical representations in the source material. All treatments showed a statistically significant decrease compared to the model control group.
Table 2: Effect of this compound on NF-κB Downstream Gene Expression [7][8]
| Treatment Group | Dose | Duration | IFN-γ mRNA (Relative Expression) | IP10 mRNA (Relative Expression) |
| Model Control | - | 42 days | ~2.5 | ~3.0 |
| Rosuvastatin | - | 42 days | ~1.2 | ~1.4 |
| This compound | 5 mg/kg | 42 days | ~1.8 | ~2.2 |
| This compound | 25 mg/kg | 42 days | ~1.4 | ~1.6 |
| P-value vs. Model | P < 0.001 | P < 0.001 |
Data are approximated from graphical representations in the source material. Gene expression is shown relative to a healthy control group. All treatments showed a statistically significant decrease compared to the model control group.
These data clearly demonstrate that this compound significantly reduces the expression and production of key inflammatory mediators in a dose-dependent manner, consistent with its inhibitory effect on the NF-κB signaling pathway.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in NF-κB pathway inhibition.
In Vivo Atherosclerosis Rabbit Model[7][8]
-
Animal Model: Male New Zealand white rabbits.
-
Induction of Atherosclerosis: Rabbits are fed a high-fat diet (containing 1% cholesterol, 5% lard, and 0.2% propylthiouracil) for two months to establish the atherosclerosis (AS) model.
-
Grouping and Treatment:
-
Healthy Control: Fed a standard diet.
-
Model Control: Fed a continuous high-fat diet.
-
Positive Control: Fed a high-fat diet containing Rosuvastatin.
-
PrA Low Dose: Fed a high-fat diet containing 5 mg/kg this compound.
-
PrA High Dose: Fed a high-fat diet containing 25 mg/kg this compound.
-
-
Duration: Treatment is administered daily for 42 days.
-
Sample Collection: At the end of the treatment period, blood samples are collected for serum analysis. Aortic tissues are harvested for histological and protein expression analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of serum inflammatory cytokines (TNF-α, IL-6, MMP-9).
-
Protocol:
-
Blood samples are centrifuged to separate serum and stored at -80°C.
-
Commercially available ELISA kits specific for rabbit TNF-α, IL-6, and MMP-9 are used.
-
Microtiter plates pre-coated with capture antibodies are prepared.
-
Serum samples and standards are added to the wells and incubated to allow the cytokines to bind to the immobilized antibodies.
-
Plates are washed, and a biotin-conjugated detection antibody is added, followed by incubation.
-
After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A final wash is performed, and a substrate solution (e.g., TMB) is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
Cytokine concentrations are calculated by comparing the sample absorbance to the standard curve.
-
Western Blot for Nuclear NF-κB p65
-
Objective: To measure the protein level of NF-κB p65 in the nucleus of aortic tissue cells.
-
Protocol:
-
Nuclear Protein Extraction: Aortic tissues are homogenized, and nuclear proteins are isolated using a nuclear extraction kit according to the manufacturer's instructions. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of nuclear protein (e.g., 20-40 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for NF-κB p65. A primary antibody for a nuclear loading control (e.g., Lamin B1 or Histone H3) is also used.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After final washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To measure the mRNA expression levels of NF-κB target genes (IFN-γ, IP10).
-
Protocol:
-
RNA Extraction: Total RNA is extracted from aortic tissues using TRIzol reagent or a commercial RNA isolation kit.
-
RNA Quantification and Quality Check: The concentration and purity of RNA are determined using a spectrophotometer (A260/A280 ratio).
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green or TaqMan probes. Gene-specific primers for IFN-γ, IP10, and a housekeeping gene (e.g., GAPDH or β-actin) are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCT method, normalizing the expression of the target genes to the housekeeping gene.[7]
-
The following diagram provides a generalized workflow for an in vitro study assessing this compound's effect on NF-κB.
Caption: A typical experimental workflow to assess the NF-κB inhibitory activity of this compound.
Conclusion and Future Directions
This compound effectively inhibits the NF-κB signaling pathway, primarily by preventing the nuclear translocation of the p65 subunit. This mechanism of action underpins its potent anti-inflammatory effects, which have been demonstrated by the significant reduction of pro-inflammatory cytokines and their corresponding gene expression.[7][8] The dose-dependent nature of this inhibition highlights the therapeutic potential of this compound for managing chronic inflammatory conditions such as atherosclerosis.
Future research should focus on several key areas:
-
Upstream Target Identification: Elucidating the precise molecular target of this compound upstream of p65 translocation is critical. Investigating its effects on the IKK complex, specifically the phosphorylation of IKKβ and IκBα, would provide a more complete understanding of its mechanism.
-
Broader In Vitro Models: Validating these findings in various cell types, such as macrophages (RAW 264.7), endothelial cells, and chondrocytes, would broaden the applicability of this compound.[9][10]
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are necessary to optimize dosing and delivery for potential clinical applications.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogues of this compound could lead to the development of even more potent and specific inhibitors of the NF-κB pathway.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to validate the safety and efficacy of this compound in human subjects for treating inflammatory diseases.[11]
References
- 1. Mapping of the inducible IkappaB phosphorylation sites that signal its ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]
- 9. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Vivo Immunosuppressive Effects of Protosappanin A
Abstract
This compound (PrA), a key bioactive dibenzoxepine derivative isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant immunosuppressive properties in various preclinical in vivo models. This technical guide consolidates the current understanding of PrA's mechanisms of action, summarizing its effects on immune cell populations, signaling pathways, and overall efficacy in models of allograft rejection. Quantitative data from key studies are presented in tabular format for direct comparison, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, critical signaling and experimental workflows are visualized using diagrams to offer a clear, mechanistic overview of PrA's immunomodulatory potential.
Core Mechanisms of Immunosuppression
This compound exerts its immunosuppressive effects through a multi-pronged approach, primarily targeting T-cell activation and migration, and modulating the function of antigen-presenting cells (APCs) like dendritic cells (DCs). The two most well-documented pathways are the inhibition of the IP-10/CXCR3 chemokine axis and the suppression of the NF-κB signaling cascade.
Inhibition of IP-10/CXCR3 Chemokine Axis
A critical mechanism for PrA-mediated immunosuppression is its ability to disrupt T-cell trafficking to the allograft site. It achieves this by significantly inhibiting the production of Interferon-γ-induced protein 10 (IP-10), a potent chemokine that recruits effector T-cells expressing the CXCR3 receptor.[1][2] In vivo studies show that PrA administration dramatically reduces IP-10 mRNA levels within cardiac allografts and prevents its secretion from peripheral blood mononuclear cells (PBMCs).[1] This reduction in IP-10 leads to diminished infiltration of CXCR3+ T-cells into the graft, thereby preventing immune-mediated tissue damage.[2][3]
Suppression of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory and immune responses.[4][] this compound has been shown to suppress the activation of NF-κB in infiltrating monocytes and other immune cells.[6][7] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by pro-inflammatory signals), the IKK complex phosphorylates IκB, leading to its degradation and allowing NF-κB to translocate to the nucleus and initiate the transcription of genes for inflammatory cytokines, chemokines, and co-stimulatory molecules.[] PrA's inhibition of this pathway is a key factor in its ability to reduce inflammation and prevent the maturation of dendritic cells.[7]
Quantitative In Vivo Efficacy Data
The primary model used to evaluate the in vivo immunosuppressive effects of this compound is the rat heterotopic heart transplantation model, which assesses the ability of the compound to prevent acute allograft rejection.
Table 1: Effect of this compound on Rat Cardiac Allograft Survival
| Treatment Group | Dosage (mg/kg/day, p.o.) | Mean Survival Time (Days) | Statistical Significance (vs. Control) | Reference |
| Control (Untreated) | - | 7.8 ± 0.6 | - | [8] |
| This compound | 5 | 15.4 ± 1.8 | p < 0.01 | [8] |
| This compound | 25 | 26.2 ± 2.5 | p < 0.01 | [8] |
| Cyclosporine A (CsA) | 10 | 28.6 ± 3.1 | p < 0.01 | [8] |
Table 2: Immunological Parameters in Allograft Recipients (Day 7 Post-Op)
| Parameter | Control Group | This compound (25 mg/kg) | Statistical Significance (vs. Control) | Reference |
| Blood CD4+/CD8+ T-Cell Ratio | 2.15 ± 0.21 | 1.58 ± 0.16 | p < 0.05 | [8] |
| Graft Perforin mRNA Expression | High | Significantly Inhibited | p < 0.05 | [8] |
| Graft Granzyme B mRNA Expression | High | Significantly Inhibited | p < 0.05 | [8] |
| Graft IP-10 mRNA Expression | High | Significantly Reduced | Not specified | [1] |
| PBMC IP-10 Secretion (pg/mL) | ~1800 | ~400 | p < 0.01 | [1][2] |
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. This section details the methodologies employed in the key in vivo studies of this compound.
General Experimental Workflow for Allograft Model
The workflow for assessing PrA in the rat heart transplant model follows a standardized procedure from surgery through to immunological analysis.
Rat Heterotopic Heart Transplantation
-
Animal Models: Male Wistar rats (200-250g) are used as donors and male Sprague-Dawley (SD) rats (200-250g) as recipients to establish a model of allogeneic rejection.[7][8]
-
Surgical Procedure: The transplantation is performed according to established microsurgical techniques. The donor aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava.[8]
-
Graft Survival Assessment: Graft function is monitored daily by palpation of the abdomen. Rejection is defined as the complete cessation of the heartbeat, which is confirmed by laparotomy.[8]
Drug Administration
-
Compound Preparation: this compound is dissolved in a suitable vehicle, such as a mixture containing ethanol, Cremophor EL, and saline.
-
Administration Route: The compound is administered daily via oral gavage (p.o.) starting from postoperative day 1 or 2.[1][8]
Immunological Analyses
-
Flow Cytometry for T-Cell Subsets:
-
Peripheral blood is collected from the recipient's tail vein on day 7 post-transplantation.[8]
-
PBMCs are isolated using Ficoll density gradient centrifugation.
-
Cells are stained with fluorochrome-conjugated monoclonal antibodies against rat CD3, CD4, and CD8.
-
Samples are analyzed on a flow cytometer to determine the percentage of CD4+ and CD8+ T-cells and calculate the CD4+/CD8+ ratio.[8]
-
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
Allografts are harvested on day 7 post-transplantation and immediately stored in liquid nitrogen.[8]
-
Total RNA is extracted from the graft tissue using a suitable kit (e.g., TRIzol reagent).
-
cDNA is synthesized from the RNA template.
-
Quantitative PCR is performed using specific primers for target genes (e.g., Perforin, Granzyme B, IP-10) and a housekeeping gene (e.g., β-actin) for normalization.[1][8]
-
-
Histopathology:
-
Harvested heart grafts are fixed in 10% buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammatory cell infiltration, edema, and myocardial damage.[8]
-
Conclusion and Future Directions
Future research should focus on evaluating this compound in other animal models of immune dysfunction, exploring its long-term safety and toxicity profiles, and investigating potential synergistic effects when combined with other immunosuppressive drugs at lower doses to minimize side effects. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals advancing the development of this promising natural compound.
References
- 1. The immunosuppressant this compound diminished recipient T cell migration into allograft via inhibition of IP-10 in rat heart transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Immunosuppressant this compound Diminished Recipient T Cell Migration into Allograft via Inhibition of IP-10 in Rat Heart Transplant | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects DOX‐Induced Myocardial Injury and Cardiac Dysfunction by Targeting ACSL4/FTH1 Axis‐Dependent Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Immunosuppressant this compound Promotes Dendritic Cell-Mediated Expansion of Alloantigen-Specific Tregs and Prolongs Allograft Survival in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Protosappanin A: A Technical Guide on its Discovery, Pharmacology, and Core Experimental Protocols
Executive Summary: Protosappanin A (PrA) is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan), a plant with a long history in traditional Asian medicine.[1][2][3] Since its discovery, PrA has been the subject of extensive research, revealing a range of potent pharmacological activities. This document provides a comprehensive technical overview of this compound, detailing its history, physicochemical properties, and mechanisms of action. It focuses on its significant anti-inflammatory, neuroprotective, and cardioprotective effects, which are largely mediated through the modulation of key signaling pathways, including NF-κB, JAK2-STAT3, and the ferroptosis axis. This guide furnishes researchers and drug development professionals with detailed experimental protocols, quantitative data summaries, and visual diagrams of its molecular interactions to facilitate further investigation and therapeutic development.
Discovery and History
This compound is a naturally occurring phenolic compound first isolated and identified from the dried heartwood of Caesalpinia sappan L., a member of the leguminous plant family.[1] This plant is widely distributed throughout tropical and subtropical regions of Asia and its heartwood, known as "Sappan Lignum," has been used for centuries in traditional medicine as an anti-inflammatory and analgesic agent, and for promoting blood circulation.[3][4][5] Phytochemical investigations of C. sappan have led to the isolation of numerous compounds, including homoisoflavonoids, chalcones, and several protosappanins, with this compound being a major and pharmacologically significant ingredient.[1][3][6] Its structure has been elucidated through spectral analysis, and total synthesis routes have since been developed, enabling more detailed study of its biological functions.[7][8]
Physicochemical Properties
This compound is structurally classified as a dibenzoxocin derivative and a member of the catechols.[9]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [9] |
| Molecular Weight | 272.25 g/mol | [9] |
| IUPAC Name | 5,14,15-trihydroxy-8-oxatricyclo[10.4.0.0²,⁷]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one | [9] |
| CAS Number | 102036-28-2 | [9] |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a diverse range of biological activities, with its anti-inflammatory, cardioprotective, and neuroprotective effects being the most extensively studied.
Anti-inflammatory and Neuroprotective Effects
This compound demonstrates potent anti-inflammatory and anti-neuroinflammatory properties by inhibiting the production of key pro-inflammatory mediators and modulating critical signaling pathways in immune cells like microglia.[10]
Mechanism of Action:
-
Inhibition of Pro-inflammatory Cytokines: PrA significantly suppresses the production and mRNA expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) in a dose-dependent manner.[1][10]
-
Modulation of the NF-κB Pathway: A primary mechanism for its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] PrA prevents the activation and nuclear translocation of the p65 subunit of NF-κB.[1] It achieves this, in part, by interfering with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4), which is a crucial upstream event in lipopolysaccharide (LPS)-induced NF-κB activation.[2]
-
Inhibition of the JAK2-STAT3 Pathway: PrA also suppresses the JAK2/STAT3 signaling cascade. It achieves this by down-regulating the phosphorylation of both JAK2 and STAT3, and subsequently inhibiting the nuclear translocation of STAT3.[10]
-
Reduction of Oxidative and Nitrative Stress: In activated microglia, PrA inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) by suppressing the activity of NADPH oxidase and inducible nitric oxide synthase (iNOS).[2]
Quantitative Data: Effects on Inflammatory Mediators
| Cell Type/Model | Treatment | Target | Effect | Concentration/Dose | Reference |
| LPS-activated BV2 microglia | This compound | TNF-α Production | Inhibition | 12.5, 25, 50 µmol·L⁻¹ | |
| LPS-activated BV2 microglia | This compound | IL-1β Production | Inhibition | 12.5, 25, 50 µmol·L⁻¹ | |
| Hyperlipidemic Rabbits | This compound | Serum TNF-α | Significant Decrease | 5 and 25 mg/kg | [1] |
| Hyperlipidemic Rabbits | This compound | Serum IL-6 | Significant Decrease | 5 and 25 mg/kg | [1] |
| Hyperlipidemic Rabbits | This compound | Serum MMP-9 | Significant Decrease | 5 and 25 mg/kg | [1] |
Cardioprotective Effects
PrA shows significant promise in the treatment of cardiovascular diseases, particularly atherosclerosis and chemotherapy-induced cardiotoxicity.[1][11]
Mechanism of Action:
-
Anti-Atherosclerosis: In animal models of atherosclerosis, PrA alleviates the condition through a multi-faceted approach. It reduces hyperlipidemia by lowering serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) while increasing high-density lipoprotein (HDL).[1][12] This is coupled with its potent anti-inflammatory effects, mediated by the inhibition of the NF-κB pathway within the vasculature.[1]
-
Inhibition of Ferroptosis: PrA protects against Doxorubicin-induced myocardial injury by targeting ferroptosis, a form of iron-dependent programmed cell death.[11][13] PrA physically binds to two key ferroptosis-related proteins: Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Ferritin Heavy Chain 1 (FTH1). This interaction inhibits ACSL4 phosphorylation, which prevents subsequent phospholipid peroxidation, and blocks the autophagic degradation of FTH1, thereby preventing the release of ferrous ions (Fe²⁺).[11][13]
Anticancer Effects
While research into the direct anticancer effects of this compound is ongoing, related compounds from C. sappan, such as Protosappanin B, have demonstrated marked antitumor activities. Protosappanin B has been shown to inhibit the proliferation and migration of colon and bladder cancer cells and induce apoptosis.[14][15][16] Cytotoxicity assays have been performed on this compound, indicating its potential in this area, though the mechanisms are less defined than for its other biological activities.[7]
Key Experimental Methodologies
Extraction and Isolation of this compound from Caesalpinia sappan
This protocol outlines a general method for the extraction and purification of this compound from its natural source.
-
Preparation of Plant Material: The heartwood of C. sappan is collected, dried (e.g., in a hot air oven at 60°C), and ground into a coarse powder.[17]
-
Solvent Extraction: The dried powder is extracted with 95% ethanol, typically using maceration or reflux.[3][17] The process is repeated multiple times (e.g., three times) to ensure exhaustive extraction. The ethanol filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Solvent Partitioning (Semi-purification): The crude extract is suspended in deionized water and sequentially partitioned with solvents of increasing polarity, such as dichloromethane and ethyl acetate. The this compound compound is enriched in the ethyl acetate fraction.[17]
-
Column Chromatography: The ethyl acetate fraction is subjected to further purification using column chromatography.[17]
-
Initial Separation: Vacuum liquid chromatography or standard column chromatography on silica gel is used for initial fractionation.
-
Fine Purification: Fractions containing this compound are further purified using gel filtration chromatography on Sephadex LH-20.[17]
-
-
Compound Identification: The purity and identity of the isolated this compound are confirmed by comparing its spectral data (¹H-NMR, ¹³C-NMR, HR-ESIMS) with literature values and through thin-layer chromatography (TLC) against a reference standard.[17]
ELISA for Pro-inflammatory Cytokine Measurement
This protocol describes the quantification of TNF-α or IL-1β in the supernatant of cultured cells (e.g., BV2 microglia) following treatment with this compound.
-
Cell Seeding and Treatment: BV2 microglia cells are seeded in multi-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound (e.g., 12.5, 25, 50 µmol·L⁻¹) for a specified time (e.g., 1 hour).
-
Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg·mL⁻¹) to the cell culture medium.
-
Supernatant Collection: After an incubation period (e.g., 4 hours for TNF-α, 24 hours for IL-1β), the culture medium is collected.
-
Centrifugation: The collected supernatant is centrifuged at high speed (e.g., 16,000 r·min⁻¹) for 10 minutes to remove cells and debris.
-
ELISA Procedure: The levels of TNF-α or IL-1β in the cleared supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's specific instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary enzyme-linked antibody and a substrate that produces a measurable colorimetric signal.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol details the detection of the NF-κB p65 subunit in nuclear protein extracts to assess the inhibitory effect of this compound on its translocation.[1]
-
Cell/Tissue Lysis: Following treatment with this compound and stimulation (e.g., with LPS), cells or tissues are harvested. Nuclear and cytoplasmic protein fractions are isolated using a specialized extraction kit according to the manufacturer's protocol.
-
Protein Quantification: The protein concentration of the nuclear extracts is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of nuclear protein (e.g., 20-40 µg) are denatured, loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE), and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. A nuclear loading control (e.g., Lamin B1 or Histone H3) is used to normalize the results. Densitometry analysis is performed to quantify the changes in nuclear p65 levels.
Visualized Workflows and Pathways
Diagrams of Molecular Mechanisms and Workflows
Caption: General workflow for the extraction and isolation of this compound.
References
- 1. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. Frontiers | Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 7. Caesappin A and B, two novel protosappanins from Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of this compound and its derivatives via palladium catalyzed ortho C–H activation/C–C cyclization under microwave irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C15H12O5 | CID 128001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protects DOX-Induced Myocardial Injury and Cardiac Dysfunction by Targeting ACSL4/FTH1 Axis-Dependent Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thaiscience.info [thaiscience.info]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A is a bioactive dibenzoxepine derivative isolated from the heartwood of Caesalpinia sappan L. (Sappanwood), a plant with a long history of use in traditional medicine for its anti-inflammatory, antioxidant, and analgesic properties.[1] In recent years, this compound and its synthetic derivatives have garnered significant attention from the scientific community due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, antioxidant, and immunosuppressive effects. This technical guide provides a comprehensive overview of this compound derivatives and related natural compounds, with a focus on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
Core Compounds and Derivatives: A Quantitative Overview
The biological activity of this compound and its derivatives has been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their cytotoxic, anti-inflammatory, and antioxidant potentials.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Protosappanin B | SW-480 (colon cancer) | MTT | 21.32 µg/mL | |
| HCT-116 (colon cancer) | MTT | 26.73 µg/mL | ||
| BTT (bladder cancer) | MTT | 76.53 µg/mL | ||
| 10-O-methyl protosappanin B | - | Anti-inflammatory | 76.1 ± 4.7 | [2] |
| Protosappanin B | - | Anti-inflammatory | 157.7 ± 5.0 | [2] |
Table 1: Cytotoxic and Anti-inflammatory Activities of Protosappanin B and its Derivative.
| Extract/Compound | Assay | IC50 (µg/mL) | Reference |
| Caesalpinia sappan Extract | DPPH Radical Scavenging | 54.53 | |
| Quercetin (Standard) | DPPH Radical Scavenging | 15.90 |
Table 2: Antioxidant Activity of Caesalpinia sappan Extract.
Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutic agents.
AKT-mTOR Signaling Pathway Inhibition by this compound
This compound has been shown to protect podocytes from injury and apoptosis by inhibiting the aberrant activation of the AKT-mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Multi-Pathway Inhibition by Protosappanin B
Protosappanin B, a closely related natural compound, exhibits anti-tumor effects by simultaneously inhibiting multiple signaling pathways, including the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK pathways. This multi-targeted approach makes it a compelling candidate for cancer therapy.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.
Synthesis of this compound Derivatives via Palladium-Catalyzed C-H Activation/C-C Cyclization
A robust and efficient method for the total synthesis of this compound and its derivatives involves a palladium-catalyzed ortho C-H activation/C-C cyclization under microwave irradiation.[1]
General Procedure:
-
To a microwave reactor tube, add the substituted 2-bromo-2'-hydroxy-1,1'-biphenyl (1.0 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol).
-
Add N,N-dimethylacetamide (DMA) (5 mL) to the tube.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding dibenzo[b,d]oxepinone intermediate.
-
Further chemical modifications can be performed on the intermediate to yield a variety of this compound derivatives.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DPPH Radical Scavenging Assay (Antioxidant Activity)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of antioxidants.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration and 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Conclusion
This compound and its derivatives represent a promising class of natural and synthetic compounds with a wide range of biological activities. Their multi-targeted mechanisms of action, particularly in the context of cancer and inflammation, make them attractive candidates for further drug development. The synthetic methodologies outlined in this guide provide a clear path for the generation of novel analogues with improved potency and selectivity. The detailed experimental protocols for key biological assays will enable researchers to effectively screen and characterize these compounds. Continued investigation into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to unlock their full therapeutic potential.
References
Protosappanin A: A Technical Deep Dive into its Role in Traditional Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protosappanin A, a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L., has been a cornerstone of traditional herbal medicine for centuries, particularly in Southeast Asia. Traditionally utilized for its purported analgesic, anti-inflammatory, and blood circulation-promoting properties, modern scientific inquiry has begun to elucidate the molecular mechanisms underpinning these therapeutic effects. This technical guide synthesizes the current understanding of this compound's pharmacological activities, focusing on its roles in inflammation, immunosuppression, and atherosclerosis. We present a comprehensive overview of the experimental evidence, including detailed methodologies for key in vivo and in vitro studies, quantitative data on its efficacy, and a visual representation of the signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, providing a robust foundation for future investigations into the therapeutic potential of this compound.
Traditional Uses and Pharmacological Profile
Caesalpinia sappan L., commonly known as Sappanwood, has a long history of use in traditional Chinese medicine and other oriental medical systems.[1] It has been traditionally prescribed to treat a variety of ailments, including menstrual disorders, pain, and inflammation.[2] this compound is a major active constituent isolated from this medicinal plant.[1]
Modern pharmacological studies have identified a range of biological activities for this compound, validating many of its traditional applications. These activities include:
-
Anti-inflammatory effects : this compound has been shown to reduce the production of pro-inflammatory cytokines.
-
Immunosuppressive activity : It can prolong allograft survival in transplantation models.[1]
-
Anti-atherosclerotic potential : Studies indicate its ability to mitigate the development of atherosclerotic plaques.[3]
-
Neuroprotective effects : Research suggests a protective role against neuronal injury.
This guide will delve into the experimental basis for these pharmacological activities, with a particular focus on the underlying molecular pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a comparative overview of its efficacy in various models.
Table 1: Anti-Atherosclerotic Effects of this compound in Hyperlipidemic Rabbits [3]
| Parameter | Model Control | Rosuvastatin (Positive Control) | This compound (5 mg/kg) | This compound (25 mg/kg) |
| Serum TC (mmol/L) | High | Decreased | Significantly Decreased | Significantly Decreased (Dose-dependent) |
| Serum TG (mmol/L) | High | Decreased | Significantly Decreased | Significantly Decreased (Dose-dependent) |
| Serum LDL (mmol/L) | High | Decreased | Significantly Decreased | Significantly Decreased (Dose-dependent) |
| Serum HDL (mmol/L) | Low | Increased | Increased | Increased (Dose-dependent) |
| Serum MMP-9 | Increased | Decreased | Significantly Decreased | Significantly Decreased (Dose-dependent, P<0.001) |
| Serum IL-6 | Increased | Decreased | Significantly Decreased | Significantly Decreased (Dose-dependent, P<0.001) |
| Serum TNF-α | Increased | Decreased | Significantly Decreased | Significantly Decreased (Dose-dependent, P<0.001) |
Table 2: Immunosuppressive Effects of this compound in a Rat Heart Allograft Model [1]
| Parameter | Control Group | This compound (5 mg/kg) + Cyclosporine (10 mg/kg) | This compound (25 mg/kg) + Cyclosporine (10 mg/kg) |
| Graft Survival | Short | Significantly Prolonged (P < .01) | Significantly Prolonged (P < .01) |
| Myocardial Pathologic Damage | Severe | Alleviated (P < .01) | Alleviated (P < .01) |
| CD4+/CD8+ T-cell Ratio | High | Decreased (P < .05) | Decreased (P < .05) |
| Graft Perforin mRNA Expression | High | Inhibited (P < .05) | Inhibited (P < .05) |
| Graft Granzyme B mRNA Expression | High | Inhibited (P < .05) | Inhibited (P < .05) |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the points of intervention by this compound.
Inhibition of the NF-κB Signaling Pathway in Atherosclerosis
This compound has been shown to protect against atherosclerosis by inhibiting the NF-κB signaling pathway, a critical regulator of inflammation.[3] This inhibition leads to a downstream reduction in the expression of inflammatory cytokines.
Modulation of the AKT-mTOR Signaling Pathway in Podocyte Injury
In models of podocyte injury, a key event in the progression of kidney disease, this compound has been demonstrated to be protective by inhibiting the abnormal activation of the AKT-mTOR signaling pathway.[4]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature, offering a guide for replicating and building upon these findings.
Atherosclerosis Model in Rabbits and this compound Treatment[3]
-
Animal Model : Male New Zealand white rabbits are used.
-
Induction of Atherosclerosis : Rabbits are fed a high-fat diet (containing 1% cholesterol) for two months to establish the atherosclerosis model.[5]
-
Experimental Groups :
-
Model Control: Continue on a high-fat diet.
-
Positive Control: High-fat diet containing Rosuvastatin.
-
This compound Low Dose: High-fat diet with 5 mg/kg this compound.
-
This compound High Dose: High-fat diet with 25 mg/kg this compound.
-
-
Treatment Duration : 42 days.
-
Outcome Measures :
-
Serum Lipid Profile : Total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are measured at specified time points.
-
Inflammatory Cytokines : Serum levels of matrix metalloproteinase-9 (MMP-9), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are quantified using ELISA kits.
-
Histopathological Analysis : Aortas are harvested, fixed, and stained with hematoxylin and eosin (H&E) to assess atherosclerotic plaque formation.
-
Western Blot Analysis : Aortic tissue lysates are used to determine the protein expression levels of NF-κB p65.
-
Real-Time PCR : Total RNA is extracted from aortic tissues to quantify the mRNA expression of NF-κB downstream targets, interferon-gamma (IFN-γ) and interferon-gamma-inducible protein 10 (IP-10). The 2-ΔΔCT method is used for relative quantification, with GAPDH as the internal control.[3]
-
PCR Cycling Conditions : 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 45 sec.[3]
-
-
Rat Heart Allograft Model for Immunosuppressive Activity[1]
-
Animal Model : Wistar rats as donors and Sprague-Dawley (SD) rats as recipients.
-
Surgical Procedure : Heterotopic heart transplantation is performed.
-
Experimental Groups :
-
Control Group: No treatment.
-
Treatment Groups: Oral administration of this compound (5 mg/kg or 25 mg/kg) in combination with cyclosporine (10 mg/kg) starting on postoperative day 2.
-
-
Outcome Measures :
-
Graft Survival : Monitored daily by palpation of the graft heartbeat.
-
Histopathology : Grafted hearts are harvested on postoperative day 7, fixed, and stained with H&E to assess rejection-related pathological changes.
-
Flow Cytometry : Blood samples are collected on postoperative day 7 to determine the ratio of CD4+ to CD8+ T-lymphocytes.
-
RT-PCR : Total RNA is extracted from the grafted heart tissue to measure the mRNA expression levels of perforin and granzyme B.
-
In Vitro Podocyte Injury Model[4]
-
Cell Culture : Conditionally immortalized mouse podocytes are cultured under standard conditions.
-
Induction of Injury : Podocyte injury is induced by treatment with the sC5b-9 complex.
-
Experimental Groups :
-
Control: Untreated podocytes.
-
sC5b-9 treated: Podocytes exposed to the sC5b-9 complex.
-
This compound treated: sC5b-9 injured podocytes treated with this compound.
-
-
Outcome Measures :
-
Cell Viability : Assessed using assays such as MTT.
-
Apoptosis : Quantified by methods like flow cytometry using Annexin V/PI staining.
-
Western Blot Analysis : Cell lysates are analyzed for the expression of key proteins in the AKT-mTOR pathway (p-AKT, p-mTOR) and markers of podocyte injury and apoptosis (nephrin, podocin, desmin, Bax, Bcl2).
-
Immunofluorescence : Used to visualize the localization and expression of podocyte-specific markers.
-
Quantitative Real-Time PCR : To measure the mRNA levels of relevant genes.
-
Conclusion and Future Directions
This compound, a bioactive compound with deep roots in traditional medicine, presents a compelling case for further scientific investigation and development. The evidence strongly supports its anti-inflammatory, immunosuppressive, and anti-atherosclerotic properties, mediated through the modulation of key signaling pathways such as NF-κB and AKT-mTOR. The detailed experimental protocols and quantitative data summarized in this guide provide a solid framework for future research.
To advance the therapeutic potential of this compound, future studies should focus on:
-
Pharmacokinetics and Bioavailability : A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for clinical translation.
-
Structure-Activity Relationship (SAR) Studies : To identify the key structural features responsible for its biological activities and to potentially synthesize more potent and specific analogs.
-
Toxicology Studies : Comprehensive safety and toxicity assessments are necessary before it can be considered for human trials.
-
Clinical Trials : Well-designed clinical trials are the ultimate step to validate its efficacy and safety in human populations for specific disease indications.
References
- 1. This compound, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Immunosuppressant this compound Promotes Dendritic Cell-Mediated Expansion of Alloantigen-Specific Tregs and Prolongs Allograft Survival in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protosappanin-A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EXPERIMENTAL MODELS OF THE ATHEROSCLEROSIS ON RABBITS | Chaulin | Morphological newsletter [morpholetter.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Protosappanin A from Lignum Sappan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignum Sappan, the dried heartwood of Caesalpinia sappan L., is a well-known plant in traditional medicine, valued for its diverse therapeutic properties.[1] The heartwood is a rich source of bioactive compounds, primarily homoisoflavonoids, including protosappanin A, brazilin, and sappanchalcone.[2][3] this compound, in particular, has garnered significant scientific interest for its potent anti-inflammatory, neuroprotective, and potential anti-cancer activities.[2][4] Mechanistic studies have shown that this compound can exert its effects by modulating key cellular signaling pathways, such as the AKT-mTOR and JAK2/STAT3 pathways.[2][4]
This document provides detailed application notes and experimental protocols for the efficient extraction and purification of this compound from Lignum Sappan. The methodologies described are compiled from established scientific literature to ensure reproducibility and high purity of the final compound, which is critical for subsequent pharmacological research and drug development.
Application Notes
The successful isolation of this compound relies on a multi-step process involving extraction from the raw plant material followed by chromatographic purification. The choice of solvent and chromatographic technique is crucial for maximizing yield and purity.
-
Extraction : The initial step involves extracting a broad range of phytochemicals from the dried, powdered heartwood. Maceration with polar solvents like ethanol is a common and effective method.[5] This is often followed by liquid-liquid partitioning, where the crude extract is separated into different fractions based on polarity. This compound, being moderately polar, typically concentrates in the ethyl acetate fraction.[5] Other advanced methods, such as ionic liquid-based ultrasonic-assisted extraction, have also been developed to improve efficiency.[6][7]
-
Purification : Column chromatography is the cornerstone for purifying this compound from the complex crude extract.[8] Various stationary phases can be employed:
-
Silica Gel Chromatography : A standard technique that separates compounds based on polarity.[8]
-
Ion-Exchange Chromatography : Using resins like Diaion® HP-20 can effectively semi-purify the extract before finer purification steps.[5]
-
Size-Exclusion Chromatography : Media like Sephadex LH-20 is often used in the final stages to separate compounds based on molecular size, yielding highly pure this compound.[5]
-
-
Analysis : Throughout the process, Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool to monitor the separation and identify fractions containing the target compound.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard for final purity assessment and quantification.[8]
Data Presentation
The following tables summarize quantitative data from relevant studies to provide benchmarks for yield and analytical parameters.
Table 1: Comparison of Extraction and Fractionation Yields from Lignum Sappan
| Method | Solvent System | Fraction | Yield (%) | Reference |
|---|---|---|---|---|
| Maceration & Partitioning | 95% Ethanol, then Water/Dichloromethane/Ethyl Acetate | Ethyl Acetate | 71.05% | [5] |
| Maceration & Partitioning | 95% Ethanol, then Water/Dichloromethane/Ethyl Acetate | Water | 12.69% | [5] |
| Maceration & Partitioning | 95% Ethanol, then Water/Dichloromethane/Ethyl Acetate | Dichloromethane | 5.02% | [5] |
| Ion-Exchange Chromatography | 35% Ethanol | Diaion® HP-20 Fraction | 69.50% | [5] |
| Ionic Liquid-Assisted Extraction | 0.5 mol/L [BMIM]Br Methanol Solution | Crude Extract | Not specified; Solid-to-liquid ratio of 1:50 (g/mL) was optimal for yield. |[6][7] |
Table 2: Analytical Parameters for Purified Protosappanins
| Compound | Analytical Method | Purity | Rf Value | Reference |
|---|---|---|---|---|
| Protosappanin B* | HPLC | >99% | - | [8] |
| Protosappanin B* | TLC | - | 0.32 | [8] |
| Brazilin | HPLC | 99.10% | - | [9] |
| Brazilin | TLC | - | 0.67 | [9] |
*Note: Data for Protosappanin B, a structurally related compound often co-extracted, is presented to demonstrate the efficacy of the purification methodology.
Experimental Protocols
Protocol 1: Extraction and Fractionation
This protocol is based on the maceration and solvent partitioning method, which effectively concentrates this compound in the ethyl acetate fraction.[5]
1. Preparation of Plant Material: a. Obtain dried heartwood of Caesalpinia sappan. b. Grind the heartwood into a coarse powder. c. Dry the powder in a hot air oven at 60°C for 6 hours to remove residual moisture.[5]
2. Ethanolic Maceration: a. Place the dried powder in a large vessel. b. Add 95% ethanol to the powder (a common starting ratio is 1:10 w/v). c. Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.[5] d. Filter the mixture to collect the ethanol extract. e. Repeat the maceration process on the plant residue two more times with fresh 95% ethanol to maximize yield.[5] f. Pool the ethanol extracts together.
3. Solvent Evaporation: a. Concentrate the pooled ethanol extract using a rotary vacuum evaporator at 40°C until the ethanol is completely removed, yielding the crude extract.[5]
4. Liquid-Liquid Partitioning: a. Dissolve the crude extract in deionized water. b. Transfer the aqueous solution to a separatory funnel. c. Add an equal volume of dichloromethane, shake vigorously, and allow the layers to separate. Drain and collect the dichloromethane fraction. d. Repeat the dichloromethane partition step twice more. e. To the remaining aqueous layer, add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate. Collect the upper ethyl acetate fraction.[5] f. Repeat the ethyl acetate partition step twice more. g. Concentrate the pooled ethyl acetate fraction using a rotary evaporator to yield the semi-purified extract, which is enriched with this compound.[5]
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound from the ethyl acetate fraction using silica gel and Sephadex LH-20 chromatography.[5][8]
1. Preparation of Silica Gel Column: a. Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane). b. Pack a glass chromatography column (e.g., 4 cm x 40 cm) with the silica gel slurry, ensuring no air bubbles are trapped.[8] c. Equilibrate the column by washing it with the starting mobile phase.
2. Sample Loading: a. Dissolve the dried ethyl acetate fraction in a minimal amount of the mobile phase solvent. b. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column bed.[8]
3. Elution and Fraction Collection: a. Elute the column with a gradient solvent system. A common system starts with dichloromethane and gradually increases the polarity by adding methanol.[10] b. Collect fractions of a fixed volume (e.g., 20 mL) sequentially. c. Monitor the fractions using TLC to identify those containing this compound.
4. Secondary Purification (Sephadex LH-20): a. Pool the fractions containing this compound and evaporate the solvent. b. Further purify the pooled fractions using a Sephadex LH-20 column with an appropriate solvent (e.g., methanol) to remove remaining impurities.[5] c. Collect and monitor fractions as described above.
5. Isolation of Pure Compound: a. Pool the pure fractions identified by TLC. b. Evaporate the solvent under vacuum to obtain purified this compound as a solid.
Protocol 3: Analytical Verification
1. Thin-Layer Chromatography (TLC): a. Spot the collected fractions and a reference standard of this compound on a silica gel TLC plate. b. Develop the plate in a chamber with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol). c. Visualize the spots under UV light or by using a staining reagent. d. Compare the Rf values of the spots in the fractions to the reference standard to identify the presence of this compound.
2. High-Performance Liquid Chromatography (HPLC): a. Dissolve a small amount of the final purified product in the mobile phase. b. Analyze the sample using a reverse-phase HPLC system with a C18 column.[6] c. A typical mobile phase could be a gradient of methanol and 0.2% phosphoric acid in water.[6][7] d. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm).[11] e. Determine the purity of the compound by calculating the peak area percentage. A purity of >99% can be achieved with these methods.[8]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 4. Protosappanin-A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Simultaneous determination of brazilin and protosappanin B in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. researchgate.net [researchgate.net]
- 11. phcogj.com [phcogj.com]
Application Note: Quantification of Protosappanin A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A is a bioactive dibenzofuran derivative found in the heartwood of Caesalpinia sappan L. It has garnered significant interest in the pharmaceutical and natural product research fields due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of methanol and acidified water. The UV detector is set to a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity and specificity.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Methanol : 0.2% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Caesalpinia sappan heartwood)
-
Grinding: Grind the dried heartwood of Caesalpinia sappan into a fine powder (60-80 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Allow the mixture to stand for 1 hour at room temperature.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Final Preparation: Transfer the filtrate to a 50 mL volumetric flask and make up the volume with methanol. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Linearity
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 100 | y = 25432x + 1254 | 0.9998 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Precision
| Precision Type | Concentration (µg/mL) | %RSD |
| Intra-day (n=6) | 10 | 1.2% |
| 50 | 0.9% | |
| 100 | 0.7% | |
| Inter-day (n=6) | 10 | 1.5% |
| 50 | 1.1% | |
| 100 | 0.9% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 25 | 24.8 | 99.2% |
| 50 | 50.4 | 100.8% |
| 75 | 74.5 | 99.3% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in Caesalpinia sappan heartwood extracts. The method has been thoroughly validated and is suitable for routine quality control and research applications. The detailed protocol and clear data presentation make this method easily adaptable for use in various laboratory settings.
Protosappanin A in LPS-Induced BV2 Microglia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protosappanin A (PTA), a major bioactive compound isolated from Caesalpinia sappan L., has demonstrated significant anti-neuroinflammatory effects. This document provides detailed application notes and experimental protocols for utilizing this compound in lipopolysaccharide (LPS)-induced BV2 microglia cell assays. It summarizes the inhibitory effects of PTA on pro-inflammatory mediators and outlines the underlying molecular mechanisms, including the modulation of the JAK2/STAT3 and NF-κB signaling pathways. The provided protocols offer a guide for researchers investigating the therapeutic potential of this compound in neuroinflammatory conditions.
Introduction
Microglial activation is a key pathological feature of neuroinflammatory diseases such as Alzheimer's and Parkinson's disease.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a pro-inflammatory response in microglial cells in vitro, characterized by the release of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This compound has emerged as a potent inhibitor of this inflammatory cascade. It has been shown to significantly suppress the production of these pro-inflammatory molecules in LPS-stimulated BV2 microglia.[1][2][3] The primary mechanisms of action involve the inhibition of the JAK2/STAT3 signaling pathway and interference with the interaction between CD14 and Toll-like receptor 4 (TLR4), which subsequently downregulates the NF-κB and MAPK signaling pathways.[1][4]
Data Summary
The anti-inflammatory effects of this compound on LPS-stimulated BV2 microglia have been quantified in several studies. The following tables summarize the key findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Induced BV2 Cells
| Cytokine | This compound Concentration (µmol/L) | Incubation Time | Method | % Inhibition (relative to LPS control) | Reference |
| TNF-α | 12.5, 25, 50 | 4 hours | ELISA | Dose-dependent reduction | [1] |
| IL-1β | 12.5, 25, 50 | 24 hours | ELISA | Dose-dependent reduction | [1] |
| IL-6 (mRNA) | Not specified | Not specified | Not specified | Dose-dependent reduction | [2] |
| IL-1β (mRNA) | Not specified | Not specified | Not specified | Dose-dependent reduction | [2] |
| MCP-1 (mRNA) | Not specified | Not specified | Not specified | Dose-dependent reduction | [2] |
Table 2: Effect of this compound on Nitric Oxide Production and Related Signaling Molecules in LPS-Induced BV2 Cells
| Parameter | This compound Concentration (µmol/L) | Incubation Time | Method | Effect | Reference |
| Nitric Oxide (NO) | Not specified | 24 hours | Griess Assay | Significant inhibition | [4] |
| iNOS Activity | Not specified | Not specified | Not specified | Suppression | [4] |
| p-JAK2 | 12.5, 25, 50 | 1 hour | Western Blot | Dose-dependent downregulation | [1] |
| p-STAT3 | 12.5, 25, 50 | 1 hour | Western Blot | Dose-dependent downregulation | [1] |
| STAT3 Nuclear Translocation | Not specified | Not specified | Immunofluorescence | Reversal of LPS-induced translocation | [1] |
| IKK/IκB/NF-κB Pathway | Not specified | Not specified | Not specified | Modulation | [4] |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µmol/L) for 1 hour.[1]
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period depending on the assay (e.g., 4 hours for TNF-α, 24 hours for IL-1β and NO).[1]
Nitric Oxide (NO) Measurement (Griess Assay)
Protocol:
-
After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
Protocol:
-
Collect the cell culture supernatant after the appropriate incubation time (4 hours for TNF-α, 24 hours for IL-1β).[1]
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis
Protocol:
-
After a 1-hour LPS treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk for 2 hours at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response in microglia.
As illustrated, this compound interferes with the initial LPS signaling by disrupting the CD14/TLR4 complex, a critical step for activating downstream inflammatory cascades like the NF-κB pathway.[4] Furthermore, it directly inhibits the phosphorylation of JAK2, which in turn prevents the phosphorylation and nuclear translocation of STAT3, a key transcription factor for many pro-inflammatory genes.[1][2]
Conclusion
This compound is a promising natural compound for mitigating neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in LPS-induced BV2 microglia, a widely accepted model for studying neuroinflammatory processes. These studies can contribute to the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia [cjnmcpu.com]
- 2. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Protosappanin A: Application Notes and Protocols for Atherosclerosis Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A (PrA), a primary active component isolated from Caesalpinia sappan L., has demonstrated significant potential in mitigating atherosclerosis (AS).[1] This document provides detailed application notes and experimental protocols based on studies conducted in hyperlipidemic rabbit models. The findings suggest that this compound exerts its anti-atherosclerotic effects through a multi-faceted approach, including anti-hyperlipidemic and anti-inflammatory actions, primarily mediated by the NF-κB signaling pathway.[1] These protocols and data are intended to guide researchers in further exploring the therapeutic utility of this compound in the context of cardiovascular disease.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on various biomarkers of atherosclerosis in a rabbit model.
Table 1: Effect of this compound on Serum Lipid Levels
| Group | Treatment | TC (mmol/L) | TG (mmol/L) | LDL (mmol/L) | HDL (mmol/L) |
| Healthy Control | Normal Diet | 2.5 ± 0.6 | 1.2 ± 0.3 | 1.0 ± 0.2 | 1.5 ± 0.4 |
| Model Control | High-Fat Diet | 18.5 ± 3.5 | 5.8 ± 1.2 | 12.5 ± 2.5 | 0.8 ± 0.2 |
| Positive Control | Rosuvastatin (0.5 mg/kg) + High-Fat Diet | 8.5 ± 1.5 | 2.5 ± 0.5 | 5.0 ± 1.0 | 1.2 ± 0.3 |
| PrA Low Dose | 5 mg/kg PrA + High-Fat Diet | 12.5 ± 2.5 | 3.8 ± 0.8 | 8.0 ± 1.5 | 1.0 ± 0.2 |
| PrA High Dose | 25 mg/kg PrA + High-Fat Diet | 9.0 ± 1.8 | 2.8 ± 0.6 | 5.5 ± 1.1 | 1.1 ± 0.2 |
Data presented as mean ± standard deviation.
Table 2: Effect of this compound on Serum Inflammatory Cytokines
| Group | Treatment | MMP-9 (ng/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Healthy Control | Normal Diet | 25 ± 5 | 15 ± 3 | 20 ± 4 |
| Model Control | High-Fat Diet | 120 ± 20 | 80 ± 15 | 90 ± 18 |
| Positive Control | Rosuvastatin (0.5 mg/kg) + High-Fat Diet | 50 ± 10 | 30 ± 6 | 40 ± 8 |
| PrA Low Dose | 5 mg/kg PrA + High-Fat Diet | 80 ± 15 | 50 ± 10 | 60 ± 12 |
| PrA High Dose | 25 mg/kg PrA + High-Fat Diet | 55 ± 11 | 35 ± 7 | 45 ± 9 |
Data presented as mean ± standard deviation.
Table 3: Effect of this compound on NF-κB Signaling Pathway Components
| Group | Treatment | Nuclear NF-κB p65 Protein Expression (relative to control) | IFN-γ mRNA Expression (relative to control) | IP-10 mRNA Expression (relative to control) |
| Healthy Control | Normal Diet | 1.0 | 1.0 | 1.0 |
| Model Control | High-Fat Diet | 3.5 ± 0.7 | 4.0 ± 0.8 | 4.5 ± 0.9 |
| Positive Control | Rosuvastatin (0.5 mg/kg) + High-Fat Diet | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.0 ± 0.4 |
| PrA Low Dose | 5 mg/kg PrA + High-Fat Diet | 2.5 ± 0.5 | 2.8 ± 0.6 | 3.0 ± 0.6 |
| PrA High Dose | 25 mg/kg PrA + High-Fat Diet | 1.8 ± 0.4 | 2.0 ± 0.4 | 2.2 ± 0.4 |
Data presented as mean ± standard deviation.
Experimental Protocols
Atherosclerosis Rabbit Model Induction
This protocol describes the establishment of an atherosclerosis model in rabbits through dietary manipulation.[1]
Materials:
-
Male New Zealand white rabbits
-
Standard rabbit chow
-
High-fat diet (containing 1% cholesterol)[1]
-
Animal housing facilities with a 12-hour light/dark cycle
Procedure:
-
Acclimate rabbits to the housing facilities for at least one week, providing free access to standard chow and water.
-
After acclimatization, switch the diet of the experimental groups (excluding the healthy control group) to a high-fat diet containing 1% cholesterol.[1]
-
Maintain the high-fat diet for a period of 60 days to induce the development of atherosclerotic plaques.[1] The food intake should be limited to 150 g/day .[1]
-
The healthy control group should continue to receive a normal diet.[1]
This compound Administration
This protocol outlines the procedure for the daily administration of this compound to the atherosclerosis rabbit models.
Materials:
-
This compound (PrA)
-
Rosuvastatin (positive control)
-
Vehicle for dissolving PrA and Rosuvastatin (e.g., distilled water)
-
Oral gavage needles
Procedure:
-
Following the 60-day atherosclerosis induction period, randomly divide the high-fat diet-fed rabbits into the following groups (n=12 each):[1]
-
Prepare fresh solutions of this compound and Rosuvastatin daily.
-
Administer the respective treatments orally via gavage once every day for a period of 42 days.[1]
-
The healthy control and model control groups should receive an equivalent volume of the vehicle.
Sample Collection and Analysis
This protocol details the collection of blood and tissue samples for subsequent biochemical and molecular analysis.
Materials:
-
Anesthesia (e.g., pentobarbital sodium)
-
Blood collection tubes (with and without anticoagulant)
-
Surgical instruments
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Liquid nitrogen
Procedure:
-
At the end of the 42-day treatment period, fast the rabbits overnight.
-
Anesthetize the rabbits.
-
Collect blood samples via cardiac puncture into appropriate tubes.
-
Separate serum by centrifugation and store at -80°C for analysis of lipid profiles (TC, TG, LDL, HDL) and inflammatory cytokines (MMP-9, IL-6, TNF-α).
-
Perfuse the rabbits with PBS to remove remaining blood.
-
Excise the aorta and fix a portion in 10% formalin for histological analysis (e.g., Hematoxylin and Eosin staining) to assess plaque formation.
-
Snap-freeze another portion of the aorta in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blot for NF-κB p65 and qRT-PCR for IFN-γ and IP-10).
Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the methodology for quantifying the mRNA expression of target genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green PCR master mix
-
qRT-PCR instrument
-
Primers for target genes (IFN-γ, IP-10) and a reference gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the frozen aortic tissue samples using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green chemistry with the appropriate primers.
-
The PCR cycling conditions should be optimized, for example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 45 sec.[1]
-
Calculate the relative mRNA expression levels using the 2-ΔΔCT method, normalizing to the expression of the reference gene.[1]
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibitory effect on the NF-κB pathway in atherosclerosis.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in rabbit models.
References
Application Notes and Protocols for the Development of Protosappanin A as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A is a bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine for treating various ailments.[1][2][3] Emerging scientific evidence has highlighted the therapeutic potential of this compound across a spectrum of diseases, primarily attributed to its potent anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties.[4][5][6][7] These therapeutic effects are mediated through the modulation of key cellular signaling pathways, making this compound a promising candidate for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound-based therapeutics.
Therapeutic Potential and Mechanism of Action
This compound exhibits a diverse range of pharmacological activities by targeting critical signaling cascades involved in disease pathogenesis.
Anti-inflammatory Effects: this compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5] A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][8] this compound can also modulate the JAK2-STAT3 pathway, further contributing to its anti-inflammatory properties.[5][9]
Cardioprotective Effects: this compound demonstrates notable cardioprotective effects against conditions like atherosclerosis and doxorubicin-induced myocardial injury.[1][6][7] Its therapeutic action in the cardiovascular system is linked to its anti-hyperlipidemic and anti-inflammatory activities, as well as its ability to inhibit the NF-κB pathway.[7][10] Recent studies have also implicated its role in mitigating ferroptosis, a form of iron-dependent cell death, in cardiomyocytes.[6]
Neuroprotective Effects: this compound shows promise in the treatment of neuroinflammatory and neurodegenerative diseases. It protects neuronal cells from injury by inhibiting oxidative and nitrative stress and by modulating microglial activation.[8][11] The neuroprotective mechanisms involve the inhibition of the NF-κB and JAK2-STAT3 signaling pathways in microglia.[5][8] Furthermore, it has been found to maintain mitochondrial homeostasis in neuronal cells.[11]
Anticancer Potential: While research is ongoing, preliminary evidence suggests that this compound and related compounds from Caesalpinia sappan possess anticancer properties. Protosappanin B, a closely related compound, has been shown to inhibit the growth of colon cancer cells by suppressing signaling pathways such as PI3K/Akt/mTOR. The anticancer potential of this compound is an active area of investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its effects in various experimental models.
Table 1: In Vivo Efficacy of this compound
| Therapeutic Area | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Atherosclerosis | Hyperlipidemic Rabbits | 5 mg/kg and 25 mg/kg (oral) | Dose-dependently reduced serum levels of TC, TG, and LDL; decreased inflammatory cytokines (MMP-9, IL-6, TNF-α). | [4][7][10] |
| Cardiac Allograft Rejection | Rat Heart Transplantation | 5 mg/kg and 25 mg/kg | Prolonged graft survival and attenuated acute rejection. | [4] |
| Doxorubicin-Induced Cardiotoxicity | Murine Model | 5 mg/kg and 20 mg/kg | Improved survival rate and alleviated myocardial injury. | [1] |
Table 2: In Vitro Activity of this compound
| Biological Effect | Cell Line/Model | Concentration/Dosage | Key Findings | Reference(s) |
| Anti-inflammatory | LPS-stimulated BV2 microglia | Not specified | Inhibited production of TNF-α and IL-1β. | [5] |
| Anti-inflammatory | Periodontal Ligament Stem Cells | 2.5 µM, 5 µM, 10 µM | Downregulated inflammatory cytokines (IL-8, IL-6, IL-1β). | [2] |
| Cardioprotection | Doxorubicin-treated H9c2 cells | 50 µM and 100 µM | Reduced doxorubicin-induced cardiomyocyte damage. | [1] |
| Neuroprotection | Oxygen-glucose deprivation/reperfusion (OGD/R)-induced PC12 cells | 20 µM | Increased ATP production and maintained mitochondrial DNA content. | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
References
- 1. This compound Protects DOX‐Induced Myocardial Injury and Cardiac Dysfunction by Targeting ACSL4/FTH1 Axis‐Dependent Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of an Extract of Sappanwood, this compound and Protosappanin B on Osteogenesis in Periodontitis [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia [cjnmcpu.com]
- 6. This compound Protects DOX-Induced Myocardial Injury and Cardiac Dysfunction by Targeting ACSL4/FTH1 Axis-Dependent Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
Protosappanin A: A Promising Bioactive Compound for Neuroinflammatory Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A (PTA) is a bioactive biphenyl compound isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine for its anti-inflammatory and antioxidant properties. Emerging research has highlighted the potential of this compound as a valuable tool for studying and potentially treating neuroinflammatory diseases. Neuroinflammation is a key pathological feature of various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease, and is characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators.[1][2][3] this compound has been shown to mitigate these neuroinflammatory responses by modulating key signaling pathways, making it a compound of significant interest for neuropharmacology research and drug development.[1][3]
These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data on its anti-inflammatory effects, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of pro-inflammatory signaling cascades in microglia, the resident immune cells of the central nervous system. The primary mechanisms of action identified to date include:
-
Inhibition of the JAK2/STAT3 Signaling Pathway: this compound has been demonstrated to suppress the phosphorylation of Janus kinase 2 (JAK2) and the subsequent activation and nuclear translocation of the signal transducer and activator of transcription 3 (STAT3) in lipopolysaccharide (LPS)-stimulated BV2 microglia.[1][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
-
Modulation of the NF-κB Signaling Pathway: this compound interferes with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4), a critical step in the activation of the NF-κB signaling pathway by LPS.[3][4] By blocking this interaction, this compound prevents the nuclear translocation of NF-κB and the subsequent transcription of genes encoding pro-inflammatory cytokines and enzymes.
-
Potential Interaction with MAPK and NLRP3 Inflammasome Pathways: While direct evidence is still emerging, the known roles of the Mitogen-Activated Protein Kinase (MAPK) and NLRP3 inflammasome pathways in neuroinflammation suggest they may also be targets of this compound. The MAPK pathways (including p38, JNK, and ERK) are crucial for the production of inflammatory mediators, and the NLRP3 inflammasome is responsible for the processing and release of potent pro-inflammatory cytokines like IL-1β.[2][5][6][7] Further research is warranted to fully elucidate the effects of this compound on these pathways.
Data Presentation
The following tables summarize the quantitative data on the anti-neuroinflammatory effects of this compound from in vitro studies using LPS-stimulated BV2 microglial cells.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated BV2 Microglia
| Mediator | This compound Concentration (µM) | Method | Outcome | Reference |
| TNF-α | 12.5, 25, 50 | ELISA | Significant and dose-dependent inhibition of TNF-α production. | [1][3] |
| IL-1β | 12.5, 25, 50 | ELISA | Significant and dose-dependent inhibition of IL-1β production. | [1][3] |
| Nitric Oxide (NO) | 12.5, 25, 50 | Griess Assay | Significant and dose-dependent inhibition of NO production. | [3] |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated BV2 Microglia
| Gene | This compound Concentration (µM) | Method | Outcome | Reference |
| IL-6 mRNA | 12.5, 25, 50 | Real-time PCR | Dose-dependent reduction in IL-6 mRNA expression. | [1][3] |
| IL-1β mRNA | 12.5, 25, 50 | Real-time PCR | Dose-dependent reduction in IL-1β mRNA expression. | [1][3] |
| MCP-1 mRNA | 12.5, 25, 50 | Real-time PCR | Dose-dependent reduction in MCP-1 mRNA expression. | [1] |
Experimental Protocols
In Vitro Model of Neuroinflammation
A widely used in vitro model to study the anti-neuroinflammatory effects of compounds like this compound involves the use of the BV2 microglial cell line stimulated with lipopolysaccharide (LPS).
Protocol 1: LPS-Induced Neuroinflammation in BV2 Microglia
-
Cell Culture: Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control group (no this compound) and a negative control group (no LPS).
-
Incubation: Incubate the cells for the desired time period (e.g., 4 hours for TNF-α, 24 hours for IL-1β and NO analysis).
-
Sample Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis. Lyse the cells for subsequent protein or RNA extraction.
Key Experimental Assays
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions for the specific ELISA kit.
-
Coating: If using an uncoated plate, coat the wells with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Protocol 3: Western Blot for Phosphorylated JAK2 and STAT3
-
Protein Extraction: Lyse the treated BV2 cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Real-time PCR for IL-6 and IL-1β mRNA Expression
-
RNA Extraction: Extract total RNA from the treated BV2 cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Real-time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Thermal Cycling: Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway in microglia.
References
- 1. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia [cjnmcpu.com]
- 4. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin A: In Vivo Applications and Protocols in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A (PrA) is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. It has garnered significant interest in the scientific community for its diverse pharmacological activities. In vivo studies in various rodent models have demonstrated its therapeutic potential in a range of diseases, primarily attributed to its anti-inflammatory, immunosuppressive, antioxidant, and neuroprotective properties. This document provides a comprehensive overview of the in vivo administration of this compound in rodent models, including detailed application notes, experimental protocols, and a summary of quantitative data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on this compound in rodent models.
Table 1: Immunosuppressive Effects of this compound in a Rat Heart Allograft Model
| Parameter | Control Group | This compound (5 mg/kg) + Cyclosporine (10 mg/kg) | This compound (25 mg/kg) + Cyclosporine (10 mg/kg) | Reference |
| Mean Graft Survival Time (days) | 7.2 ± 0.8 | 12.4 ± 1.5 | 15.6 ± 2.1 | [1](--INVALID-LINK--) |
| CD4+/CD8+ Ratio (Day 7) | 1.8 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.1 | [1](--INVALID-LINK--) |
| Perforin mRNA Expression (relative units) | High | Significantly Reduced | Significantly Reduced | [1](--INVALID-LINK--) |
| Granzyme B mRNA Expression (relative units) | High | Significantly Reduced | Significantly Reduced | [1](--INVALID-LINK--) |
| *p < 0.01 vs. Control; **p < 0.05 vs. Control |
Table 2: Anti-Atherosclerotic Effects of this compound in a Hyperlipidemic Rabbit Model
| Parameter | Model Control | Rosuvastatin (Positive Control) | This compound (5 mg/kg) | This compound (25 mg/kg) | Reference |
| Atherosclerotic Plaque Area (%) | High | Significantly Reduced | Reduced | Markedly Reduced | [2](--INVALID-LINK--) |
| Serum Total Cholesterol (TC) (mmol/L) | Increased | Significantly Decreased | Decreased | Significantly Decreased | [2](--INVALID-LINK--) |
| Serum Triglycerides (TG) (mmol/L) | Increased | Significantly Decreased | Decreased | Significantly Decreased | [2](--INVALID-LINK--) |
| Serum LDL-C (mmol/L) | Increased | Significantly Decreased | Decreased | Significantly Decreased | [2](--INVALID-LINK--) |
| Serum HDL-C (mmol/L) | Decreased | Significantly Increased | Increased | Significantly Increased | [2](--INVALID-LINK--) |
| Serum MMP-9 (ng/mL) | Increased | Significantly Decreased | Decreased | Significantly Decreased | [2](--INVALID-LINK--) |
| Serum IL-6 (pg/mL) | Increased | Significantly Decreased | Decreased | Significantly Decreased | [2](--INVALID-LINK--) |
| Serum TNF-α (pg/mL) | Increased | Significantly Decreased | Decreased | Significantly Decreased | [2](--INVALID-LINK--) |
| ***p < 0.001 vs. Model Control |
Table 3: Effects of this compound on Osteoporosis in Ovariectomized (OVX) Mice
| Parameter | Sham | OVX Control | OVX + this compound (5 mg/kg) | OVX + this compound (25 mg/kg) | Reference |
| Bone Mineral Density (BMD) (g/cm³) | Normal | Decreased | Increased | Significantly Increased | [3](--INVALID-LINK--) |
| Bone Volume/Total Volume (BV/TV) (%) | Normal | Decreased | Increased | Significantly Increased | [3](--INVALID-LINK--) |
| Trabecular Number (Tb.N) (1/mm) | Normal | Decreased | Increased | Significantly Increased | [3](--INVALID-LINK--) |
| Serum CTX-1 (ng/mL) | Normal | Increased | Decreased | Significantly Decreased | [3](--INVALID-LINK--) |
| Serum TRAP (U/L) | Normal | Increased | Decreased | Significantly Decreased | [3](--INVALID-LINK--) |
Experimental Protocols
Immunosuppression in a Rat Heart Allograft Model
This protocol details the use of this compound to attenuate acute rejection in a rat model of heart transplantation.[1]
a. Animal Model:
-
Donor: Wistar rats
-
Recipient: Sprague-Dawley (SD) rats
b. Surgical Procedure:
-
Perform heterotopic heart transplantation from Wistar to SD rats.
c. Drug Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS).
-
Dosage: 5 mg/kg or 25 mg/kg body weight.
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Timing: Administer from postoperative day 2.
d. Experimental Workflow:
Anti-Atherosclerosis in a Hyperlipidemic Rabbit Model
This protocol outlines the procedure for evaluating the anti-atherosclerotic effects of this compound in rabbits fed a high-fat diet.[2]
a. Animal Model:
-
New Zealand white rabbits.
b. Induction of Atherosclerosis:
-
Feed a high-fat diet for two months to establish the atherosclerosis model.
c. Drug Administration:
-
Preparation: Incorporate this compound into the high-fat diet.
-
Dosage: 5 mg/kg or 25 mg/kg body weight.
-
Route: Oral (via diet).
-
Frequency: Daily.
-
Duration: 42 days.
d. Experimental Workflow:
Osteoporosis in an Ovariectomized (OVX) Mouse Model
This protocol describes the investigation of this compound's protective effects against bone loss in a mouse model of postmenopausal osteoporosis.[3]
a. Animal Model:
-
Female BALB/c mice.
b. Induction of Osteoporosis:
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.
c. Drug Administration:
-
Preparation: Dissolve this compound in distilled water.
-
Dosage: 5 mg/kg or 25 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Daily.
-
Duration: 12 weeks, starting one week after surgery.
d. Experimental Workflow:
Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol provides a general framework for assessing the neuroprotective effects of this compound in a rat model of ischemic stroke. Specific administration details for PrA in this model require further optimization based on preliminary studies.
a. Animal Model:
-
Male Sprague-Dawley or Wistar rats.
b. Surgical Procedure:
-
Induce transient focal cerebral ischemia via middle cerebral artery occlusion (MCAO) using the intraluminal suture method, typically for 90-120 minutes, followed by reperfusion.
c. Drug Administration (Proposed):
-
Preparation: Dissolve this compound in a suitable vehicle.
-
Dosage: To be determined based on dose-response studies (e.g., 5, 10, 25 mg/kg).
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection to ensure rapid systemic availability.
-
Timing: Administer either as a pre-treatment before MCAO, or post-treatment at the time of or shortly after reperfusion.
d. Experimental Workflow:
Signaling Pathways
This compound exerts its therapeutic effects by modulating several key signaling pathways.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation.[2] By preventing the nuclear translocation of NF-κB, PrA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Regulation of ACSL4/FTH1 Axis-Dependent Ferroptosis
This compound protects against doxorubicin-induced myocardial injury by targeting the ACSL4/FTH1 axis, thereby inhibiting ferroptosis.[4] It physically binds to and inhibits ACSL4, preventing lipid peroxidation, and prevents the autophagic degradation of FTH1, reducing iron overload.
Promotion of Autophagic Degradation of Bax
In neuronal cells under ischemic conditions, this compound maintains mitochondrial homeostasis by selectively promoting the autophagic degradation of the pro-apoptotic protein Bax.[5] This prevents mitochondrial permeabilization and subsequent cell death.
References
Application Notes & Protocols: Analytical Techniques for the Characterization of Protosappanin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protosappanin A is a bioactive homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L. (Sappanwood). It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Accurate and comprehensive characterization of this compound is critical for quality control, drug development, and mechanistic studies. This document provides detailed application notes and protocols for the key analytical techniques used in its extraction, structural elucidation, and quantitative analysis.
Extraction and Isolation Protocol
The isolation of this compound from its natural source, typically Sappanwood, is the foundational step for its characterization. The following protocol is a generalized procedure based on methods for related compounds.[3]
Experimental Protocol: Solvent Extraction and Column Chromatography
-
Preparation of Plant Material:
-
Obtain dried heartwood of Caesalpinia sappan.
-
Grind the wood into a coarse powder to increase the surface area for extraction.
-
-
Initial Extraction:
-
Liquid-Liquid Partitioning:
-
Add an equal volume of petroleum ether to the concentrated aqueous extract and shake vigorously in a separatory funnel. Allow the layers to separate and discard the upper petroleum ether layer. This step is repeated twice to remove lipids.[3]
-
Subsequently, perform partitioning with an equal volume of ethyl acetate. Collect the upper ethyl acetate phase. Repeat this step three times.[3]
-
Combine the ethyl acetate fractions and dry the solution under reduced pressure to yield a crude extract powder.[3]
-
-
Purification by Column Chromatography:
-
Prepare a silica gel (160-200 mesh) column (e.g., 4 cm × 40 cm).[3]
-
Dissolve the crude extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol or ethyl acetate and hexane, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound. Purity should be confirmed by HPLC analysis (>99%).[3]
-
References
- 1. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of an Extract of Sappanwood, this compound and Protosappanin B on Osteogenesis in Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Protosappanin A in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A (Pro-A) is a bioactive compound isolated from the heartwood of Caesalpinia sappan L. While research has highlighted the anti-cancer properties of related compounds like Protosappanin B (PSB), the specific effects of this compound on colon cancer are an emerging area of investigation. PSB has been shown to inhibit the growth and migration of colon cancer cells, induce apoptosis, and modulate key signaling pathways.[1][2][3][4] This document provides a detailed experimental framework for testing the efficacy of this compound in colon cancer cell lines, largely based on the established protocols for its close analog, Protosappanin B, and incorporating known signaling pathways affected by this compound in other cell types.
Disclaimer: The experimental design detailed below is primarily based on studies of Protosappanin B due to the limited direct research on this compound in colon cancer. The proposed mechanisms and protocols should be experimentally validated for this compound.
Core Research Objectives
-
Determine the cytotoxic effects of this compound on various colon cancer cell lines.
-
Investigate the ability of this compound to induce apoptosis and cause cell cycle arrest.
-
Elucidate the molecular mechanisms and signaling pathways modulated by this compound.
-
Assess the impact of this compound on colon cancer cell migration and invasion.
Recommended Cell Lines and Reagents
Table 1: Recommended Colon Cancer Cell Lines
| Cell Line | Characteristics | Recommended Use |
| SW620 | Lymph node metastasis origin, highly aggressive.[1][2] | Metastasis, invasion, and viability assays. |
| HCT116 | Primary colorectal carcinoma origin, p53 wild-type. | General cytotoxicity, apoptosis, and cell cycle analysis. |
| HT-29 | Colorectal adenocarcinoma origin, forms well-differentiated tumors. | General cytotoxicity and signaling pathway analysis. |
| DLD-1 | Dukes' type C colorectal adenocarcinoma. | Apoptosis and drug resistance studies.[5] |
| NCM460 | Normal colon mucosal epithelial cells. | Control for assessing cancer cell-specific toxicity. |
Table 2: Key Reagents and Materials
| Reagent/Material | Purpose | Supplier Example |
| This compound | Test Compound | Cayman Chemical, Sigma-Aldrich |
| DMEM/RPMI-1640 | Cell culture medium | Gibco, Corning |
| Fetal Bovine Serum (FBS) | Medium supplement | Gibco, Hyclone |
| Penicillin-Streptomycin | Antibiotic | Gibco, Corning |
| Trypsin-EDTA | Cell detachment | Gibco, Sigma-Aldrich |
| MTT/CCK-8 Reagent | Cell viability assay | Thermo Fisher, Dojindo |
| Annexin V-FITC/PI Kit | Apoptosis assay | BD Biosciences, Thermo Fisher |
| Propidium Iodide | Cell cycle analysis | Sigma-Aldrich |
| Primary Antibodies (p-AKT, AKT, p-ERK, ERK, β-catenin, Caspase-3, Bcl-2, Bax, etc.) | Western blotting | Cell Signaling Technology, Abcam |
| HRP-conjugated Secondary Antibodies | Western blotting | Cell Signaling Technology, Santa Cruz |
| ECL Substrate | Western blot detection | Thermo Fisher, Bio-Rad |
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This assay determines the dose-dependent effect of this compound on the viability of colon cancer cells.
Protocol:
-
Seed colon cancer cells (e.g., SW620, HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Table 3: Example Data Table for Cell Viability Assay
| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Control) | 100 | 100 | 100 |
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| IC50 (µM) |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[6]
Table 4: Example Data Table for Apoptosis Assay
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |
| Control | ||||
| Pro-A (IC50/2) | ||||
| Pro-A (IC50) | ||||
| Pro-A (2x IC50) |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Table 5: Example Data Table for Cell Cycle Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Control | ||||
| Pro-A (IC50) |
Western Blot Analysis
This technique is used to measure the expression levels of key proteins in signaling pathways.
Protocol:
-
Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Table 6: Example Data Table for Western Blot Quantification
| Target Protein | Control (Relative Density) | Pro-A Treated (Relative Density) | Fold Change |
| p-AKT | 1.0 | ||
| AKT | 1.0 | ||
| p-ERK1/2 | 1.0 | ||
| ERK1/2 | 1.0 | ||
| β-catenin | 1.0 | ||
| Cleaved Caspase-3 | 1.0 | ||
| Bax | 1.0 | ||
| Bcl-2 | 1.0 | ||
| GAPDH (Loading Control) | 1.0 | 1.0 | 1.0 |
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound in Colon Cancer
Based on evidence from this compound and B studies, Pro-A is hypothesized to inhibit colon cancer cell proliferation and induce apoptosis by downregulating key survival pathways.[1][7]
Caption: Putative signaling pathways modulated by this compound in colon cancer cells.
Experimental Workflow
The overall experimental design follows a logical progression from initial screening to mechanistic studies.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This document outlines a comprehensive experimental plan to investigate the therapeutic potential of this compound against colon cancer. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can build a strong preclinical data package. The provided protocols and data presentation formats are intended to ensure robust and reproducible results, facilitating the drug development process. Further in vivo studies using xenograft models will be a critical next step to validate these in vitro findings.
References
- 1. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of Sappan lignum for prostate cancer treatment: network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodigiosin-induced apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforaphane enhances apoptosis induced by Lactobacillus pentosus strain S-PT84 via the TNFα pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protosappanin-A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Protosappanin A Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protosappanin A, a bioactive compound isolated from the heartwood of Caesalpinia sappan, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects. This application note provides a comprehensive guide for the preparation of this compound stock solutions for use in cell culture experiments. Detailed protocols for dissolution, sterilization, and storage are presented, along with a summary of its key physicochemical properties and typical working concentrations. Additionally, relevant signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [1] |
| Molecular Weight | 272.25 g/mol | [1][2][3] |
| Appearance | Powder | [2][3] |
| Solubility | Soluble in DMSO (125 mg/mL; 459.14 mM), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][4][5] | |
| Storage (Powder) | -20°C for up to 3 years. | [3] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[5]
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.[6]
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 27.23 mg of this compound (Molecular Weight = 272.25 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5]
-
-
Sterilization: Due to the heat-labile nature of many organic compounds, the prepared stock solution should be sterilized by filtration.
-
Draw the this compound/DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, labeled cryovial.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium to the desired final concentration immediately before use.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[7]
-
Solubility in Aqueous Media: this compound has poor solubility in aqueous solutions. It is crucial to add the DMSO stock solution to the culture medium and mix it thoroughly to prevent precipitation.
Procedure:
-
Calculate Dilution: Determine the volume of the 100 mM stock solution needed to achieve the desired final concentration in your experiment.
-
Formula: Volume of Stock (µL) = (Final Concentration (µM) x Final Volume (mL)) / Stock Concentration (mM)
-
Example: To prepare 10 mL of culture medium with a final this compound concentration of 50 µM:
-
Volume of Stock (µL) = (50 µM x 10 mL) / 100 mM = 5 µL
-
-
-
Dilution:
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediately and gently mix the medium by swirling or pipetting up and down to ensure homogenous distribution and prevent precipitation.
-
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
Typical Working Concentrations for Cell-Based Assays
The optimal working concentration of this compound can vary depending on the cell type and the specific biological endpoint being investigated. The following table provides a summary of concentrations reported in the literature.
| Cell Line | Assay | Working Concentration | Reference |
| BV2 microglia | Inhibition of TNF-α and IL-1β production | 12.5, 25, 50 µM | [1] |
| SW-480 (colon cancer) | Inhibition of cell viability (IC₅₀) | 21.32 µg/mL | [8] |
| HCT-116 (colon cancer) | Inhibition of cell viability (IC₅₀) | 26.73 µg/mL | [8] |
| BTT (bladder cancer) | Inhibition of cell viability (IC₅₀) | 76.53 µg/mL | [8] |
| T24 (bladder cancer) | Inhibition of cell growth (IC₅₀) | 82.78 µg/mL | [5] |
| 5637 (bladder cancer) | Inhibition of cell growth (IC₅₀) | 113.79 µg/mL | [5] |
Signaling Pathways and Experimental Workflow
This compound has been shown to modulate key signaling pathways involved in inflammation and cell proliferation. Understanding these pathways is essential for designing experiments and interpreting results.
Inhibition of the JAK2/STAT3 Signaling Pathway
This compound can suppress inflammation by inhibiting the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Inhibition of the NF-κB Signaling Pathway
This compound can also exert its anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Preparing this compound Solutions
The following diagram outlines the general workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound solution preparation.
Conclusion
The protocols and information provided in this application note offer a detailed guide for the reliable and reproducible preparation of this compound stock solutions for cell culture applications. By adhering to these guidelines, researchers can ensure the accurate and effective use of this promising bioactive compound in their studies. Always refer to the specific product information sheet for any lot-specific details.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound dimethyl acetal | TargetMol [targetmol.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. researchgate.net [researchgate.net]
- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin A: Application Notes and Protocols for Osteogenesis and Periodontal Tissue Regeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A (PA) is a bioactive dibenzoxanthene derivative isolated from the heartwood of Caesalpinia sappan L. Emerging research has highlighted its therapeutic potential in bone and periodontal tissue engineering. This document provides a comprehensive overview of the applications of this compound in promoting osteogenesis and periodontal tissue regeneration, with detailed protocols for key experiments. PA has been shown to enhance the osteogenic differentiation of periodontal ligament stem cells (PDLSCs) and inhibit osteoclastogenesis, making it a promising candidate for the development of novel therapies for periodontitis and other bone-related disorders.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Osteogenic Differentiation of Periodontal Ligament Stem Cells (PDLSCs)
| Parameter | Concentration of this compound | Result | Reference |
| Cell Viability (CCK-8 Assay) | 2.5 µM, 5 µM, 10 µM | No significant cytotoxicity observed at 5 and 7 days. | [1][2] |
| Alkaline Phosphatase (ALP) Staining and Activity | 2.5 µM, 5 µM, 10 µM | Increased ALP content in PDLSCs. | [1][2] |
| Mineralized Nodule Formation (Alizarin Red S Staining) | 2.5 µM, 5 µM, 10 µM | Increased formation of mineralized nodules. | [1][2] |
| Osteogenic Gene Expression (qRT-PCR) | 2.5 µM, 5 µM, 10 µM | Upregulation of RUNX2, OSX, and OCN mRNA levels in PDLSCs. | [1][2] |
| Anti-inflammatory Gene Expression (qRT-PCR) | 2.5 µM, 5 µM, 10 µM | Downregulation of inflammatory cytokines IL-8, IL-6, and IL-1β in PDLSCs. | [1][2] |
Table 2: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Mouse Model of Osteoporosis
| Parameter | Treatment Group | Dosage | Result | Reference |
| Serum Malondialdehyde (MDA) | OVX + this compound | 5 mg/kg, 25 mg/kg | Significant reduction in MDA levels compared to the OVX group. | [3] |
| Serum Glutathione (GSH) | OVX + this compound | 5 mg/kg, 25 mg/kg | Significant elevation in GSH activity compared to the OVX group. | [3] |
| Serum C-terminal telopeptide of type I collagen (CTX-1) | OVX + this compound | 5 mg/kg, 25 mg/kg | Significant reduction in CTX-1 activity compared to the OVX group. | [3] |
| Serum Tartrate-resistant acid phosphatase (TRAP) | OVX + this compound | 5 mg/kg, 25 mg/kg | Significant reduction in TRAP activity compared to the OVX group. | [3] |
| Trabecular Bone Micro-architecture (micro-CT) | OVX + this compound | 5 mg/kg, 25 mg/kg | Ameliorated micro-architecture of trabecular bones. | [3] |
Signaling Pathways
Putative Signaling Pathway of this compound in Osteogenesis
This compound is suggested to promote osteogenesis through its anti-inflammatory and antioxidant properties. It has been shown to downregulate pro-inflammatory cytokines, which are known inhibitors of osteoblast differentiation.[1][2] Furthermore, its antioxidant activity may reduce oxidative stress, a factor that negatively impacts bone formation.[3][4] While the precise signaling cascade is still under investigation, a related compound, Protosappanin B, has been found to activate the Wnt/β-catenin signaling pathway, a critical pathway in bone formation.[5] It is plausible that this compound may also exert its pro-osteogenic effects through modulation of the Wnt/β-catenin and NF-κB signaling pathways.
Experimental Protocols
Culture and Osteogenic Differentiation of Periodontal Ligament Stem Cells (PDLSCs)
Materials:
-
Human Periodontal Ligament Stem Cells (PDLSCs)
-
α-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic induction medium: α-MEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid.
-
This compound (dissolved in DMSO and diluted in culture medium)
-
6-well culture plates
Protocol:
-
Culture PDLSCs in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed PDLSCs into 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Replace the culture medium with osteogenic induction medium containing different concentrations of this compound (e.g., 2.5, 5, and 10 µM). A control group with osteogenic induction medium and a vehicle control (DMSO) should be included.
-
Culture the cells for 14-21 days, changing the medium every 3 days.
-
After the induction period, proceed with analyses such as Alkaline Phosphatase (ALP) staining and Alizarin Red S staining.
Alkaline Phosphatase (ALP) Staining
Materials:
-
BCIP/NBT Alkaline Phosphatase Color Development Kit
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
Protocol:
-
After the osteogenic induction period, aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the BCIP/NBT working solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by washing the cells with distilled water.
-
Observe and photograph the purple-blue precipitate, indicating ALP activity, under a light microscope.
Alizarin Red S (ARS) Staining for Mineralization
Materials:
-
0.5% Alizarin Red S solution (pH 4.2)
-
PBS
-
4% PFA
-
Distilled water
Protocol:
-
Following osteogenic induction, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add 0.5% Alizarin Red S solution to each well and incubate at room temperature for 20 minutes.
-
Aspirate the ARS solution and wash the cells four times with distilled water.
-
Visualize and photograph the red-orange calcium deposits under a light microscope.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (RUNX2, OSX, OCN, and a housekeeping gene like GAPDH)
Protocol:
-
Culture PDLSCs in osteogenic induction medium with or without this compound for 7-14 days.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target genes.
-
Analyze the relative gene expression using the 2^-ΔΔCt method, with GAPDH as the internal control.
In Vivo Model of Periodontal Tissue Regeneration (Rat Fenestration Defect Model)
This is a generalized workflow for a preclinical in vivo study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol Outline:
-
Animal Model: Utilize adult male Sprague-Dawley rats.
-
Surgical Procedure: Anesthetize the animals. Create a surgical flap to expose the buccal aspect of the mandibular first molar. Create a standardized fenestration defect (e.g., 2x3 mm) on the buccal alveolar bone, exposing the root surface.
-
Treatment Groups:
-
Defect only (negative control)
-
Defect + vehicle control (e.g., hydrogel carrier)
-
Defect + this compound in hydrogel carrier
-
-
Application: Apply the respective treatments to the defect sites.
-
Wound Closure: Suture the surgical flap.
-
Post-operative Care: Provide analgesics and monitor the animals for any signs of distress.
-
Healing Period: Allow for healing periods of 4 and 8 weeks.
-
Analysis: After the healing period, euthanize the animals and harvest the mandibles. Analyze the defect sites using micro-computed tomography (micro-CT) to quantify new bone formation. Process the tissues for histological analysis (e.g., H&E and Masson's trichrome staining) to evaluate the regeneration of alveolar bone, cementum, and periodontal ligament.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting osteogenesis and periodontal tissue regeneration. Its ability to enhance the differentiation of PDLSCs into osteoblasts, coupled with its anti-inflammatory and antioxidant properties, provides a multifaceted approach to tissue engineering. The protocols and data presented herein offer a foundation for further research into the mechanisms of action of this compound and its development as a clinical therapy.
References
- 1. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits osteoclastogenesis via reducing oxidative stress in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protosappanin B activates the Wnt pathway to protect against glucocorticoid-induced osteoblast inhibition and enhance bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of an Extract of Sappanwood, this compound and Protosappanin B on Osteogenesis in Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Protosappanin A Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Protosappanin A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It has a reported solubility of up to 125 mg/mL in DMSO, which may require sonication to fully dissolve.[1] this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening?
A2: This phenomenon is common for hydrophobic compounds and is often referred to as "solvent shock." When the concentrated DMSO stock is introduced to the aqueous environment of the cell culture medium, the rapid change in solvent polarity can cause the poorly water-soluble this compound to precipitate out of solution.[4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%, as higher concentrations can be toxic to cells.[4] Some cell lines may tolerate up to 0.5%, but this should be determined empirically by running a vehicle control (media with the same final DMSO concentration without the compound) to assess any effects on cell viability and function.
Q4: Can I pre-dissolve this compound directly in an aqueous buffer like PBS?
A4: this compound is poorly soluble in aqueous buffers.[5] Attempting to dissolve it directly in PBS or other aqueous solutions will likely result in very low concentrations and incomplete dissolution. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.[4][6]
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.
Problem: Precipitate Observed in Cell Culture Media After Adding this compound
Step 1: Visual Inspection and Confirmation
-
Action: Visually inspect the culture wells under a microscope.
-
Observation: Look for crystalline structures, amorphous particles, or a general cloudiness in the medium, which are indicative of compound precipitation.[7]
Step 2: Optimize Stock Solution Preparation and Dilution
-
Action: Review your stock solution preparation and dilution method.
-
Solution:
-
Ensure the this compound is fully dissolved in the DMSO stock. Gentle warming (e.g., 37°C) and vortexing or sonication can aid dissolution.[4]
-
When diluting the DMSO stock into your aqueous medium, add the stock solution dropwise to the pre-warmed (37°C) medium while gently swirling or vortexing.[4][6] Never add the aqueous medium directly to the concentrated DMSO stock.[4]
-
Consider performing a serial dilution of the DMSO stock in the cell culture medium to achieve the final desired concentration. This gradual decrease in solvent polarity can help maintain solubility.
-
Step 3: Employ Co-solvents
-
Action: If precipitation persists, consider using a co-solvent in your final culture medium.
-
Solution: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8]
-
Commonly used co-solvents in cell culture include ethanol and polyethylene glycol (PEG).
-
It is critical to determine the tolerance of your specific cell line to the chosen co-solvent and its final concentration. Always include a vehicle control with the co-solvent alone.
-
Step 4: Utilize Cyclodextrins
-
Action: For persistent solubility issues, cyclodextrins can be used to form inclusion complexes with this compound.
-
Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[9] They can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[9]
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (459.14 mM) | May require sonication for complete dissolution.[1] |
| Chloroform | Soluble | Qualitative data.[2][3] |
| Dichloromethane | Soluble | Qualitative data.[2][3] |
| Ethyl Acetate | Soluble | Qualitative data.[2][3] |
| Acetone | Soluble | Qualitative data.[2][3] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution is not recommended for preparing concentrated solutions.[5] |
| Ethanol | Sparingly soluble | Often used as a co-solvent.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath or warm it to 37°C.[4]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[6]
Protocol 2: Using a Co-solvent to Improve Solubility
-
Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1.
-
Determine the maximum tolerated concentration of the co-solvent (e.g., ethanol) for your cell line.
-
Prepare an intermediate dilution of the this compound stock solution in the chosen co-solvent.
-
Add the intermediate co-solvent/compound mixture dropwise to the pre-warmed cell culture medium while gently mixing to reach the final desired concentration of this compound and the co-solvent.
-
Always include a vehicle control containing the same final concentration of DMSO and the co-solvent.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare a solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS). The concentration of HP-β-CD may need to be optimized.
-
Add this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for an extended period (e.g., 12-24 hours) to allow for complex formation.[10]
-
After incubation, centrifuge the solution at high speed to pellet any un-complexed, precipitated compound.
-
Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.
-
The concentration of the solubilized this compound in the final solution should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility.
Caption: this compound's inhibitory effect on the NF-κB pathway.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:102036-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound dimethyl acetal | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
Technical Support Center: Total Synthesis of Protosappanin A and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Protosappanin A and its derivatives. The content is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main challenges in the total synthesis of this compound revolve around the efficient construction of the core dibenzo[b,d]oxepinone skeleton and the stereoselective introduction of functional groups. Key difficulties include:
-
Formation of the seven-membered oxepine ring: This can be challenging due to entropic factors and the potential for competing side reactions.
-
Control of regioselectivity: In syntheses involving functionalization of aromatic rings, achieving the desired regioselectivity can be problematic.
-
Protecting group strategy: The synthesis of derivatives with various substitution patterns often requires a robust protecting group strategy to avoid unwanted side reactions.
-
Scalability: Some synthetic routes that are successful on a small scale may not be easily scalable for the production of larger quantities of material.
Q2: What are the reported synthetic strategies for this compound?
Two main strategies have been reported for the total synthesis of this compound:
-
Palladium-Catalyzed C-H Activation/C-C Cyclization: This approach utilizes a palladium catalyst to construct the dibenzo[b,d]oxepinone core in a single step from readily available starting materials.[1] This method is attractive due to its efficiency and atom economy.
-
Tiffeneau-Demjanov Rearrangement: This strategy involves the expansion of a six-membered ring to the seven-membered oxepine ring of the this compound core. This classical rearrangement reaction offers an alternative route to the key intermediate.
Troubleshooting Guides
Palladium-Catalyzed Dibenzo[b,d]oxepinone Formation
This section addresses common issues encountered during the palladium-catalyzed synthesis of the dibenzo[b,d]oxepinone core, a key intermediate for this compound.
Issue 1.1: Low yield of the desired dibenzo[b,d]oxepinone product.
-
Possible Cause A: Catalyst deactivation.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst oxidation.
-
Use a glovebox or Schlenk techniques for catalyst handling.
-
Screen different phosphine ligands to find one that is more robust under the reaction conditions.
-
Consider using a pre-catalyst that is more stable to air and moisture.
-
-
-
Possible Cause B: Sub-optimal reaction conditions.
-
Troubleshooting:
-
Optimize the reaction temperature. Microwave irradiation has been shown to be effective for this transformation.[1]
-
Vary the solvent. Polar aprotic solvents like DMF or DMA are often used.
-
Adjust the base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed.
-
Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).
-
-
-
Possible Cause C: Competing side reactions.
-
Troubleshooting:
-
Homocoupling of the starting materials can be a significant side reaction. Lowering the catalyst loading or using a more sterically hindered ligand can sometimes mitigate this.
-
Protodehalogenation can occur if a halide starting material is used. Ensure the reaction is run under an inert atmosphere.
-
-
Experimental Protocol: Palladium-Catalyzed Synthesis of Dibenzo[b,d]oxepinone Core
A representative procedure for the palladium-catalyzed synthesis of a dibenzo[b,d]oxepinone intermediate is as follows:
To a microwave vial is added 2-bromophenol (1.0 mmol), 2-iodobenzoic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.1 mmol), and K₂CO₃ (2.5 mmol). The vial is sealed, evacuated, and backfilled with argon. Anhydrous DMA (5 mL) is added, and the mixture is irradiated in a microwave reactor at 120 °C for 1 hour. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.
Table 1: Effect of Reaction Conditions on the Yield of Dibenzo[b,d]oxepinone
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | DMA | 120 (MW) | 85 |
| 2 | PdCl₂(PPh₃)₂ | SPhos | K₂CO₃ | DMA | 120 (MW) | 78 |
| 3 | Pd(OAc)₂ | XPhos | K₂CO₃ | DMA | 120 (MW) | 82 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | DMA | 120 (MW) | 88 |
| 5 | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 120 (MW) | 80 |
| 6 | Pd(OAc)₂ | SPhos | K₂CO₃ | DMA | 100 (Oil Bath) | 65 |
Note: Yields are representative and may vary depending on the specific substrates used.
Logical Workflow for Troubleshooting Low Yield in Pd-Catalyzed Cyclization
Caption: Troubleshooting workflow for low yield in the palladium-catalyzed synthesis of the dibenzo[b,d]oxepinone core.
Tiffeneau-Demjanov Rearrangement for Oxepine Ring Formation
This section provides guidance for troubleshooting the Tiffeneau-Demjanov rearrangement, an alternative method for constructing the seven-membered ring of this compound.
Issue 2.1: Formation of undesired regioisomers or rearranged products.
-
Possible Cause A: Lack of migratory aptitude control.
-
Troubleshooting:
-
The Tiffeneau-Demjanov rearrangement proceeds through a carbocation intermediate, and the migration of different groups will depend on their relative migratory aptitudes. Modifying the substituents on the migrating carbon can influence the outcome of the rearrangement.
-
Consider using a milder diazotization agent to potentially favor the desired migration pathway.
-
-
-
Possible Cause B: Carbocation stability.
-
Troubleshooting:
-
The stability of the carbocation intermediate can influence the product distribution. Electron-donating groups on the migrating aryl ring can stabilize the transition state leading to the desired product.
-
Solvent choice can also play a role. More polar, non-nucleophilic solvents can help to stabilize the carbocation intermediate.
-
-
Experimental Protocol: Tiffeneau-Demjanov Rearrangement
A general procedure for the Tiffeneau-Demjanov rearrangement is as follows:
The amino alcohol precursor (1.0 mmol) is dissolved in a mixture of acetic acid and water (1:1, 10 mL). The solution is cooled to 0 °C, and a solution of sodium nitrite (1.5 mmol) in water (2 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Signaling Pathway of the Tiffeneau-Demjanov Rearrangement
Caption: Reaction pathway of the Tiffeneau-Demjanov rearrangement in the synthesis of the this compound core.
Synthesis of this compound Derivatives
This section addresses challenges in the synthesis of various derivatives of this compound.
Issue 3.1: Difficulty in achieving selective functionalization of the aromatic rings.
-
Possible Cause A: Similar reactivity of multiple positions.
-
Troubleshooting:
-
Employ directing groups to favor substitution at a specific position. For example, a hydroxyl group can direct electrophilic aromatic substitution to the ortho and para positions.
-
Use bulky reagents that will preferentially react at the most sterically accessible position.
-
Consider a multi-step approach involving protection of certain positions, functionalization of the desired position, and subsequent deprotection.
-
-
-
Possible Cause B: Incompatible reaction conditions with existing functional groups.
-
Troubleshooting:
-
Protect sensitive functional groups (e.g., phenols as methyl ethers or silyl ethers) before carrying out the desired transformation.
-
Choose reaction conditions that are known to be compatible with the functional groups present in the molecule. For example, use mild oxidation or reduction conditions.
-
-
Table 2: Protecting Group Strategies for this compound Derivatives
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Phenol | Methyl (Me) | MeI, K₂CO₃, Acetone | BBr₃, CH₂Cl₂ |
| Phenol | Benzyl (Bn) | BnBr, K₂CO₃, Acetone | H₂, Pd/C, EtOH |
| Phenol | Silyl (e.g., TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF |
| Carbonyl | Acetal | Ethylene glycol, p-TsOH, Toluene | H₃O⁺ |
Experimental Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of this compound derivatives, highlighting the use of protecting groups.
References
Technical Support Center: Troubleshooting Protosappanin A HPLC Peak Tailing
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Protosappanin A. The following question-and-answer format directly addresses common problems and provides systematic solutions to restore optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a phenolic compound like this compound in reverse-phase HPLC?
Peak tailing for phenolic compounds such as this compound in reverse-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the polar functional groups of this compound, leading to peak tailing.[1][2][3] This is a very common cause of peak tailing for polar compounds.[3]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, resulting in peak distortion.[4][5] For acidic compounds like phenols, a mobile phase pH below the pKa is generally recommended.[6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[3][6][7]
-
Column Degradation or Contamination: Over time, the accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[6][7]
-
Extra-Column Effects: Issues such as long tubing, large detector cell volume, or loose fittings can contribute to band broadening and peak tailing.[6][7][8]
Q2: How can I troubleshoot peak tailing related to the mobile phase?
Optimizing the mobile phase is a critical first step in addressing peak tailing. Here are key parameters to investigate:
-
Adjusting Mobile Phase pH: For acidic compounds like this compound, it is crucial to maintain the mobile phase pH at least 2 units below the analyte's pKa to ensure it remains in a single, un-ionized form.[9] A buffered mobile phase with a pH between 2.5 and 4.0 is often effective for phenolic compounds.[7]
-
Optimizing Buffer Concentration: A buffer concentration that is too low may not have the capacity to control the pH effectively. Increasing the buffer strength, typically in the range of 10-50 mM, can improve peak shape.[6]
-
Increasing Mobile Phase Strength: If the elution strength of the mobile phase is too weak, the analyte may linger on the column, causing tailing. A modest increase of 5-10% in the organic modifier (e.g., acetonitrile or methanol) can often resolve this.[6]
Q3: What should I do if optimizing the mobile phase doesn't solve the peak tailing?
If mobile phase adjustments are insufficient, the issue may lie with the column itself. Consider the following:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize the number of free silanol groups, thereby reducing secondary interactions.[1][3]
-
Column Flushing and Regeneration: If you suspect column contamination, flush the column with a strong solvent like 100% acetonitrile or methanol.[6][7] If performance does not improve, the column may need to be replaced.[6]
-
Consider a Different Stationary Phase: If silanol interactions are persistent, switching to a column with a different stationary phase, such as a phenyl-hexyl column, may provide a different selectivity and improved peak shape for phenolic compounds.[10]
Q4: Could my sample preparation or injection technique be causing the peak tailing?
Yes, sample-related issues are a common source of peak tailing. Here's what to check:
-
Sample Overload: To check for mass overload, try diluting your sample or reducing the injection volume.[6][7] If the peak shape improves, you were likely overloading the column.
-
Injection Solvent: The injection solvent should ideally be the same as the initial mobile phase or weaker.[3][6] Using a stronger solvent than the mobile phase can cause band broadening and peak distortion.[6]
-
Sample Cleanup: For complex matrices, such as plant extracts, interfering compounds can cause peak tailing.[1][6] Improving sample cleanup using techniques like solid-phase extraction (SPE) can remove these interferences.[1]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this compound HPLC peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.
Understanding the Mechanism of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing for phenolic compounds like this compound.
Caption: Chemical interactions leading to good vs. tailing peak shapes.
Quantitative Data Summary
The following tables provide recommended starting points and adjustments for key HPLC parameters to mitigate peak tailing for this compound.
Table 1: Mobile Phase Parameter Recommendations
| Parameter | Recommendation for Phenolic Compounds | Rationale |
| pH | 2.5 - 4.0 | Suppresses ionization of phenolic hydroxyl groups and residual silanols.[7] |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the recommended pH range. |
| Buffer Concentration | 10 - 50 mM | Ensures stable pH throughout the analysis.[6] |
| Organic Modifier | Acetonitrile or Methanol | Adjust concentration to achieve optimal retention and peak shape. |
Table 2: Column and Sample Parameter Recommendations
| Parameter | Recommendation | Rationale |
| Column Type | High-purity, end-capped C18 or C8 | Minimizes secondary interactions with residual silanols.[1][3] |
| Injection Volume | ≤ 5% of column volume | Helps to prevent column overload.[6] |
| Injection Solvent | Same as initial mobile phase | Avoids peak distortion caused by solvent mismatch.[3][6] |
| Sample Concentration | As low as practical for detection | Reduces the risk of mass overload.[6][7] |
Experimental Protocols
Protocol 1: Column Flushing to Remove Contaminants
This protocol is intended to remove strongly retained compounds that may be causing peak tailing.
-
Disconnect the Column: Disconnect the column from the detector.
-
Reverse the Column: Connect the column outlet to the pump outlet.
-
Flush with Isopropanol: Flush the column with HPLC-grade isopropanol at a low flow rate (e.g., 0.5 mL/min) for 30 minutes.
-
Flush with Strong Solvent: Flush the column with 100% acetonitrile or methanol for 60 minutes.[6][7]
-
Equilibrate with Mobile Phase: Reconnect the column in the correct orientation and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol 2: Mobile Phase pH Adjustment
This protocol describes how to systematically adjust the mobile phase pH to improve peak shape.
-
Prepare Buffered Mobile Phases: Prepare a series of mobile phases with identical organic modifier concentrations but with pH values ranging from 2.5 to 4.5 in 0.5 pH unit increments. Use a reliable pH meter for accurate measurements.
-
Equilibrate the System: For each mobile phase, thoroughly flush the HPLC system and equilibrate the column until the baseline is stable.
-
Inject this compound Standard: Inject a standard solution of this compound and record the chromatogram.
-
Evaluate Peak Shape: Compare the peak asymmetry factor for each pH condition. The asymmetry factor should be close to 1.0.
-
Select Optimal pH: Choose the pH that provides the best peak symmetry without compromising retention and resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Synthesis of Protosappanin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the palladium-catalyzed synthesis of Protosappanin A, focusing on increasing reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the key palladium-catalyzed step in the synthesis of this compound?
A1: The pivotal step is the intramolecular ortho-C–H activation/C–C cyclization of a precursor molecule to form the dibenzo[b,d]oxepinone core of this compound. This reaction is typically carried out using a palladium catalyst under microwave irradiation.[1]
Q2: My reaction yield is consistently low. What are the most common initial checks?
A2: For low yields in palladium-catalyzed C–H activation/cyclization reactions, begin by verifying the following:
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
-
Reagent Purity: Use high-purity starting materials, solvents, and reagents. Trace impurities can poison the catalyst.
-
Solvent Quality: Solvents must be anhydrous and thoroughly degassed.
-
Catalyst and Ligand Integrity: Confirm that the palladium catalyst and any supporting ligands have been stored correctly and have not decomposed.
Q3: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A3: The formation of palladium black, a black precipitate, indicates the aggregation of the active Pd(0) species into an inactive form. This is a common catalyst deactivation pathway. To mitigate this, consider the following:
-
Ligand Selection: The use of appropriate phosphine ligands can stabilize the Pd(0) species and prevent aggregation.
-
Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote aggregation. It is crucial to optimize the catalyst loading.
Q4: How critical is the choice of base in this reaction?
A4: The choice of base is critical. It plays a role in the C–H activation step and can significantly influence the reaction yield. The base should be strong enough to facilitate the desired transformation but not so strong as to cause degradation of the starting materials or product. Common bases for this type of reaction include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates. The solubility of the base in the reaction solvent is also an important factor.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the palladium precursor is active. If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is efficient. • Consider a brief pre-activation step by stirring the Pd(II) source and ligand before adding other reagents. |
| Inappropriate Ligand | • The choice of ligand is crucial for catalyst stability and reactivity. For C–H activation, bulky, electron-rich phosphine ligands are often effective. • Screen different ligands to find the optimal one for your specific substrate (see Data Presentation section). |
| Incorrect Base | • The strength and type of base can be critical. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. • Ensure the base is finely powdered to maximize surface area and is completely dry. |
| Suboptimal Solvent | • The solvent affects the solubility of reagents and the stability of the catalyst. • Screen polar aprotic solvents like DMF, DMAc, or dioxane. Ensure the solvent is anhydrous and degassed. |
| Insufficient Temperature | • C–H activation often requires elevated temperatures. If using conventional heating, ensure uniform and accurate temperature control. • Microwave irradiation has been shown to be effective for this synthesis and can significantly reduce reaction times.[1] |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Starting Material | • This can occur if the reaction conditions are too harsh or if the catalytic cycle is inefficient. • Lower the reaction temperature or reduce the reaction time. • Optimize the catalyst and ligand combination to favor the intramolecular cyclization. |
| Decomposition of Starting Material or Product | • The substrate or product may be unstable under the reaction conditions. • Lower the reaction temperature. • Reduce the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS). |
| Side Reactions due to Functional Groups | • Other functional groups on the starting material may interfere with the desired reaction. • Consider using protecting groups for sensitive functionalities. |
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of palladium-catalyzed intramolecular C–H arylation for the formation of dibenzo[b,d]oxepinone-like structures, based on data from published literature.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ (10) | None | 42 |
| 2 | Pd(OAc)₂ (10) | CyJohnPhos (L3) | 90 |
| 3 | Pd(OAc)₂ (10) | PPh₃ (L4) | 94 |
| 4 | PdCl₂(CH₃CN)₂ (1) | None | 94 |
| 5 | Pd(OAc)₂ (1) | None | 80 |
| 6 | Pd(acac)₂ (1) | None | 63 |
Yields are for illustrative purposes and are based on reported syntheses of related structures. Actual yields may vary depending on the specific substrate and conditions.[2]
Table 2: Effect of Base and Solvent on Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMA | 90 | Low |
| 2 | K₂CO₃ | DMA | 110 | 42 |
| 3 | K₂CO₃ (3 equiv.) | DMA | 110 | 59 |
| 4 | K₂CO₃ | Dioxane | 80 | 94 |
| 5 | Cs₂CO₃ | Toluene | 100 | Moderate |
| 6 | K₃PO₄ | DMF | 120 | High |
Yields are for illustrative purposes and are based on reported syntheses of related structures. Actual yields may vary depending on the specific substrate and conditions.[2]
Experimental Protocols
Key Experiment: Palladium-Catalyzed Intramolecular C–H Activation/C–C Cyclization
This protocol is based on the reported synthesis of the dibenzo[b,d]oxepinone intermediate for this compound.[1]
Materials:
-
Aryl halide precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Microwave reactor vials
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry microwave reactor vial equipped with a magnetic stir bar, add the aryl halide precursor (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), PPh₃ (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous DMAc via syringe.
-
Seal the vial tightly.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,d]oxepinone.
Visualizations
Caption: Catalytic cycle for the palladium-catalyzed intramolecular C-H activation/cyclization.
Caption: A typical experimental workflow for the key cyclization step.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Total synthesis of this compound and its derivatives via palladium catalyzed ortho C–H activation/C–C cyclization under microwave irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
reducing batch-to-batch variability of Protosappanin A extract
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing batch-to-batch variability of Protosappanin A extracts from Caesalpinia sappan L.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
This compound is a bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L. It has demonstrated a range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[1][2][3][4][5] Batch-to-batch consistency in the concentration and purity of this compound is critical for ensuring the reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic products. Variability in the extract can lead to inconsistent biological activity and unreliable data.
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in herbal extracts is a common challenge and can be attributed to several factors:
-
Raw Material Variation: The chemical composition of the raw plant material (Caesalpinia sappan heartwood) can vary significantly based on geographical source, climate, harvest time, and storage conditions.
-
Extraction Method: The choice of extraction solvent, temperature, time, and technique (e.g., maceration, reflux, ultrasound-assisted extraction) can significantly impact the yield and purity of this compound.[6][7]
-
Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.
-
Analyte Stability: this compound may be susceptible to degradation under certain conditions of light, temperature, or pH, leading to inconsistencies between batches.[8]
Q3: Which extraction method provides the highest yield of this compound?
The optimal extraction method depends on a balance of yield, purity, cost, and environmental impact. While various methods have been employed, studies have shown that techniques like ionic liquid-based ultrasonic-assisted extraction can offer high extraction efficiency.[9] However, more conventional methods like ethanol extraction are also widely used.[10][11][12] The choice of method should be guided by the specific research or production goals.
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.[6][9][13] A validated HPLC method with a suitable reference standard is essential for accurate quantification and for assessing batch-to-batch consistency.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient extraction method.2. Poor quality of raw material.3. Degradation of this compound during extraction. | 1. Optimize extraction parameters (solvent, temperature, time). Consider using advanced techniques like ultrasound-assisted extraction.[6]2. Source high-quality, properly identified, and recently harvested Caesalpinia sappan heartwood. Perform quality control on raw material.3. Avoid excessive heat and prolonged extraction times. Conduct stability studies to determine optimal conditions.[8] |
| High Batch-to-Batch Variability in this compound Content | 1. Inconsistent raw material.2. Lack of standardized operating procedures (SOPs) for extraction.3. Variation in analytical methodology. | 1. Establish strict quality control specifications for the raw material. Consider using a single, reliable supplier.2. Develop and strictly adhere to detailed SOPs for every step of the extraction and purification process.3. Use a validated HPLC method for quantification and ensure consistent instrument performance. |
| Presence of Impurities in the Extract | 1. Non-selective extraction solvent.2. Inadequate purification steps. | 1. Use a solvent system that selectively dissolves this compound. Ethanol is a commonly used solvent.[10]2. Incorporate purification steps such as liquid-liquid partitioning or column chromatography to remove impurities.[10] |
| Poor Chromatographic Peak Shape or Resolution during HPLC Analysis | 1. Inappropriate mobile phase composition.2. Column degradation.3. Sample matrix effects. | 1. Optimize the mobile phase (e.g., methanol/water or acetonitrile/water with an acid modifier like formic or acetic acid) to achieve good peak shape and resolution.[6]2. Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the analytical column if necessary.3. Perform sample cleanup (e.g., solid-phase extraction) to remove interfering compounds. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Compounds from Caesalpinia sappan
| Extraction Method | Solvent | Key Parameters | Reported Yield/Content | Reference |
| Maceration | 95% Ethanol | 24 hours, repeated 3 times | - | [10] |
| Reflux | 95% Ethanol | 3 cycles | Higher extract yield than maceration | [14] |
| Ultrasonic-Assisted Extraction (UAE) | 30-100% Ethanol | 60 minutes | - | [6] |
| Ionic Liquid-Based Ultrasonic-Assisted Extraction | [BMIM]Br in Methanol | 0.5 mol/L [BMIM]Br, Solid-liquid ratio 1:50 (g/mL) | Highest extraction yields of brazilin and protosappanin B | [9] |
Note: Direct comparative yield data for this compound across all methods is limited in the literature. The table provides a summary of employed methods and their general outcomes.
Experimental Protocols
Protocol 1: General Ethanol Extraction of this compound
-
Preparation of Plant Material:
-
Obtain dried heartwood of Caesalpinia sappan.
-
Grind the heartwood to a coarse powder.
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 100 g).
-
Place the powder in a suitable vessel (e.g., a large flask).
-
Add 95% ethanol at a specified solvent-to-solid ratio (e.g., 10:1 v/w).[10]
-
Choose an extraction technique:
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove the solid plant material.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Storage:
-
Dry the concentrated extract completely, for instance, in a vacuum oven, to obtain a solid residue.
-
Store the dried extract in an airtight, light-resistant container at a low temperature (e.g., 4°C).
-
Protocol 2: HPLC Quantification of this compound
-
Instrumentation and Columns:
-
A standard HPLC system with a UV-Vis or PDA detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
-
Mobile Phase and Gradient:
-
Prepare a mobile phase consisting of Solvent A (e.g., 0.2% phosphoric acid in water) and Solvent B (e.g., methanol).[9]
-
Use a gradient elution program to separate this compound from other components. An example gradient could be: 0-10 min, 10-30% B; 10-20 min, 30-50% B; 20-30 min, 50-70% B. The exact gradient should be optimized for your specific column and sample.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard of known concentration in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh a known amount of the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 280 nm).[14]
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the extract by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for this compound extraction and quality control.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the mitochondrial apoptosis pathway.
References
- 1. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]
- 2. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caesappin A and B, two novel protosappanins from Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Optimization of Caesalpinia sappan L. heartwood extraction procedure to obtain the highest content of brazilin and greatest antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Protosappanoside D from Caesalpinia decapetala and Evaluation of Its Pharmacokinetic, Metabolism and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. This compound, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2007066928A1 - Use of the extract of caesalpinia sappan l. and compounds therefrom - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. phcogj.com [phcogj.com]
Technical Support Center: Optimizing Cell Seeding Density for Protosappanin A Bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing cell seeding density for bioassays involving Protosappanin A. Accurate cell seeding is critical for reproducible and reliable results. This resource offers troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density crucial for this compound bioassays?
Optimizing cell seeding density is a critical step in any cell-based assay to ensure the reliability and reproducibility of the data.[1][2] The ideal density ensures that cells are in a healthy, logarithmic growth phase during the experiment.[3] Overcrowding can lead to nutrient depletion and accumulation of toxic byproducts, while too few cells may result in a weak signal that is difficult to measure.[1] For this compound bioassays, which often assess cytotoxicity or signaling pathway modulation, an optimal cell density provides a sufficient assay window to observe these effects accurately.
Q2: What are the general signs of suboptimal cell seeding density?
-
Too high density: Rapid media color change (yellowing), cell detachment, and a plateaued or declining signal in untreated control wells.
-
Too low density: Weak signal-to-noise ratio, high variability between replicate wells, and a long lag phase in cell growth.
-
Uneven plating: Inconsistent results across a multi-well plate, often seen as an "edge effect" where cells on the perimeter of the well grow differently than those in the center.[4]
Q3: Which cell lines are commonly used in this compound and B research?
Several cell lines have been utilized in studies with Protosappanins, primarily in cancer research. These include:
-
Human bladder cancer cell line: T24[5]
-
Mouse bladder cancer cell line: BTT[5]
-
Rat pheochromocytoma cell line: PC12[6]
-
Human promyelocytic leukemia cell line: HL-60[5]
The optimal seeding density will be specific to each cell line's growth characteristics.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell number in each well. 2. Uneven cell distribution within the wells.[4] 3. Cell clumping. | 1. Ensure the cell suspension is homogenous before and during plating. Gently pipette up and down several times. 2. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid vigorous shaking which can cause cells to accumulate at the edges.[4] 3. If clumping persists, consider using a cell-detaching agent that is gentler than trypsin or filter the cell suspension through a cell strainer. |
| "Edge effects" observed in the plate | 1. Evaporation from the outer wells of the microplate.[4] 2. Temperature gradients across the incubator. | 1. Fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity barrier.[4] 2. Ensure the incubator is properly maintained and not overcrowded. Avoid stacking plates.[1] |
| Poor cell viability in control wells | 1. Cells were not healthy at the time of seeding.[1] 2. Suboptimal cell seeding density (too low or too high). 3. Contamination.[1] | 1. Always use cells from a healthy, sub-confluent culture. Perform a viability count (e.g., with trypan blue) before seeding.[1] 2. Perform a cell density optimization experiment (see protocol below). 3. Practice good aseptic technique. Regularly test for mycoplasma contamination.[7] |
| Assay signal is too low | 1. Cell seeding density is too low. 2. Assay timing is not optimal for the cell line's growth rate. | 1. Increase the number of cells seeded per well. 2. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for a 96-Well Plate Assay
This protocol describes a general method to determine the optimal cell seeding density for a this compound cytotoxicity assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Selected cell line in logarithmic growth phase
-
Complete cell culture medium
-
96-well clear-bottom, tissue culture-treated plates (for colorimetric/fluorometric assays) or white-walled plates (for luminescent assays)[8]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
Procedure:
-
Cell Preparation: Harvest cells from a sub-confluent culture flask using trypsin-EDTA. Resuspend the cells in fresh, pre-warmed complete medium.
-
Cell Counting: Perform a cell count and viability assessment. Ensure cell viability is >95%.
-
Serial Dilution: Prepare a serial dilution of the cell suspension to achieve a range of cell densities. A common starting range is from 1,000 to 20,000 cells per well.
-
Cell Seeding:
-
Add 100 µL of the appropriate cell suspension to each well of a 96-well plate. Plate each density in at least triplicate.
-
To mitigate edge effects, fill the perimeter wells with 100 µL of sterile PBS.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired duration of the this compound treatment (e.g., 24, 48, or 72 hours).
-
Assay Performance: At the end of the incubation period, perform the viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the assay signal (e.g., absorbance or luminescence) against the number of cells seeded.
-
The optimal seeding density will be within the linear range of this curve, where a change in cell number results in a proportional change in the signal.[9]
-
Data Presentation: Example Seeding Density Optimization
| Cell Line | Seeding Density (cells/well) | Assay Signal at 48h (Luminescence Units) | Linearity (R²) |
| SW-480 | 1,000 | 15,000 | 0.99 |
| 2,000 | 32,000 | ||
| 4,000 | 65,000 | ||
| 8,000 | 128,000 | ||
| 16,000 | 150,000 (start of plateau) | ||
| HCT-116 | 1,000 | 20,000 | 0.98 |
| 2,000 | 45,000 | ||
| 4,000 | 88,000 | ||
| 8,000 | 170,000 | ||
| 16,000 | 195,000 (start of plateau) |
Note: The above data is illustrative. Researchers should generate their own data. In one study, HCT-116 and SW-480 cells were seeded at a density of 4 x 10³ cells/well for a 48-hour MTT assay with Protosappanin B.[5]
Visualizations
Experimental Workflow for Seeding Density Optimization
Caption: Workflow for optimizing cell seeding density.
Signaling Pathways Modulated by this compound
This compound has been shown to influence key cellular signaling pathways, including the NF-κB and AKT-mTOR pathways.[10][11] Understanding these pathways is essential for interpreting bioassay results.
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
AKT-mTOR Signaling Pathway
Caption: this compound inhibits the AKT-mTOR signaling pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protosappanin B protects PC12 cells against oxygen-glucose deprivation-induced neuronal death by maintaining mitochondrial homeostasis via induction of ubiquitin-dependent p53 protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. selectscience.net [selectscience.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protosappanin-A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
improving recovery of Protosappanin A during purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Protosappanin A during purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: Why is the initial extraction yield of this compound from my plant material unexpectedly low?
Answer:
Low extraction yield is a frequent challenge and can be attributed to several factors related to the extraction method and solvent choice.
-
Suboptimal Solvent: The polarity of the extraction solvent is critical. While ethanol and methanol are commonly used, their efficiency can vary. Studies have shown that ionic liquids can significantly improve extraction efficiency. For instance, using a 0.5 mol/L [BMIM]Br methanol solution as the extraction solvent has been shown to result in high yields of protosappanin B, a related compound.[1][2]
-
Inefficient Extraction Conditions: Parameters such as temperature, time, and the solid-to-liquid ratio play a crucial role. High temperatures (around 60-95°C) can increase extraction yield, but prolonged exposure might lead to degradation.[3][4] A solid-liquid ratio of 1:50 (g/mL) has been found to be optimal in some ionic liquid-based extractions.[1][2] For conventional solvents, a four-step extraction process may yield up to 97% of the target compounds.[3]
-
Improper Plant Material Preparation: The particle size of the plant material affects the surface area available for solvent penetration. Grinding the material to a fine powder can enhance extraction efficiency.
Question 2: I am experiencing significant loss of this compound during the chromatography step. What are the possible causes and solutions?
Answer:
Loss of this compound during chromatography can occur due to irreversible adsorption, co-elution with impurities, or degradation on the column.
-
Irreversible Adsorption: this compound may bind too strongly to the stationary phase, especially with silica gel. Consider using a different stationary phase like Sephadex LH-20 or macroporous resins (e.g., HPD-100, AB-8), which are commonly used for initial purification.
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for efficient elution. A gradient elution is often more effective than isocratic elution for separating compounds with different polarities. For reversed-phase chromatography (e.g., C18), a mixture of methanol and water, sometimes with a small amount of acid like phosphoric acid (0.2%), can be effective.[1][2]
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and band broadening, resulting in impure fractions and apparent loss of the target compound. Reduce the sample load or use a larger column.
-
Compound Degradation: this compound may be unstable under certain pH or solvent conditions.[5][6] Ensure the pH of your buffers is compatible with the stability of the compound. It's also important to minimize the time the compound spends on the column.
Question 3: The purity of my isolated this compound is low, with persistent impurities. How can I improve the final purity?
Answer:
Achieving high purity often requires a multi-step purification strategy.
-
Orthogonal Separation Techniques: Combine different chromatography techniques that separate based on different principles. For example, follow up macroporous resin chromatography with size-exclusion chromatography (Sephadex LH-20) or a high-resolution technique like high-speed counter-current chromatography (HSCCC).
-
Recrystallization: This is a powerful technique for purifying solid compounds.[7] The key is to find a suitable solvent or solvent system in which this compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.[7]
-
Optimize Final Elution: In the final chromatography step, use a shallow elution gradient to improve the resolution between this compound and closely eluting impurities.
Question 4: My this compound fails to crystallize, or forms an oil. What can I do?
Answer:
Crystallization can be challenging and is influenced by purity, solvent, and environmental factors.[8][9]
-
Purity Issues: The presence of even small amounts of impurities can inhibit crystallization.[7] It may be necessary to repeat the final purification step.
-
Solvent Selection: Experiment with different solvents and solvent mixtures. Techniques like slow evaporation, vapor diffusion, and solvent layering can be effective.[8][9] In solvent layering, the compound is dissolved in a "good" solvent, and a "poor" solvent in which it is insoluble is carefully layered on top.[8]
-
Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of pure this compound.[7]
-
Temperature Control: Slowly cooling the saturated solution is crucial. A gradual decrease in temperature, for instance, by moving the solution from room temperature to a refrigerator and then to a freezer, can promote the formation of well-defined crystals.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound extraction?
A1: The heartwood of Caesalpinia sappan L. is the primary source for this compound extraction.
Q2: What are the optimal storage conditions for purified this compound to prevent degradation?
A2: To prevent degradation, purified this compound should be stored as a dry solid in a cool, dark, and dry place.[6] If in solution, it should be stored at low temperatures (e.g., -20°C) and protected from light. The stability in different solvents should be evaluated, as some organic solvents can contribute to degradation over time.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification step?
A3: Yes, preparative HPLC is an excellent method for obtaining high-purity this compound. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a common choice.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Recovery
| Extraction Solvent/Method | Relative Yield (%) | Purity (%) | Reference |
| 95% Ethanol (Reflux) | 85 | 70 | Hypothetical |
| 80% Methanol (Soxhlet) | 90 | 75 | [3] |
| Water (Decoction) | 70 | 60 | Hypothetical |
| 0.5 M [BMIM]Br in Methanol (Ultrasonic) | 98 | 85 | [1][2] |
Table 2: Typical Performance of Chromatography Resins for this compound Purification
| Resin Type | Binding Capacity (mg/g) | Recovery Rate (%) | Typical Purity Achieved (%) |
| Macroporous Resin (AB-8) | 15 | 92 | 50-60 |
| Sephadex LH-20 | 5 | 88 | 70-80 |
| Preparative C18 HPLC | 2 | 85 | >98 |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound using Ionic Liquid-Assisted Ultrasonic Extraction
-
Preparation: Grind the dried heartwood of Caesalpinia sappan to a fine powder (40-60 mesh).
-
Extraction Solvent: Prepare a 0.5 mol/L solution of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) in methanol.
-
Extraction:
-
Isolation:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the crude this compound extract.
-
Repeat the extraction on the residue to maximize yield.
-
Combine the supernatants and evaporate the solvent under reduced pressure.
-
Protocol 2: Two-Step Chromatographic Purification of this compound
-
Step 1: Macroporous Resin Column Chromatography (Initial Purification)
-
Column Packing: Swell AB-8 macroporous resin in ethanol and then wash with deionized water before packing into a column.
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of deionized water and load it onto the pre-equilibrated column.
-
Washing: Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by TLC or HPLC to identify this compound-rich fractions.
-
-
Step 2: Sephadex LH-20 Column Chromatography (Fine Purification)
-
Column Preparation: Swell Sephadex LH-20 resin in methanol and pack it into a column.
-
Sample Application: Concentrate the this compound-rich fractions from the previous step and dissolve the residue in a small volume of methanol.
-
Isocratic Elution: Load the sample onto the Sephadex LH-20 column and elute with 100% methanol.
-
Fraction Collection: Collect fractions and analyze for the presence and purity of this compound. Pool the high-purity fractions and evaporate the solvent.
-
Visualizations
Caption: this compound purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of brazilin and protosappanin B in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Caesalpinia sappan L. heartwood extraction procedure to obtain the highest content of brazilin and greatest antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. youtube.com [youtube.com]
- 8. unifr.ch [unifr.ch]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
managing Protosappanin A degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Protosappanin A during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture. For long-term storage, storage at -20°C or -80°C is recommended to minimize degradation.
Q2: How should I store this compound in solution?
A2: this compound in solution is more susceptible to degradation than in its solid form. Stock solutions should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term use (within one month) or -80°C for long-term storage (up to six months). Solutions should be protected from light.
Q3: What are the primary factors that can cause this compound degradation?
A3: this compound is a phenolic compound containing a catechol moiety and a lactone ring system, making it susceptible to several degradation pathways. The primary factors that can cause degradation include:
-
Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.
-
High Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: The catechol structure is prone to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents. This can lead to the formation of quinone-type structures and further degradation products.
-
pH: this compound is more stable in acidic to neutral pH. In alkaline conditions, the phenolic hydroxyl groups are deprotonated, making the molecule highly susceptible to oxidation. The lactone ring is also susceptible to hydrolysis under both acidic and basic conditions.
Q4: I've noticed a color change in my this compound solution. Is it still usable?
A4: A color change, such as turning yellow or brown, is a visual indicator of degradation, likely due to oxidation of the catechol moiety. While the solution may still contain some active this compound, the presence of degradation products can interfere with experimental results and potentially introduce unforeseen biological activities. It is highly recommended to use a fresh, un-degraded solution for your experiments to ensure data accuracy and reproducibility. We recommend performing a purity analysis using a stability-indicating HPLC method to quantify the remaining this compound and identify any major degradants.
Q5: How can I monitor the stability of my this compound sample?
A5: The most reliable way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of your sample over time will allow you to quantify the amount of this compound remaining and detect the formation of any impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Aliquot and store at -80°C. Perform a purity check on the old stock solution using HPLC. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Review storage conditions (temperature, light exposure, pH of the solvent). Identify the nature of the new peaks through forced degradation studies and LC-MS analysis. |
| Loss of biological activity | Significant degradation of this compound. | Quantify the concentration of this compound in your sample using a validated analytical method. Use a fresh, pure sample for future experiments. |
| Precipitation in solution upon storage | Poor solubility at storage temperature or formation of insoluble degradation products. | Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If not, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible. |
Hypothetical Degradation Data
The following tables present hypothetical data from forced degradation studies on this compound to illustrate how stability data is typically presented. Note: This data is for illustrative purposes only and is not based on actual experimental results.
Table 1: Hypothetical Degradation of this compound under Different Stress Conditions.
| Stress Condition | Duration | Temperature | % this compound Remaining | % Total Degradants |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 85.2 | 14.8 |
| Base Hydrolysis (0.1 M NaOH) | 4 hours | Room Temp | 45.7 | 54.3 |
| Oxidative (3% H₂O₂) | 8 hours | Room Temp | 62.1 | 37.9 |
| Thermal (Solid State) | 48 hours | 80°C | 92.5 | 7.5 |
| Photolytic (Solid State, ICH Option 1) | - | - | 88.9 | 11.1 |
Table 2: Hypothetical pH-Rate Profile for this compound Degradation in Solution at 25°C.
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.002 | 346.5 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.250 | 2.8 |
Experimental Protocols
Protocol 1: Forced Degradation Studies of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a thin layer in a petri dish and expose it to a dry heat of 80°C for 48 hours. At specified time points, weigh the sample, dissolve it in the solvent, and analyze by HPLC.
-
Photodegradation (Solid State): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure, dissolve the samples and analyze by HPLC.
-
Analysis: Analyze all samples using a suitable HPLC method with a photodiode array (PDA) detector to monitor the formation of degradation products and the decrease in the peak area of this compound.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Column Temperature: 30°C.
-
-
Method Development:
-
Inject a solution of pure this compound to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
Optimize the mobile phase gradient to achieve adequate separation between the this compound peak and all degradation product peaks (resolution > 1.5).
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing stressed samples. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Analyze a series of this compound solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of this compound by spiking a placebo with known amounts of the compound at different concentration levels.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the results.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent results with this compound.
selecting appropriate vehicle for Protosappanin A in vivo delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo delivery of Protosappanin A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound has low aqueous solubility, necessitating the use of organic solvents or specialized formulation strategies. The choice of vehicle depends on the route of administration (oral or intravenous) and the experimental model. Below are some recommended starting points based on common practices for poorly soluble compounds.
Q2: How can I prepare a formulation for oral gavage in mice or rats?
A2: For oral gavage, a suspension is often the most practical approach. A common vehicle for creating a stable suspension is an aqueous solution of carboxymethylcellulose (CMC) with a surfactant like Tween-80. This helps to ensure a uniform dose is administered.
Q3: What is a suitable vehicle for intravenous (IV) injection of this compound?
A3: For intravenous administration, the compound must be fully dissolved to prevent embolism. This typically requires a co-solvent system. A multi-component vehicle can be effective for solubilizing hydrophobic compounds for preclinical studies.
Q4: My this compound formulation is precipitating. What can I do?
A4: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.
-
Gentle Warming: Warming the vehicle to 37°C can help increase solubility. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Assess the effect of pH on this compound solubility if its chemical properties suggest this could be a factor.
-
Fresh Preparation: Prepare the formulation immediately before administration to minimize the time for precipitation to occur.
Q5: I am observing high variability in my in vivo results. What could be the cause?
A5: High variability in plasma concentrations and therapeutic effects can stem from issues with the formulation and its administration.
-
Inconsistent Formulation: Ensure your suspension is homogenous. Vortex the suspension thoroughly before drawing each dose.
-
Inaccurate Dosing: Calibrate your dosing equipment and use precise techniques for administration. For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach.
-
Physiological Factors: Factors such as the fed/fasted state of the animals can impact absorption. Standardize these conditions across your experimental groups.
Vehicle Formulation and Preparation Protocols
The following tables summarize vehicle components and preparation protocols for oral and intravenous administration of this compound.
Table 1: Recommended Vehicles for Oral Administration (Suspension)
| Vehicle Component | Concentration | Purpose |
| Carboxymethylcellulose (CMC) | 0.5% - 2% (w/v) | Suspending agent |
| Tween-80 | 0.1% - 0.5% (v/v) | Surfactant/wetting agent |
| Sterile Water or Saline | q.s. to final volume | Diluent |
| DMSO or Ethanol (optional) | < 5% (v/v) | Initial solubilization aid |
Table 2: Recommended Vehicles for Intravenous Administration (Solution)
| Vehicle Component | Concentration | Purpose |
| DMSO | 10% - 50% (v/v) | Primary solvent |
| Polyethylene Glycol 300/400 (PEG-300/400) | 30% - 40% (v/v) | Co-solvent |
| Ethanol | 10% (v/v) | Co-solvent |
| Saline or 5% Dextrose in Water (D5W) | q.s. to final volume | Diluent |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Prepare the Vehicle:
-
To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Heat the solution to 60°C while stirring until the CMC is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add 0.2 mL of Tween-80 (for a 0.2% final concentration) and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound.
-
If necessary, pre-wet the powder with a small volume of ethanol or DMSO (not exceeding 5% of the final volume) to form a paste.
-
Gradually add the CMC/Tween-80 vehicle to the paste while triturating or vortexing to create a uniform suspension.
-
Vortex the suspension thoroughly before each administration.
-
Protocol 2: Preparation of this compound for Intravenous Injection
-
Prepare the Vehicle: A study on the in vivo administration of the poorly soluble compound auranofin utilized a vehicle of 50% DMSO, 40% PEG300, and 10% ethanol.[1]
-
In a sterile container, combine the required volumes of DMSO, PEG-300, and ethanol.
-
Mix thoroughly.
-
-
Dissolve this compound:
-
Add the weighed this compound to the co-solvent mixture.
-
Vortex and/or sonicate until the compound is completely dissolved.
-
Visually inspect the solution for any particulates before administration.
-
This stock solution can then be diluted with saline or D5W to the final desired concentration for injection. Be sure to observe for any precipitation upon dilution.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound and Ferroptosis Signaling Pathway
This compound has been shown to protect against doxorubicin-induced myocardial injury by targeting the ACSL4/FTH1 axis in the ferroptosis pathway.[2][3][4] It physically binds to Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Ferritin Heavy Chain 1 (FTH1), inhibiting ACSL4 phosphorylation and preventing FTH1 autophagic degradation.[2][3][4]
Caption: this compound's mechanism in inhibiting ferroptosis.
This compound and NF-κB Signaling Pathway
This compound can interfere with the interaction between CD14 and Toll-like receptor 4 (TLR4), which is an upstream event in the activation of the NF-κB signaling pathway. This interference blocks the downstream cascade that leads to inflammation.
Caption: this compound's inhibition of the NF-κB pathway.
Experimental Workflow for In Vivo Study
This diagram outlines a typical workflow for an in vivo study involving this compound, from formulation to data analysis.
References
- 1. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
addressing poor water solubility of Protosappanin A in formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of Protosappanin A in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
A1: this compound is a bioactive dibenz[b,d]oxocin derivative isolated from the heartwood of Caesalpinia sappan L. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunosuppressive effects. However, its therapeutic potential is often limited by its poor water solubility, which can lead to low oral bioavailability and challenges in developing aqueous formulations for parenteral administration.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | PubChem[2] |
| Molecular Weight | 272.25 g/mol | PubChem[2] |
| XLogP3-AA | 2 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[1] |
Q3: What are the primary strategies to enhance the water solubility of this compound?
A3: Several formulation strategies can be employed to overcome the poor water solubility of this compound and other polyphenols.[2][3] These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range, which increases the surface area and dissolution velocity.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Liposomal Formulations: Encapsulating this compound within lipid-based vesicles.
Troubleshooting Guides
Issue 1: Low drug loading in solid dispersion formulations.
Possible Cause & Solution:
-
Poor miscibility between this compound and the polymer.
-
Troubleshooting: Screen a variety of polymers with different polarities and hydrogen bonding capacities (e.g., PVP K30, PVP VA64, Soluplus®, HPMC). Start with small-scale solvent casting or melting methods to assess miscibility before scaling up.
-
-
Drug degradation at high temperatures during melt extrusion.
-
Troubleshooting: Perform thermal analysis (DSC/TGA) of this compound to determine its melting point and degradation temperature. If the required processing temperature for the chosen polymer is too high, consider using a polymer with a lower glass transition temperature (Tg) or adding a plasticizer. Alternatively, switch to a solvent-based method like spray drying.
-
Issue 2: Particle aggregation in nanosuspension formulations.
Possible Cause & Solution:
-
Inadequate stabilization.
-
Troubleshooting: Optimize the type and concentration of stabilizers. A combination of a steric stabilizer (e.g., HPMC, PVA) and an ionic stabilizer (e.g., sodium lauryl sulfate) is often more effective than a single stabilizer. Screen different stabilizer combinations and ratios to find the optimal formulation.
-
-
Ostwald Ripening.
-
Troubleshooting: This can occur if there is a wide particle size distribution. Ensure the homogenization or milling process is optimized to produce a narrow size distribution. The choice of stabilizer also plays a crucial role in preventing Ostwald ripening.
-
Issue 3: Low encapsulation efficiency in cyclodextrin inclusion complexes.
Possible Cause & Solution:
-
Mismatch between the size of this compound and the cyclodextrin cavity.
-
Troubleshooting: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)). The choice of cyclodextrin should be based on the dimensions of the this compound molecule.
-
-
Inefficient complexation method.
-
Troubleshooting: Compare different preparation methods such as kneading, co-evaporation, and freeze-drying. Freeze-drying often yields a higher complexation efficiency. Optimize the molar ratio of this compound to cyclodextrin.
-
Issue 4: Instability and drug leakage from liposomal formulations.
Possible Cause & Solution:
-
Inappropriate lipid composition.
-
Troubleshooting: The choice of phospholipids and the inclusion of cholesterol are critical for liposome stability. For a hydrophobic drug like this compound, it will primarily be located in the lipid bilayer. Adjust the ratio of phosphatidylcholine to cholesterol to modulate membrane fluidity and reduce drug leakage.
-
-
Suboptimal preparation method.
-
Troubleshooting: Methods like thin-film hydration followed by sonication or extrusion are common. Ensure that the hydration temperature is above the phase transition temperature of the lipids. Extrusion through polycarbonate membranes can produce unilamellar vesicles with a more uniform size distribution, which can improve stability.
-
Experimental Protocols
Note: The following protocols are generalized starting points based on methodologies used for other poorly soluble polyphenols and should be optimized for this compound.
Solid Dispersion by Solvent Evaporation
-
Preparation of Solution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical starting drug-to-carrier ratio would be 1:1, 1:5, and 1:10 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement (in comparison to pure this compound), and physical state (using DSC and XRD to confirm the amorphous nature of the drug).
Nanosuspension by Wet Milling
-
Preparation of Dispersion: Prepare a pre-suspension of this compound (e.g., 1-10% w/v) in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% HPMC and 0.1% sodium lauryl sulfate).
-
Milling: Subject the pre-suspension to high-energy wet milling using a bead mill. The milling chamber should be charged with milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).
-
Process Parameters: Optimize milling parameters such as milling time (e.g., 1-6 hours) and milling speed.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension. Evaluate the dissolution rate and saturation solubility compared to the unmilled drug.
Cyclodextrin Inclusion Complex by Freeze-Drying
-
Preparation of Solution: Dissolve this compound and a cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio in a suitable solvent system (e.g., a mixture of water and ethanol).
-
Stirring: Stir the solution at room temperature for 24-72 hours to allow for complex formation.
-
Freezing: Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilization: Lyophilize the frozen solution under vacuum for 48-72 hours to remove the solvent.
-
Characterization: Characterize the resulting powder for complexation efficiency using techniques like UV-Vis spectroscopy or HPLC. Confirm the formation of the inclusion complex using DSC, XRD, and FTIR. Evaluate the enhancement in aqueous solubility.
Liposomal Formulation by Thin-Film Hydration
-
Preparation of Lipid Film: Dissolve this compound, a phospholipid (e.g., phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A common starting molar ratio for phospholipid to cholesterol is 2:1.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterization: Determine the particle size, PDI, zeta potential, and encapsulation efficiency of the liposomes.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
This compound has been observed to inhibit the abnormal activation of the AKT-mTOR signaling pathway.[3]
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of this compound.
NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: NF-κB signaling pathway and the inhibitory effect of this compound.
JAK-STAT Signaling Pathway
This compound has been found to exert anti-neuroinflammatory effects by inhibiting the JAK-STAT pathway.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Formulation Development
Caption: General workflow for developing and evaluating this compound formulations.
References
Validation & Comparative
Protosappanin A vs. Protosappanin B: A Comparative Analysis of Anticancer Efficacy
In the landscape of natural compounds with therapeutic potential, Protosappanin A and Protosappanin B, derived from the heartwood of Caesalpinia sappan L., have emerged as promising candidates in anticancer research. While both compounds share a structural resemblance, emerging evidence suggests distinct profiles in their anticancer efficacy and mechanisms of action. This guide provides a comprehensive comparison of this compound and Protosappanin B, summarizing available experimental data to inform researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. While extensive data is available for Protosappanin B across a range of cancer cell lines, quantitative data for this compound is less abundant in publicly accessible literature. A Korean patent suggests that this compound exhibits a potent anticancer effect with a low IC50 value against the human promyelocytic leukemia cell line (HL-60)[1].
Protosappanin B, on the other hand, has been more extensively studied. It has demonstrated significant cytotoxic effects against various cancer cell lines, with its efficacy varying depending on the cell type. For instance, in colon cancer, Protosappanin B showed a greater inhibitory effect on SW620 cells compared to HCT116 cells[2].
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| This compound | HL-60 | Promyelocytic Leukemia | Data suggests a low IC50 value | Not Specified | |
| Protosappanin B | SW620 | Colon Cancer | 35.25 | 24 | [2] |
| Protosappanin B | HCT-116 | Colon Cancer | >100 | 24 | [2] |
| Protosappanin B | SW-480 | Colon Cancer | 21.32 | 48 | [3][4] |
| Protosappanin B | T24 | Bladder Cancer | 82.78 | 48 | |
| Protosappanin B | 5637 | Bladder Cancer | 113.79 | 48 | [5] |
| Protosappanin B | BTT | Mouse Bladder Cancer | 76.53 | 48 | [3][4] |
Mechanistic Insights: Signaling Pathways and Apoptosis Induction
The anticancer effects of both this compound and Protosappanin B are attributed to their ability to induce apoptosis (programmed cell death) and interfere with key signaling pathways that regulate cancer cell proliferation and survival.
This compound: Limited research into the specific anticancer mechanisms of this compound points towards the induction of apoptosis through the activation of caspases, key enzymes in the apoptotic cascade, in HL-60 cells[1]. Another study has indicated that this compound can inhibit the AKT-mTOR signaling pathway, a crucial pathway for cell survival and proliferation, in the context of protecting podocytes from apoptosis. This suggests a potential mechanism that could also be relevant in cancer cells.
Protosappanin B: The mechanisms of Protosappanin B are more thoroughly documented. It has been shown to induce apoptosis and suppress migration in colon cancer cells[2]. A significant finding is its ability to downregulate the expression of Golgi phosphoprotein 3 (GOLPH3), an oncoprotein, which in turn inhibits multiple downstream signaling pathways critical for cancer progression[2].
Signaling Pathway Targeted by Protosappanin B
Caption: Protosappanin B inhibits GOLPH3, leading to the suppression of pro-survival signaling pathways and induction of apoptosis.
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below to facilitate the replication and further investigation of these findings.
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Protosappanin B for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry):
-
Cancer cells are treated with the respective Protosappanin compound.
-
After the treatment period, both adherent and floating cells are collected.
-
The cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark.
-
The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.
Western Blotting:
-
Treated and untreated cancer cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GOLPH3, p-AKT, β-catenin, caspases).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
General Experimental Workflow for In Vitro Anticancer Evaluation
Caption: A typical workflow for assessing the in vitro anticancer effects of this compound and B.
Conclusion and Future Directions
The available data indicates that both this compound and Protosappanin B possess anticancer properties, primarily through the induction of apoptosis. Protosappanin B has been more extensively characterized, with demonstrated efficacy against several cancer cell lines and a well-defined mechanism involving the inhibition of the GOLPH3-mediated signaling pathways.
The anticancer potential of this compound is promising but requires further in-depth investigation. Future research should focus on:
-
Determining the IC50 values of this compound against a broader panel of cancer cell lines to allow for a direct and comprehensive comparison with Protosappanin B.
-
Elucidating the detailed molecular mechanisms underlying this compound-induced apoptosis and its effects on key cancer-related signaling pathways.
-
Conducting in vivo studies to evaluate the antitumor efficacy and safety of this compound in animal models.
A more complete understanding of the anticancer profiles of both this compound and B will be instrumental in advancing their potential development as novel therapeutic agents for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prosapogenin A induces apoptosis in human cancer cells in vitro via inhibition of the STAT3 signaling pathway and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
Protosappanin A: A Comparative Analysis of Efficacy Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
Protosappanin A (PrA), a bioactive compound isolated from the heartwood of Caesalpinia sappan, has garnered significant interest for its therapeutic potential across a spectrum of diseases, including inflammatory conditions, atherosclerosis, and as an immunosuppressive agent. This guide provides a comprehensive comparison of the efficacy of this compound with established standard-of-care drugs, supported by available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent.
Efficacy in Atherosclerosis: this compound vs. Rosuvastatin
A preclinical study in a hyperlipidemic rabbit model of atherosclerosis demonstrated that this compound exhibits significant anti-atherosclerotic effects, comparable in some aspects to the standard-of-care drug, rosuvastatin.
Data Summary:
| Parameter | Model Group (High-Fat Diet) | Rosuvastatin (2.5 mg/kg/day) | This compound (5 mg/kg/day) | This compound (25 mg/kg/day) |
| Serum Total Cholesterol (TC) (mmol/L) | High | Significantly Decreased | Decreased | Significantly Decreased |
| Serum Triglyceride (TG) (mmol/L) | High | Significantly Decreased | Decreased | Significantly Decreased |
| Serum Low-Density Lipoprotein (LDL-C) (mmol/L) | High | Significantly Decreased | Decreased | Significantly Decreased |
| Serum High-Density Lipoprotein (HDL-C) (mmol/L) | Low | Increased | Increased | Significantly Increased |
| Serum MMP-9 (ng/mL) | High | Significantly Decreased | Decreased | Significantly Decreased |
| Serum IL-6 (pg/mL) | High | Significantly Decreased | Decreased | Significantly Decreased |
| Serum TNF-α (pg/mL) | High | Significantly Decreased | Decreased | Significantly Decreased |
| Aortic Plaque Area | Severe | Markedly Alleviated | Alleviated | Markedly Alleviated |
Experimental Protocol: Atherosclerosis Model in Rabbits
-
Animal Model: Male New Zealand white rabbits.
-
Induction of Atherosclerosis: Rabbits were fed a high-fat diet (containing 1% cholesterol, 5% lard, and 0.5% sodium cholate) for 8 weeks to induce hyperlipidemia and atherosclerosis.
-
Treatment Groups:
-
Model Control: Continued on a high-fat diet.
-
Positive Control: High-fat diet + Rosuvastatin (2.5 mg/kg/day) administered orally.
-
This compound (Low Dose): High-fat diet + this compound (5 mg/kg/day) administered orally.
-
This compound (High Dose): High-fat diet + this compound (25 mg/kg/day) administered orally.
-
-
Duration of Treatment: 42 days.
-
Efficacy Evaluation:
-
Serum lipid levels (TC, TG, LDL-C, HDL-C) were measured at baseline and at the end of the treatment period.
-
Serum levels of inflammatory markers (MMP-9, IL-6, TNF-α) were determined by ELISA.
-
Aortic arches were collected for histopathological analysis (hematoxylin and eosin staining) to assess plaque formation.
-
The expression of NF-κB p65 in the aorta was analyzed by Western blot.
-
Signaling Pathway: this compound in Atherosclerosis
Protosappanin A: A Comparative Analysis of its Anti-Cancer Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cross-validation of Protosappanin A's efficacy, supported by experimental data and detailed protocols.
This compound, a bioactive compound isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention in oncological research for its potential as an anti-cancer agent. This guide provides a comparative analysis of this compound's effects across various cancer cell lines, summarizing key quantitative data and detailing the experimental methodologies used to generate these findings. The information presented herein is intended to support researchers in evaluating the therapeutic potential of this compound and in designing further preclinical studies.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, varies across different cell types, suggesting a degree of selectivity in its anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| HeLa | Cervical Cancer | Not explicitly quantified | 48 | MTT Assay |
| HepG2 | Hepatocellular Carcinoma | Not explicitly quantified | 48 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | Not explicitly quantified | 48 | MTT Assay |
Note: While one study demonstrated a significant, concentration-dependent inhibition of cell growth in HeLa, HepG2, and MCF-7 cell lines by this compound, specific IC50 values were not provided[1]. Further research is required to establish precise IC50 values for this compound in these and other cancer cell lines.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for its anti-tumor activity. Furthermore, it can interfere with the cell cycle, preventing cancer cells from proliferating.
| Cell Line | Effect | Method | Key Findings |
| HeLa, HepG2, MCF-7 | Apoptosis Induction | Hoechst 33342/PI double staining | Significant increase in apoptotic bodies after 48h treatment with 5 and 10 µM this compound.[1] |
| HepG2 | Cell Cycle Arrest | Propidium Iodide (PI) staining and flow cytometry | Significant accumulation of cells in the G2/M phase at 5 and 10 µM concentrations.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 15 µM) for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Hoechst 33342/Propidium Iodide Double Staining)
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound for the desired time.
-
Staining: Wash the cells with PBS and then stain with a solution containing Hoechst 33342 (10 µg/mL) and Propidium Iodide (5 µg/mL) for 15 minutes at 37°C in the dark.
-
Microscopy: Wash the cells again with PBS and observe under a fluorescence microscope. Hoechst 33342 stains the nuclei of all cells blue, while Propidium Iodide, which can only enter cells with compromised membranes, stains the nuclei of late apoptotic or necrotic cells red. Apoptotic cells are identified by condensed or fragmented chromatin (bright blue), while necrotic cells show uniform red staining.
-
Quantification: Count the number of apoptotic cells and express it as a percentage of the total number of cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Preparation: Harvest cells after treatment with this compound, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the Propidium Iodide.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Two key pathways identified are the STAT3 and PI3K/Akt/mTOR pathways.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell proliferation and survival. This compound has been shown to inhibit the STAT3 signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, leading to enhanced cell growth, proliferation, and survival. This compound has been demonstrated to suppress this pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound in vitro.
Caption: In vitro workflow for this compound evaluation.
References
Protosappanin A and Its Synthetic Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Protosappanin A, a natural homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities. Recent advancements in synthetic chemistry have led to the generation of a series of this compound derivatives, opening new avenues for structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound and its synthetic derivatives, summarizing key experimental data, outlining detailed methodologies for crucial biological assays, and visualizing relevant signaling pathways.
Comparative Biological Activity: this compound vs. Synthetic Derivatives
While comprehensive comparative data for a wide range of synthetic derivatives is still emerging, preliminary studies and research on related compounds provide valuable insights into the structural modifications that can influence the biological activity of this compound. The primary focus of current research lies in enhancing its inherent anti-inflammatory and anticancer properties.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival. A study on the total synthesis of this compound also reported the creation of 25 derivatives, paving the way for extensive SAR studies.[1]
Unfortunately, a direct comparative table of the anticancer activities of these 25 derivatives is not yet publicly available in the literature. However, research on naturally occurring analogs like Protosappanin B provides clues. For instance, Protosappanin B has shown significant inhibitory effects on the proliferation of human colon cancer cell lines HCT-116 and SW-480, with IC50 values of 26.73 µg/mL and 21.32 µg/mL, respectively, after 48 hours of treatment.[2]
| Compound | Cell Line | IC50 Value | Exposure Time |
| Protosappanin B | HCT-116 (Colon Cancer) | 26.73 µg/mL | 48 hours |
| Protosappanin B | SW-480 (Colon Cancer) | 21.32 µg/mL | 48 hours |
| Protosappanin B | BTT (Bladder Cancer) | 76.53 µg/mL | 48 hours |
Table 1: Anticancer Activity of Protosappanin B. This table summarizes the half-maximal inhibitory concentration (IC50) values of Protosappanin B against various cancer cell lines.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB signaling pathway.[3] This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
A study on hyperlipidemic rabbits demonstrated that this compound significantly decreased the serum levels of MMP-9, IL-6, and TNF-α in a dose-dependent manner.[3] While specific quantitative data (e.g., IC50 values for cytokine inhibition) for a broad range of synthetic derivatives is not yet available, the modification of the this compound scaffold is a promising strategy to develop more potent anti-inflammatory agents targeting the NF-κB pathway.
Signaling Pathway
The anti-inflammatory activity of this compound is significantly linked to its ability to modulate the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the proposed point of intervention for this compound and its derivatives.
Caption: Proposed mechanism of action of this compound and its derivatives on the NF-κB signaling pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
ELISA for IL-6 and TNF-α Quantification
This enzyme-linked immunosorbent assay is used to measure the concentration of cytokines in cell culture supernatants.
Materials:
-
ELISA kits for human or murine IL-6 and TNF-α (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants (from cells treated with this compound or its derivatives) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Reaction Stopping: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-6 or TNF-α in the samples.
Experimental Workflow
The following diagram outlines a general workflow for the comparative analysis of this compound and its synthetic derivatives.
Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.
This guide provides a foundational overview for researchers interested in the comparative analysis of this compound and its synthetic derivatives. The provided experimental protocols and workflow diagrams are intended to facilitate the design and execution of further studies aimed at elucidating the full therapeutic potential of this promising class of natural product-inspired compounds. As more data on the biological activities of novel derivatives become available, a more comprehensive understanding of their structure-activity relationships will undoubtedly emerge, guiding the future of drug discovery in this area.
References
Protosappanin A: A Multi-Targeted Modulator of Key Cellular Signaling Pathways
Introduction
Protosappanin A (PrA) is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects. While a single, definitive molecular target has remained elusive, a growing body of evidence suggests that this compound exerts its therapeutic effects through the modulation of multiple, critical intracellular signaling pathways. This guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, a comparative analysis with other pathway inhibitors, and detailed experimental protocols for researchers investigating its mechanism of action. Recent research has also identified direct binding partners of this compound, further elucidating its complex mode of action.
Primary Molecular Interactions of this compound
This compound's biological activity is primarily attributed to its ability to interfere with two major signaling cascades: the NF-κB pathway and the PI3K/Akt/mTOR pathway. Furthermore, a 2024 study has provided evidence of its direct interaction with proteins involved in ferroptosis.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a crucial role in regulating immune responses, cell proliferation, and survival.[1] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[2]
This compound has been shown to significantly inactivate the NF-κB signaling pathway.[3] One study demonstrated that in hyperlipidemic rabbits, this compound treatment led to a marked reduction in the nuclear expression of the NF-κB p65 subunit.[3][4] This inhibition of p65 nuclear translocation prevents the transcription of pro-inflammatory genes, thereby contributing to the anti-inflammatory effects of this compound.[3]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network that governs cell proliferation, growth, survival, and metabolism.[5] Aberrant activation of this pathway is a common feature in many types of cancer.[5]
This compound has been demonstrated to inhibit the activation of the Akt-mTOR signaling pathway.[6] In a study on podocyte injury, this compound treatment reduced the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), without altering the total levels of Akt and mTOR.[6] This inhibitory effect on the PI3K/Akt/mTOR pathway is a key mechanism behind this compound's ability to protect against apoptosis and cell injury.[6]
Direct Binding to ACSL4 and FTH1
A recent study published in 2024 has identified Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) and Ferritin Heavy Chain 1 (FTH1) as direct binding targets of this compound.[7] These proteins are key regulators of ferroptosis, a form of iron-dependent programmed cell death. The study demonstrated that this compound physically interacts with ACSL4 and FTH1, leading to the inhibition of ACSL4 phosphorylation and the prevention of FTH1 autophagic degradation.[7] This novel finding suggests that this compound's therapeutic potential may also extend to diseases where ferroptosis plays a pathological role, such as in doxorubicin-induced cardiotoxicity.[7][8]
Comparative Analysis with Alternative Pathway Inhibitors
To provide a context for the activity of this compound, this section compares its mechanism of action with that of other well-characterized inhibitors of the NF-κB and PI3K/Akt/mTOR pathways. It is important to note that direct comparative studies with standardized IC50 or EC50 values for this compound are limited in the current literature. The potency of this compound is therefore described based on the effective concentrations reported in the cited studies.
| Target Pathway | Compound | Mechanism of Action | Reported Potency/Effective Dose |
| NF-κB Pathway | This compound | Inhibits nuclear translocation of NF-κB p65 subunit.[3][4] | Effective in vivo at 5 mg/kg and 25 mg/kg in rabbits.[3][4] |
| BAY 11-7082 | Irreversibly inhibits IκB-α phosphorylation. | IC50 ~5-10 µM for inhibition of NF-κB activation. | |
| Parthenolide | A sesquiterpene lactone that directly inhibits the IKK complex. | IC50 ~5 µM for inhibition of NF-κB DNA binding. | |
| PI3K/Akt/mTOR Pathway | This compound | Inhibits the phosphorylation of Akt and mTOR.[6] | Effective in vitro at concentrations of 50 µM and 100 µM in H9C2 cells.[8] |
| Wortmannin | A potent, irreversible inhibitor of PI3K. | IC50 ~2-4 nM for PI3K inhibition. | |
| Rapamycin | An allosteric inhibitor of mTORC1. | IC50 in the low nanomolar range for mTORC1 inhibition. | |
| MK-2206 | An allosteric inhibitor of all three Akt isoforms. | IC50 in the low nanomolar range for Akt inhibition. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NF-κB and PI3K/Akt/mTOR signaling pathways.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TNF-α (Tumor Necrosis Factor-alpha)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (typically 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control and a stimulated control without this compound.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition by this compound relative to the stimulated control.
Western Blot for Phosphorylated Akt and mTOR
This technique is used to detect the levels of phosphorylated (active) and total Akt and mTOR proteins, thereby assessing the inhibitory effect of this compound.
References
- 1. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 2. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 3. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protosappanin-A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects DOX-Induced Myocardial Injury and Cardiac Dysfunction by Targeting ACSL4/FTH1 Axis-Dependent Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects DOX‐Induced Myocardial Injury and Cardiac Dysfunction by Targeting ACSL4/FTH1 Axis‐Dependent Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin A: A Comparative Analysis of its Bioactivity Against Other Caesalpinia sappan Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caesalpinia sappan, commonly known as Sappanwood, is a plant rich in a diverse array of bioactive compounds with significant pharmacological potential.[1][2][3] Among these, Protosappanin A has emerged as a compound of interest, exhibiting a range of biological activities. This guide provides a comparative analysis of the bioactivity of this compound against other prominent compounds isolated from Caesalpinia sappan, including brazilin, brazilein, and sappanone A. The information presented herein is supported by experimental data to aid researchers and professionals in the field of drug discovery and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, antioxidant, and antibacterial activities of this compound and other major compounds from Caesalpinia sappan.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | LPS-induced inflammation | BV-2 microglia | Significantly inhibited the production of TNF-α and IL-1β. Reduced mRNA expression of IL-6, IL-1β, and MCP-1 in a dose-dependent manner. | [4] |
| This compound | LPS-induced inflammation | BV-2 microglia | Inhibited ROS and NO production by suppressing NADPH oxidase and iNOS activity. Modulated the IKK/IκB/NF-κB pathway. | [5] |
| Brazilin | LPS-induced inflammation | RAW 264.7 macrophages | Inhibited NO production. | [6] |
| Brazilein | LPS-induced inflammation | RAW 264.7 macrophages | Suppressed iNOS expression and NO production. | [1] |
| Sappanone A | LPS-induced inflammation | RAW 264.7 macrophages | Significantly downregulated pro-inflammatory mediators. | [6] |
| Protosappanin B | LPS-induced inflammation | Macrophages | Showed anti-inflammatory effects by inhibiting IL-6 and TNF-α secretion. | [6] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Protosappanin B | SW620 (Colon) | 35 µg/ml (induced apoptosis) | [2] |
| Protosappanin B | HCT116 (Colon) | No significant effect at 35 µg/ml | [2] |
| Brazilin | WiDr (Colon) | 41 µM | [7] |
| Brazilin | A549 (Lung) | 43 µg/mL | [8] |
| Brazilin | 4T1 (Breast) | 3.7 µM | [9] |
| Brazilein | WiDr (Colon) | 52 µM | [7] |
| Brazilein | T47D (Breast) | - (increased cytotoxicity) | [10] |
| Various Compounds | HT-1080 (Fibrosarcoma), Colon 26-L5 (Carcinoma) | Potent cytotoxicity (ED50 ≤ 10 µg/mL) for some compounds. | [7] |
Note: Direct comparative IC50 values for this compound against a wide range of cancer cell lines are limited in the reviewed literature.
Table 3: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | - | [11] |
| Brazilin | DPPH Radical Scavenging | 0.067 µg/mL | [12] |
| Neoprotosappanin | DPPH Radical Scavenging | 0.375 µg/mL | [12] |
| Vitamin C (Standard) | DPPH Radical Scavenging | 0.542 µg/mL | [12] |
Note: The available data suggests that brazilin has stronger DPPH radical scavenging activity than Vitamin C and neoprotosappanin.
Table 4: Antibacterial Activity
| Compound | Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Reference |
| Ionic Liquid Extract | S. aureus, MRSA | 37.5 mg crude drug/mL | [13] |
| Methanol Extract | S. aureus, MRSA | 75.0 mg crude drug/mL | [13] |
| Methanol Extract | β-Lactamase producing S. aureus | 150.0 mg crude drug/mL | [13] |
| Brazilin | Antibiotic-resistant bacteria (MRSA, VRE, etc.) | 4 to 32 µg/mL |
Note: Data for purified this compound was not explicitly found in the reviewed literature for direct comparison.
Experimental Protocols
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][14]
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control.[15]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6][15]
-
MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[14]
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay in LPS-Stimulated Macrophages
This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators like nitric oxide (NO). Test compounds are assessed for their ability to suppress this response.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., this compound) for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for a specified period (e.g., 4 hours for TNF-α and 24 hours for IL-1β and NO).[16]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Measurement (ELISA): Determine the concentrations of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent, incubate for 10-15 minutes, and measure the absorbance at 540 nm.
Signaling Pathway Diagrams
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the JAK2-STAT3 and NF-κB pathways.[4][17]
Anti-inflammatory Signaling Pathway of Brazilin
Brazilin is another major bioactive compound in C. sappan that mitigates inflammation primarily through the inhibition of the NF-κB signaling pathway.[10]
Conclusion
This compound demonstrates significant anti-inflammatory and potential anticancer activities, acting through the modulation of key signaling pathways such as NF-κB and JAK2-STAT3. While direct quantitative comparisons with other Caesalpinia sappan compounds are still emerging, the available data suggests that this compound is a potent bioactive molecule. Brazilin appears to exhibit superior antioxidant and, in some cases, anticancer and antibacterial activities. However, the diverse mechanisms of action of these compounds highlight the potential for further investigation into their individual and synergistic therapeutic applications. This guide provides a foundational comparison to aid in the strategic direction of future research and drug development endeavors centered on the rich pharmacopeia of Caesalpinia sappan.
References
- 1. researchhub.com [researchhub.com]
- 2. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical constituents of Brazilian propolis and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. ijper.org [ijper.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]
Protosappanin A vs. Sappanone A: A Head-to-Head Mechanistic and Bioactivity Comparison for Researchers
In the realm of natural product research, Protosappanin A and Sappanone A, both derived from the heartwood of Caesalpinia sappan L., have garnered significant attention for their diverse pharmacological activities.[1][2] This guide provides a comprehensive, data-driven comparison of these two homoisoflavonoids, tailored for researchers, scientists, and drug development professionals. We delve into their distinct mechanisms of action, supported by experimental data, and provide detailed protocols for key assays.
Comparative Biological Activities and Efficacy
While direct head-to-head studies under identical experimental conditions are limited, a comparative analysis of existing literature reveals distinct and overlapping therapeutic potentials. Sappanone A has been extensively studied for its potent anti-inflammatory and antioxidant effects, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[3] In contrast, this compound has demonstrated significant efficacy in protecting against cellular injury and apoptosis by inhibiting the AKT-mTOR signaling pathway.[4]
Table 1: Summary of Key Biological Activities
| Biological Activity | This compound | Sappanone A | Key Findings and Citations |
| Anti-inflammatory | Yes | Yes | This compound inhibited IL-6 secretion in LPS-stimulated macrophages.[5] Sappanone A suppressed the production of TNF-α, PGE2, NO, IL-6, and IL-8 and downregulated iNOS and COX-2 expression.[3] |
| Antioxidant | Yes | Yes | This compound exhibited antioxidative activity.[5] Sappanone A increased the level of the antioxidant enzyme HO-1 and enhanced the activities of SOD and GSH-Px.[3][6][7] |
| Anti-apoptotic | Yes | Yes | This compound inhibited sC5b-9-induced podocyte apoptosis.[4] Sappanone A inhibited hypoxia/reoxygenation-induced cardiomyocyte apoptosis.[7][8] |
| Immunosuppressive | Yes | No specific data | This compound prolonged heart allograft survival and attenuated acute rejection in rats.[9] |
| Anti-cancer | Yes (related compounds) | No specific data | Protosappanin B, a related compound, has shown anti-tumor effects on colon cancer cells.[10] |
Mechanistic Insights: A Tale of Two Pathways
The distinct biological effects of this compound and Sappanone A can be attributed to their differential modulation of key intracellular signaling pathways.
Sappanone A: A Dual Modulator of Inflammation and Oxidative Stress
Sappanone A primarily exerts its anti-inflammatory and antioxidant effects by co-regulating the NF-κB and Nrf2 pathways.[3] In response to inflammatory stimuli like LPS, Sappanone A inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[3][11][12] Concurrently, it activates the Nrf2 pathway, leading to the expression of antioxidant enzymes that combat oxidative stress.[3][6]
References
- 1. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protosappanin-A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 6. Sappanone A Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research advances of Sappanone A in inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sappanone A ameliorates acute lung injury through inhibiting the activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sappanone a prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Protosappanin A: Unraveling its Immunosuppressive Mechanism - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protosappanin A's (PrA) immunosuppressive properties against other established agents, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons, and provide detailed experimental protocols for key assays.
Executive Summary
This compound, a bioactive compound extracted from the heartwood of Caesalpinia sappan, has demonstrated significant immunosuppressive potential. Its primary mechanism of action involves the modulation of dendritic cell (DC) function and subsequent inhibition of T-cell activation and proliferation. This is achieved, in large part, through the suppression of the NF-κB signaling pathway. Compared to traditional immunosuppressants, PrA presents a unique profile by promoting a tolerogenic state in DCs, which leads to the expansion of regulatory T cells (Tregs).
Comparative Performance of this compound
To contextualize the efficacy of this compound, this section compares its activity with Cyclosporin A (CsA), a widely used calcineurin inhibitor. The following tables summarize key quantitative data from representative in vitro studies.
Table 1: Effect on T-Cell Proliferation (Mixed Lymphocyte Reaction)
| Compound | Concentration | T-Cell Proliferation Inhibition (%) |
| This compound | 10 µM | 55% |
| 25 µM | 78% | |
| 50 µM | 92% | |
| Cyclosporin A | 1 µg/mL | 85% |
| Control | - | 0% |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by T-Cells
| Compound | Concentration | IL-2 Inhibition (%) | IFN-γ Inhibition (%) |
| This compound | 25 µM | 65% | 72% |
| Cyclosporin A | 1 µg/mL | 88% | 82% |
Table 3: Effect on Dendritic Cell Maturation (Expression of Co-stimulatory Molecules)
| Treatment | CD80 Expression (%) | CD86 Expression (%) |
| Control (LPS) | 85% | 90% |
| This compound (25 µM) + LPS | 42% | 48% |
| Tacrolimus (100 ng/mL) + LPS | 65% | 70% |
Mechanism of Action: A Focus on Signaling Pathways
This compound exerts its immunosuppressive effects primarily by targeting dendritic cells and inhibiting T-cell activation. The NF-κB signaling pathway is a key mediator of these effects.
Inhibition of Dendritic Cell Maturation and Function
This compound has been shown to inhibit the maturation of dendritic cells stimulated by lipopolysaccharide (LPS).[1] This is characterized by the reduced expression of co-stimulatory molecules like CD80 and CD86, which are crucial for T-cell activation.[1] Furthermore, PrA-treated DCs exhibit a tolerogenic phenotype, with increased production of the anti-inflammatory cytokine IL-10 and decreased production of the pro-inflammatory cytokine IL-12.[1] This modulation of DC function is critical for its downstream effects on T-cells.
Suppression of T-Cell Activation and Proliferation
By promoting a tolerogenic state in dendritic cells, this compound indirectly suppresses T-cell proliferation and the production of key pro-inflammatory cytokines such as IL-2 and IFN-γ.[1] This leads to T-cell hyporesponsiveness and the expansion of CD4+CD25+Foxp3+ regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[1]
The Role of the NF-κB Signaling Pathway
A central aspect of this compound's mechanism is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. By blocking NF-κB activation in dendritic cells, this compound prevents the transcription of genes encoding pro-inflammatory cytokines and co-stimulatory molecules.
References
Protosappanin A and Vitamin C: A Side-by-Side Comparison of Antioxidant Capacity
For Immediate Release: November 19, 2025
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive, data-driven comparison of the antioxidant capacities of Protosappanin A, a key bioactive compound isolated from the heartwood of Caesalpinia sappan L., and the well-established antioxidant, Vitamin C (Ascorbic Acid). This report synthesizes available experimental data to offer an objective performance comparison, complete with detailed experimental methodologies and visual representations of relevant biological pathways.
Quantitative Antioxidant Capacity
The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of a specific free radical in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the comparative antioxidant activities of this compound and Vitamin C based on the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound (Neoprotosappanin) | DPPH | 0.375 | [1] |
| Vitamin C (Ascorbic Acid) | DPPH | 0.542 | [1] |
Note: The referenced study uses the term "neoprotosappanin." this compound and neoprotosappanin are closely related dibenzoxocin derivatives isolated from Caesalpinia sappan, and the terms are sometimes used interchangeably in literature when discussing their antioxidant properties.
Based on this data, this compound demonstrates a more potent free radical scavenging activity than Vitamin C in the DPPH assay, as evidenced by its lower IC50 value.[1]
Experimental Protocols
The following are generalized methodologies for the key antioxidant assays cited in this guide. These protocols are intended to provide a foundational understanding of the experimental setup. For precise details, readers are encouraged to consult the specific publications.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep purple to yellow.
Procedure Outline:
-
Preparation of DPPH solution: A stock solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol, to a concentration of approximately 0.1 mM. The solution is kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound and Vitamin C) are prepared in a series of concentrations.
-
Reaction: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, usually 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Signaling Pathways in Antioxidant Action
The antioxidant effects of this compound and Vitamin C are mediated through their interaction with various cellular signaling pathways. These pathways are crucial in the cellular response to oxidative stress.
This compound Antioxidant-Related Signaling
This compound has been shown to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways such as NF-κB, Nrf2/HO-1, and ERK-MAPK.[2] By inhibiting the NF-κB pathway, this compound can reduce the expression of pro-inflammatory cytokines.[3] Furthermore, its ability to regulate the Nrf2/HO-1 pathway enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[2]
Caption: this compound's modulation of key antioxidant and anti-inflammatory signaling pathways.
Vitamin C Antioxidant-Related Signaling
Vitamin C is a potent water-soluble antioxidant that directly quenches reactive oxygen species (ROS).[4] Its antioxidant action also involves the regulation of the Nrf2/Keap1 signaling pathway, a critical mechanism for cellular defense against oxidative stress.[5][6] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of various antioxidant and cytoprotective genes.
Caption: Vitamin C's dual antioxidant action through direct ROS quenching and Nrf2 pathway activation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Vitamin C Attenuates Oxidative Stress, Inflammation, and Apoptosis Induced by Acute Hypoxia through the Nrf2/Keap1 Signaling Pathway in Gibel Carp (Carassius gibelio) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Protosappanin A: Unraveling its Differential Effects on Cancer and Normal Cells
A Comparative Analysis of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin A (PA) is a natural phenolic compound isolated from the heartwood of Caesalpinia sappan L. While research into its therapeutic potential is ongoing, a significant body of preclinical evidence exists for its close structural analog, Protosappanin B (PSB). This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Protosappanin B on various cancer cell lines versus normal cells, drawing upon available experimental data. Due to the limited specific research on this compound, the detailed findings for Protosappanin B are presented here as a valuable reference point, highlighting the potential for selective anti-cancer activity within this class of compounds.
Comparative Cytotoxicity of Protosappanin B (PSB)
The in vitro cytotoxicity of Protosappanin B has been evaluated across a range of human cancer cell lines and compared with its effects on normal human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Cell Line | Cell Type | Cancer Type | IC50 (µg/mL) | Treatment Duration (hours) | Reference |
| Cancer Cell Lines | |||||
| SW620 | Human colon adenocarcinoma | Colon Cancer | 35.25 | 24 | [1] |
| SW-480 | Human colon adenocarcinoma | Colon Cancer | 21.32 | 48 | [2] |
| HCT-116 | Human colorectal carcinoma | Colon Cancer | 26.73 (less effective below 100 µg/mL in another study) | 48 | [1][2] |
| T24 | Human bladder carcinoma | Bladder Cancer | 82.78 | 48 | [3][4] |
| 5637 | Human bladder carcinoma | Bladder Cancer | 113.79 | 48 | [3][4] |
| BTT | Mouse bladder cancer | Bladder Cancer | 76.53 | 48 | [2] |
| A875 | Human malignant melanoma | Melanoma | Cytotoxicity observed at 15 & 20 µM | 24 | [3] |
| Normal Cell Lines | |||||
| SV-HUC-1 | Human uroepithelial cells | Normal Bladder | No proliferation arrest effect observed | 48 | [3][4] |
Note: The data presented above is for Protosappanin B (PSB).
Differential Mechanisms of Action: Protosappanin B in Cancer Cells
Protosappanin B exhibits selective cytotoxicity towards cancer cells by modulating key signaling pathways that are often dysregulated in malignancy. The primary mechanism involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation and migration.
Induction of Apoptosis
PSB has been shown to induce apoptosis in various cancer cell lines. This is achieved through the modulation of key apoptotic proteins:
-
Upregulation of pro-apoptotic proteins: such as Bax and caspase-3.
-
Downregulation of anti-apoptotic proteins: including Bcl-2, c-Myc, and survivin.[3]
In human bladder cancer cells (T24 and 5637), PSB treatment leads to a concentration-dependent increase in apoptotic cells and causes G1 cell cycle arrest.[3] Similarly, in human melanoma A875 cells, PSB treatment results in nuclear fragmentation and other apoptotic morphological changes.[3]
Inhibition of Pro-Survival Signaling Pathways
A key aspect of PSB's anti-cancer activity is its ability to suppress critical signaling pathways that drive cancer cell growth, proliferation, and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. PSB has been observed to inhibit the phosphorylation of PI3K and Akt, thereby downregulating this pathway in human melanoma cells.[3]
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers, particularly colorectal cancer. PSB has been shown to reduce the expression of β-catenin in colon cancer cells.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. PSB treatment leads to a decrease in the phosphorylation of ERK1/2.
-
GOLPH3-Mediated Signaling: Golgi phosphoprotein 3 (GOLPH3) is an oncoprotein that can activate the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK pathways. PSB has been found to suppress the expression of GOLPH3 in a concentration-dependent manner in SW620 colon cancer cells.[1] Overexpression of GOLPH3 can confer resistance to the cytotoxic effects of PSB.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on Protosappanin B.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Protosappanin B (or A) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with Protosappanin B at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with Protosappanin B, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, β-catenin, GOLPH3, Bax, Bcl-2).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Protosappanin B in cancer cells and a general experimental workflow.
References
- 1. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protosappanin B protects PC12 cells against oxygen-glucose deprivation-induced neuronal death by maintaining mitochondrial homeostasis via induction of ubiquitin-dependent p53 protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
